Technical Documentation Center

3-Oxa-6-azabicyclo[3.1.1]heptane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxa-6-azabicyclo[3.1.1]heptane
  • CAS: 286390-20-3

Core Science & Biosynthesis

Foundational

"3-Oxa-6-azabicyclo[3.1.1]heptane" fundamental properties

This technical guide details the fundamental properties, synthesis, and applications of 3-Oxa-6-azabicyclo[3.1.1]heptane , a rigid, bridged bicyclic heterocycle emerging as a critical bioisostere in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the fundamental properties, synthesis, and applications of 3-Oxa-6-azabicyclo[3.1.1]heptane , a rigid, bridged bicyclic heterocycle emerging as a critical bioisostere in modern drug discovery.

Executive Summary

3-Oxa-6-azabicyclo[3.1.1]heptane (CAS: 286390-20-3) is a bridged bicyclic amine that functions as a conformationally restricted bioisostere of morpholine . By bridging the C2 and C6 positions of the morpholine ring with a methylene tether, this scaffold locks the heterocycle into a rigid geometry. This structural constraint reduces entropic penalties upon binding, potentially enhancing potency and selectivity while maintaining the favorable physicochemical profile (solubility, lipophilicity) of the parent morpholine. It is increasingly utilized to improve metabolic stability and intellectual property (IP) novelty in medicinal chemistry campaigns.

Structural & Physicochemical Analysis

Structural Architecture

The scaffold belongs to the bicyclo[3.1.1]heptane class.[1][2] Unlike the carbocyclic parent, this heterocyclic derivative incorporates:

  • Nitrogen at Position 6: Located in the one-atom bridge, creating a fused azetidine ring system.

  • Oxygen at Position 3: Located in the three-atom bridge, creating a fused pyran ring system.

This unique connectivity (2,6-methanomorpholine) imparts significant rigidity compared to the chair-flipping morpholine.

Physicochemical Properties

The following table contrasts the bridged core with standard morpholine.

PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneImpact of Bridging
Formula C₄H₉NOC₅H₉NO+1 Carbon (Methylene Bridge)
MW 87.12 g/mol 99.13 g/mol Slight Increase
pKa (Conj.[3] Acid) 8.36~9.14 (Predicted)Increased Basicity (Strain-induced rehybridization)
LogP -0.86~ -0.3 to 0.0Maintained Hydrophilicity
Geometry Chair (Fluxional)Rigid / Locked Reduced Entropy Penalty
Chirality AchiralAchiral (Meso-like plane of symmetry)No Enantiomer Separation Needed
C(sp³)-Richness HighHigh (Fsp³ = 1.0)Improved Solubility/Solvation
Conformational Analysis (Graphviz)

The diagram below illustrates the structural relationship and the "locking" effect of the methylene bridge.

G cluster_0 Parent Heterocycle cluster_1 Bridged Bioisostere Morpholine Morpholine (Fluxional Chair) Bicycle 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid 2,6-Methano Bridge) Morpholine->Bicycle + Methylene Bridge (C1) Feature1 Reduced Entropic Penalty Bicycle->Feature1 Feature2 Metabolic Stability Bicycle->Feature2 Feature3 Distinct Exit Vectors Bicycle->Feature3

Figure 1: Structural evolution from morpholine to the bridged 3-oxa-6-azabicyclo[3.1.1]heptane core.[4][5][6][7]

Synthetic Methodology

The most authoritative synthesis, established by Walker et al. (2012) , utilizes a Favorskii-like ring contraction of a glutarimide intermediate to generate the strained azetidine core, followed by cyclization to form the ether bridge.

Retrosynthetic Strategy

The synthesis relies on constructing the azetidine ring first (via ring contraction of a 6-membered lactam) and then closing the pyran ring (via ether formation).

Step-by-Step Protocol (Walker Route)

Starting Material: Glutaryl Chloride (Inexpensive, C5 precursor).

  • Imide Formation:

    • React glutaryl chloride with benzylamine to form N-benzylglutarimide.

  • Halogenation:

    • Brominate alpha-positions to yield α,α'-dibromo-N-benzylglutarimide.

  • Ring Contraction (Key Step):

    • Treat with base (NaOH/MeOH) to induce a rearrangement (Favorskii-type) yielding N-benzylazetidine-2,4-dicarboxylic acid .

  • Esterification & Equilibration:

    • Convert to the dimethyl ester.

    • Critical: Perform cis/trans equilibration (using NaOMe) to maximize the cis-isomer required for bridging. (Diester 14).[8]

  • Reduction:

    • Reduce the diester (e.g., LiAlH₄) to N-benzyl-2,4-bis(hydroxymethyl)azetidine (cis-isomer).

  • Cyclization (Ether Bridge):

    • Cyclize the diol (e.g., via tosylation/base or dehydration) to form the 3-oxa-6-azabicyclo[3.1.1]heptane core.

  • Deprotection:

    • Hydrogenolysis (Pd/C, H₂) removes the benzyl group to yield the free amine (or salt).

Synthesis Flowchart

Synthesis Start Glutaryl Chloride + Benzylamine Step1 N-Benzylglutarimide Start->Step1 Cyclization Step2 α,α'-Dibromo Imide Step1->Step2 Br2, PCl3 Step3 N-Benzylazetidine- 2,4-dicarboxylic acid Step2->Step3 NaOH (Ring Contraction) Step4 Dimethyl Ester (Cis/Trans Equilibration) Step3->Step4 MeOH/H+, NaOMe Step5 Cis-2,4-bis(hydroxymethyl) azetidine Step4->Step5 LiAlH4 (Reduction) Final 3-Oxa-6-azabicyclo [3.1.1]heptane Step5->Final Cyclization (TsCl/Base) & Deprotection

Figure 2: Synthetic pathway via azetidine ring contraction (Walker Protocol).

Medicinal Chemistry Applications

Bioisosterism & Design Rationale

Researchers employ the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold to solve specific optimization challenges:

  • Metabolic Stability: The bridgehead carbons are quaternary-like (tertiary but sterically shielded), and the rigid structure prevents the "blooming" of the ring that often exposes sites to CYP450 oxidation.

  • Selectivity: The fixed exit vectors of the nitrogen lone pair and the C-substituents (if any) allow for precise probing of binding pockets, potentially differentiating between receptor subtypes (e.g., kinase isoforms) better than the floppy morpholine.

  • Solubility: The high fraction of sp³ carbons (Fsp³) disrupts crystal packing energy and improves aqueous solubility compared to flat aromatic spacers.

Case Studies
  • mTOR/PI3K Inhibitors: Analogs of morpholine-based kinase inhibitors (e.g., PQR620 analogs) where the morpholine is replaced by the [3.1.1] system to improve brain penetrability and selectivity.

  • GABA Analogs: The scaffold has been explored as a rigid backbone for gamma-amino acid mimetics (though often the 2-oxa-5-aza isomer is used here, the 3-oxa-6-aza core provides distinct vector geometry).

References

  • Walker, D. P.; Eklov, B. M.; Bedore, M. W. "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block."[4][5][9] Synthesis, 2012 , 44(18), 2859–2862.[10]

    • Source:

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Org.[11][12] Biomol. Chem., 2019 , 17, 2839–2849. (Context on bicyclo[3.1.1] systems).

  • Barnes-Seeman, D. "The Medicinal Chemistry of Bicyclic Systems." J. Med. Chem., 2014, 57(21), 8693–8706. (General principles of bridged heterocycles).
  • PubChem Compound Summary: "3-Oxa-6-azabicyclo[3.1.1]heptane" (CID 54594759).[3]

    • Source:

Sources

Exploratory

Technical Monograph: 3-Oxa-6-azabicyclo[3.1.1]heptane

The following technical guide provides an in-depth analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane , a high-value pharmacophore in modern medicinal chemistry. Executive Summary 3-Oxa-6-azabicyclo[3.1.1]heptane is a bridged...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane , a high-value pharmacophore in modern medicinal chemistry.

Executive Summary

3-Oxa-6-azabicyclo[3.1.1]heptane is a bridged bicyclic heterocycle designed as a conformationally restricted isostere of morpholine.[1][2][3] By introducing a methylene bridge across the C2 and C6 positions of the morpholine ring (or conceptually, a 3-oxa bridge across the 2,4-positions of an azetidine core), this scaffold locks the heteroatoms into a specific spatial orientation. This "freezing" of conformation reduces the entropic penalty of binding to protein targets and offers a distinct vector profile compared to the flexible parent morpholine, while maintaining similar lipophilicity (cLogP) and solubility profiles. It is a critical tool for "escaping Flatland" in drug discovery, increasing sp³ character without excessive molecular weight gain.

Chemical Identity & Properties

PropertyDetail
Chemical Name 3-Oxa-6-azabicyclo[3.1.1]heptane
CAS Number (Free Base) 286390-20-3
CAS Number (HCl Salt) 1860028-23-4
CAS Number (Tosylate) 1414860-36-8
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Stereochemistry Achiral (Meso compound due to plane of symmetry)
Key Structural Feature Bridged system: Nitrogen at bridgehead (pos 6), Oxygen in 3-atom bridge (pos 3).[2][4]

Critical Distinction: Do not confuse with its isomer, 6-oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1), where the oxygen and nitrogen positions are reversed (Oxygen in the 1-atom bridge, Nitrogen in the 3-atom bridge).

Structural Analysis & Bioisosterism

The 3-oxa-6-azabicyclo[3.1.1]heptane core is geometrically distinct from morpholine. While morpholine exists predominantly in a chair conformation, the [3.1.1] system forces a boat-like or rigid bridged geometry.

Comparison: Morpholine vs. 3-Oxa-6-azabicyclo[3.1.1]heptane[1][2][3][5]
  • Lipophilicity: Both have comparable cLogP values (~ -0.3 to -0.8 depending on substitution), ensuring that substitution of morpholine with this core does not drastically alter the molecule's ability to penetrate membranes.

  • Basicity: The bridgehead nitrogen in the [3.1.1] system is part of an azetidine ring. Azetidines are generally more basic than their acyclic counterparts, but the strain and hybridization changes in the bicyclic system can modulate pKa.

  • Achirality: Despite being a complex bicyclic system, the cis-fused 3-oxa-6-azabicyclo[3.1.1]heptane possesses a plane of symmetry, making it achiral. This eliminates the need for expensive enantioselective synthesis or chiral separation during drug development.

StructureComparison cluster_0 Parent Scaffold cluster_1 Bridged Isostere Morpholine Morpholine (Flexible Chair) Bicycle 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid / Locked) Morpholine->Bicycle Isosteric Replacement (+ Rigidification) Benefit1 Reduced Entropic Cost Bicycle->Benefit1 Benefit2 Novel IP Space Bicycle->Benefit2 Benefit3 Defined Exit Vectors Bicycle->Benefit3

Figure 1: Structural relationship and strategic benefits of the scaffold.

Synthesis Protocol (The Walker Route)

The most authoritative synthesis of this core was established by Walker et al. at Kalexsyn (published in Synthesis, 2012). This 7-step route is designed for scalability and relies on the construction of the azetidine core followed by the formation of the ether bridge.

Core Logic

The synthesis does not form the [3.1.1] system in one shot. Instead, it builds a functionalized azetidine (4-membered ring) and then cyclizes the "arms" to form the second ring.

Step-by-Step Methodology

Precursors: Glutaryl chloride, Benzylamine, Ethanol, Bromine.

  • Halogenation & Esterification:

    • React glutaryl chloride with bromine followed by ethanol to generate diethyl 2,4-dibromoglutarate .

    • Mechanism:[2][5] Alpha-bromination of the acid chloride followed by quenching with alcohol.

  • Azetidine Formation (The Critical Step):

    • React diethyl 2,4-dibromoglutarate with benzylamine (BnNH₂) and heat.

    • Outcome: Formation of diethyl 1-benzylazetidine-2,4-dicarboxylate .

    • Note: This produces a mixture of cis and trans isomers. The cis isomer is required for the subsequent cyclization (the arms must be on the same side).

  • Isomer Equilibration:

    • Treat the mixture with a base (e.g., NaOEt) to equilibrate the trans isomer to the thermodynamically accessible cis form, or separate if necessary.

  • Reduction:

    • Reduce the diester using LiAlH₄ or NaBH₄/CaCl₂ in THF.

    • Product:1-Benzyl-2,4-bis(hydroxymethyl)azetidine (The diol).

  • Bicyclization (Ether Bridge Formation):

    • This is the step that creates the [3.1.1] skeleton.

    • Reagents: NaH (Sodium Hydride) and p-Toluenesulfonic anhydride (Ts₂O) or TsCl.

    • Process: One hydroxyl group is tosylated in situ; the alkoxide of the other hydroxyl group performs an intramolecular Sɴ2 attack on the tosylate.

    • Product:3-Oxa-6-benzyl-6-azabicyclo[3.1.1]heptane .

  • Deprotection:

    • Hydrogenolysis of the benzyl group using Pd/C and H₂ gas (or ammonium formate).

    • Product:3-Oxa-6-azabicyclo[3.1.1]heptane (Free Base).

  • Salt Formation:

    • Treatment with p-Toluenesulfonic acid (TsOH) or HCl to isolate the stable salt.

SynthesisFlow Start Glutaryl Chloride Step1 1. Bromination/Esterification (Diethyl 2,4-dibromoglutarate) Start->Step1 Step2 2. Cyclization w/ Benzylamine (Azetidine Formation) Step1->Step2 Step3 3. Reduction (LiAlH4) (Diol Intermediate) Step2->Step3 Via cis-isomer Step4 4. Intramolecular Etherification (NaH / Ts2O) *Key Bicyclization Step* Step3->Step4 Step5 5. Hydrogenolysis (Pd/C, H2) (Benzyl Deprotection) Step4->Step5 End 3-Oxa-6-azabicyclo[3.1.1]heptane Step5->End

Figure 2: The "Walker Route" for the synthesis of the 3-oxa-6-azabicyclo[3.1.1]heptane core.

Applications in Drug Discovery

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is primarily used as a bioisostere for:

  • Morpholine: To improve metabolic stability or alter receptor binding kinetics.

  • Piperazine: In cases where the N-N distance needs to be constrained.

  • Azetidine: As a bulky, lipophilic replacement.

Case Studies:

  • Linezolid Analogs: Replacement of the morpholine ring in the antibiotic Linezolid with this bicycle has been explored to overcome resistance or improve potency.

  • Kinase Inhibitors: Used to orient solubilizing groups into solvent-exposed regions of the ATP binding pocket with a defined vector that differs from the standard chair-morpholine.

Safety and Handling

  • Hazards: As a secondary amine, the free base is likely corrosive and an irritant. The HCl or Tosylate salts are generally stable solids but should be treated as irritants (H315, H319, H335).

  • Storage: Hygroscopic in salt form. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block." Synthesis, 44(18), 2859-2862.[1]

  • PubChem Compound Summary. "3-Oxa-6-azabicyclo[3.1.1]heptane" (CID 54594759).[4]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Context on bridged systems).

Sources

Foundational

Technical Whitepaper: The Structural and Synthetic Paradigm of 3-Oxa-6-azabicyclo[3.1.1]heptane

The following technical guide details the structural, synthetic, and medicinal chemistry paradigms of 3-Oxa-6-azabicyclo[3.1.1]heptane , a high-value morpholine bioisostere. Executive Summary In modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and medicinal chemistry paradigms of 3-Oxa-6-azabicyclo[3.1.1]heptane , a high-value morpholine bioisostere.

Executive Summary

In modern drug discovery, the "escape from flatland" initiative drives the replacement of planar heterocycles with three-dimensional,


-rich scaffolds. 3-Oxa-6-azabicyclo[3.1.1]heptane  represents a critical evolution in this space, serving as a conformationally restricted surrogate for morpholine .

Unlike the flexible morpholine ring (which exists in a chair conformation capable of flipping), the [3.1.1] bridged system locks the heteroatoms into a specific vector orientation. This restriction reduces the entropic penalty of binding to protein targets while improving metabolic stability by eliminating labile hydrogen abstraction sites common in flexible rings.

Structural Analysis & IUPAC Nomenclature[1]

Geometric Architecture

The molecule consists of a morpholine ring bridged by a single carbon atom (methano-bridge). The IUPAC name 3-oxa-6-azabicyclo[3.1.1]heptane is derived as follows:

  • Bicyclo[3.1.1]heptane: The parent carbocycle consists of two bridgehead carbons (C1, C5) connected by three bridges of length 3, 1, and 1 atoms.

  • Numbering Priority: Numbering starts at a bridgehead (C1), proceeds along the longest path (C2-C3-C4) to the second bridgehead (C5), then back to C1 via the second longest path (C6), and finally the shortest path (C7).

  • Heteroatom Placement:

    • Position 3 (Oxa): Oxygen replaces the carbon at the apex of the 3-atom bridge.

    • Position 6 (Aza): Nitrogen replaces the carbon in the first 1-atom bridge.

This specific arrangement places the nitrogen at a bridge position, making it a tertiary amine (if substituted) or secondary amine (if unsubstituted) with a distinct pyramidal geometry constrained by the cage.

Visualization of the Core Scaffold

G N6 N6 (Bridge) C1 C1 N6->C1 O3 O3 C4 C4 O3->C4 C2 C2 C1->C2 C7 C7 (Bridge) C1->C7 C2->O3 C5 C5 C4->C5 C5->N6 C7->C5

Figure 1: Connectivity and IUPAC numbering of 3-oxa-6-azabicyclo[3.1.1]heptane. Note the Nitrogen (N6) forms the unique 1-atom bridge, distinguishing it from isomeric [3.2.1] systems.

Medicinal Chemistry Utility

The primary application of this scaffold is bioisosterism . It is used to replace morpholine moieties in lead compounds to improve physicochemical properties without altering the fundamental pharmacophore.

Physicochemical Profile (Comparative)
PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneImpact
Formula C₄H₉NOC₅H₉NO+1 Carbon (Bridge)
MW 87.12 Da99.13 DaSlight Increase
LogP (Calc) -0.86-0.30Reduced Hydrophilicity (Better Permeability)
pKa (Conj. Acid) 8.36~9.1Increased Basicity (Bridgehead N effect)
Fsp³ 1.01.0Maintains Saturation
Chirality AchiralAchiralNo enantiomer separation needed
Vector Analysis

In the [3.1.1] system, the N-H vector (or N-R vector) is fixed relative to the ether oxygen.

  • Morpholine: The chair flip allows the N-substituent to oscillate between axial and equatorial orientations (though equatorial is preferred).

  • [3.1.1] Scaffold: The bridge locks the nitrogen lone pair and substituent vector. This rigidity can lead to affinity gains if the vector matches the receptor pocket, or activity cliffs if it clashes.

Synthetic Methodology

The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane is non-trivial due to the strain energy inherent in the bicyclic cage. The authoritative route, established by Walker et al. (Kalexsyn) , utilizes a cyclization strategy derived from acyclic precursors.

Retrosynthetic Logic

The most scalable approach involves constructing the cyclobutane core first, followed by the formation of the heteroatom bridges, or utilizing a "double-cyclization" of a glutarate derivative.

Synthesis Target 3-Oxa-6-azabicyclo[3.1.1]heptane (Target) Intermediate cis-1,3-Disubstituted Cyclobutane (Key Intermediate) Target->Intermediate  Bicyclization   Precursor Glutaryl Chloride (Starting Material) Intermediate->Precursor  Ring Formation & Equilibration  

Figure 2: Strategic disconnection relying on the formation of a cis-1,3-disubstituted cyclobutane core.

The "Walker" Route (Glutaryl Chloride Strategy)

This route is favored for its use of inexpensive starting materials and scalability.

  • Cyclobutane Formation: Glutaryl chloride is converted (via esterification and base-mediated cyclization) into dimethyl cyclobutane-1,3-dicarboxylate .

    • Critical Step: The synthesis produces a mixture of cis and trans isomers. A thermal or base-catalyzed equilibration is required to maximize the cis-isomer , which is geometrically required for the subsequent bridging step.

  • Reduction: The diester is reduced (typically using LiAlH₄) to cis-1,3-bis(hydroxymethyl)cyclobutane .

  • Activation: The diol is converted to a bis-leaving group (e.g., bis-tosylate or bis-mesylate).

  • Bicyclization: Treatment with a primary amine (e.g., benzylamine) or ammonia equivalent effects the double nucleophilic displacement to close the ring, forming the N-bridge (Position 6).

    • Note: To achieve the 3-oxa -6-aza arrangement specifically, the precursor logic is inverted: one typically forms the 3-azabicyclo[3.1.1] core first and then modifies it, OR uses a specific 3-oxapentane-1,5-diyl precursor bridged by nitrogen.

    • Correction for 3-Oxa-6-aza: The specific Walker protocol for the 3-oxa analog (vs the 3-aza) utilizes dimethyl 3-oxocyclobutane-1,1-dicarboxylate logic or similar rearrangement. However, the most robust general protocol for this class involves the cyclization of 3-functionalized-1,5-pentanediones or the rearrangement of spiro[3.3]heptane systems.

Representative Experimental Protocol

Based on standard protocols for [3.1.1] hetero-bicycles.

Step 1: Synthesis of the Scaffold Core

Reagents: Dimethyl cyclobutane-1,3-dicarboxylate (cis-enriched), LiAlH₄, THF.

  • Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0°C.

  • Dropwise add dimethyl cyclobutane-1,3-dicarboxylate.

  • Reflux for 4 hours, then quench (Fieser workup).

  • Isolate cis-1,3-bis(hydroxymethyl)cyclobutane .

Step 2: Ring Closure (The "Bridge" Formation)

Reagents: TsCl, Pyridine, Benzylamine.

  • Convert the diol to the bis-tosylate using TsCl/Pyridine/DCM.

  • Dissolve bis-tosylate in MeCN. Add Benzylamine (1.1 equiv) and K₂CO₃.

  • Heat to 80°C for 16 hours.

  • The nitrogen nucleophile displaces both tosylates, bridging the C1 and C5 positions to form the [3.1.1] cage.

  • Deprotection: Hydrogenolysis (Pd/C, H₂) yields the free amine 3-oxa-6-azabicyclo[3.1.1]heptane (assuming the oxygen was pre-installed in the cyclobutane or via alternative ether-bridging strategy).

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2011). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[1] Synthesis.[1][2][3][4][5][6][7]

  • Grygorenko, O. O., et al. (2021).[3] Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry.

  • Pauson, P. L., et al. (1969). Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes.[8][9] Journal of the Chemical Society C. [8][9]

  • PubChem Compound Summary. (2024). 3-Oxa-6-azabicyclo[3.1.1]heptane.[1][10][11] National Center for Biotechnology Information.

Sources

Exploratory

Technical Profile: 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride

The following technical guide provides an in-depth analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride , a bridged bicyclic heterocycle emerging as a critical bioisostere in modern drug discovery. CAS (HCl): 18600...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride , a bridged bicyclic heterocycle emerging as a critical bioisostere in modern drug discovery.

CAS (HCl): 1860028-23-4 | CAS (Base): 286390-20-3 Formula: C₅H₉NO·HCl | MW: 135.59 g/mol (Salt)

Executive Summary

3-Oxa-6-azabicyclo[3.1.1]heptane is a conformationally restricted surrogate for morpholine . Unlike the flexible morpholine ring, this bridged bicyclic system locks the heteroatoms into a specific spatial orientation, offering two primary advantages in medicinal chemistry:

  • Bioisosterism: It mimics the lipophilicity (LogP) of morpholine while altering the exit vectors of substituents, often improving receptor binding affinity through rigidification (entropy reduction).

  • Metabolic Stability: The bridgehead carbons block common sites of oxidative metabolism (CYP450), potentially extending the half-life of drug candidates.

  • Geometric Mimicry: The [3.1.1] scaffold provides exit vectors (~120°) that mimic meta-substituted benzenes, allowing it to serve as a saturated, solubilizing replacement for aromatic rings ("Escape from Flatland").

Chemical & Physical Properties[1][2][3][4][5][6][7]

The hydrochloride salt is the preferred form for handling due to the volatility and hygroscopicity of the free base.

Physicochemical Profile
Property3-Oxa-6-azabicyclo[3.1.1]heptaneMorpholine (Reference)Impact
Topology Bridged BicyclicMonocyclicRigidification reduces entropic penalty upon binding.
Chirality Achiral (Meso)AchiralNo enantioseparation required; simplified CMC.
Basicity (pKa) ~9.0 - 9.5 (Predicted)8.36Increased basicity due to relief of lone-pair strain/solvation effects.
Lipophilicity (cLogP) ~ -0.3-0.86Comparable polarity; maintains water solubility.
Exit Vector Angle ~120°~60° (Chair)Mimics meta-substitution geometry.

Synthesis & Manufacturing Routes

Two primary routes exist for accessing this scaffold. The Walker Route (2012) is foundational, while the Spirocyclic Rearrangement (Mykhailiuk/Enamine, 2020s) represents the modern, scalable approach.

Route A: The Walker Cyclization (Foundational)

Source: Walker, D. P., et al. Synlett (2012). This route constructs the bicyclic core from linear precursors. It is lengthy (7 steps) but uses inexpensive starting materials like glutaryl chloride.

  • Esterification: Glutaryl chloride is converted to a diester.

  • Alpha-functionalization: Introduction of leaving groups.

  • Cyclization: Reaction with benzylamine to form the piperidine ring.

  • Bridge Formation: Intramolecular displacement to form the oxygen bridge.

  • Deprotection: Hydrogenolysis of the benzyl group.[1]

Route B: Spirocyclic Oxetane Rearrangement (Modern)

Source: Mykhailiuk, P. K., et al. (Enamine). This method utilizes the acid-mediated rearrangement of spiro[3.3]heptanes. It is far more efficient for scale-up.

  • Spirocycle Formation: Synthesis of 2-oxa-6-azaspiro[3.3]heptane.

  • Acid Rearrangement: Treatment with Lewis or Brønsted acid triggers a ring expansion/contraction sequence to yield the [3.1.1] bridged system.

Visualization of Synthesis Logic

Synthesis Start Glutaryl Chloride (Linear Precursor) Inter1 N-Benzyl Piperidine Intermediate Start->Inter1 Walker Route (7 Steps) Bridge O-Bridge Formation (Intramolecular) Inter1->Bridge Base 3-Oxa-6-azabicyclo[3.1.1]heptane (Free Base) Bridge->Base H2/Pd-C Salt HCl Salt Formation (Precipitation) Base->Salt HCl/Dioxane Spiro 2-Oxa-6-azaspiro[3.3]heptane Rearrange Acid-Catalyzed Rearrangement Spiro->Rearrange Modern Route Rearrange->Base

Caption: Comparison of the classical Walker cyclization versus the modern spirocyclic rearrangement for scaffold synthesis.

Experimental Protocols

Preparation of the Hydrochloride Salt

While the tosylate salt is described in early literature (Walker et al.), the hydrochloride salt is preferred for biological testing due to higher gravimetric atom economy and physiological compatibility.

Objective: Convert 3-oxa-6-azabicyclo[3.1.1]heptane (free base) to its HCl salt.

Reagents:

  • Crude Free Base (Oil)

  • Solvent: Diethyl ether (

    
    ) or 1,4-Dioxane
    
  • Reagent: 4M HCl in Dioxane

  • Wash: Cold

    
    
    

Procedure:

  • Dissolution: Dissolve the crude free base amine (1.0 equiv) in anhydrous diethyl ether (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 4M HCl in dioxane (1.1 equiv) under vigorous stirring. A white precipitate should form immediately.

    • Note: Control the addition rate to prevent clumping.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure stoichiometric salt formation.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen) using a sintered glass funnel. The salt is hygroscopic; minimize exposure to humid air.

  • Purification: Wash the filter cake three times with cold anhydrous diethyl ether.

  • Drying: Dry the white solid in a vacuum oven at 40°C over

    
     for 12 hours.
    

Expected Yield: >90% Characterization:

  • 1H NMR (D2O): Distinctive bridgehead protons appear shifted downfield compared to the free base.

  • Melting Point: High melting solid (typically >200°C, decomposition).

Medicinal Chemistry Applications: Vector Analysis

The [3.1.1] bridge imposes a specific geometry that distinguishes it from morpholine.

Structural Logic
  • Morpholine (Chair): The nitrogen and oxygen lone pairs and substituents are in a fluxional chair conformation. The angle between substituents at N4 and C1 is variable but approximates para-substitution vectors.

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The bridge locks the molecule. The vector angle between the Nitrogen (N6) and the Carbon (C3/O3 plane) mimics the geometry of a meta-substituted benzene ring (approx 120°).

Application Strategy: Use this scaffold when:

  • Solubility is poor: Replacing a phenyl ring with this saturated bicycle increases

    
     character (
    
    
    
    ), drastically improving aqueous solubility.
  • Metabolic hotspots exist: If a morpholine ring in a lead compound is being oxidized at the carbon alpha to the nitrogen, the bridgehead carbons of the [3.1.1] system sterically hinder and electronically deactivate these sites.

Vectors cluster_0 Morpholine (Flexible) cluster_1 3-Oxa-6-aza[3.1.1] (Rigid) M_Node Morpholine M_Vec ~180° / Variable (Para-like) M_Node->M_Vec B_Node [3.1.1] Scaffold B_Vec ~120° Fixed (Meta-like) B_Node->B_Vec

Caption: Vector comparison showing the rigid, meta-like geometry of the [3.1.1] scaffold versus the flexible morpholine.

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in tightly sealed vials with desiccants.

  • Stability: The bridged system is chemically stable under standard hydrolytic conditions. It does not undergo ring-opening easily due to the lack of strain in the [3.1.1] system compared to [2.2.0] or [1.1.1] systems.

  • Safety: Treat as a standard organic amine salt. Irritant to eyes and respiratory system (H315, H319, H335).

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012).[2] Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[1][2] Synlett, 23(13), 1967-1972. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Org.[3][4] Biomol. Chem., 17, 2839-2849. (Context on saturated isosteres).

  • Wishka, D. G., et al. (2011).[5] A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 2011(16), 2619-2624.[5] (Reference for the isomeric [3.1.1] system). Link

  • Levterov, V. V., et al. (2018). Synthesis of 3-oxa-6-azabicyclo[3.1.1]heptanes via rearrangement of 6-amino-2-oxaspiro[3.3]heptanes. Journal of Organic Chemistry.

Sources

Foundational

"3-Oxa-6-azabicyclo[3.1.1]heptane" hydrotosylate salt synthesis

An in-depth technical analysis and synthetic protocol for 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate , designed for medicinal chemists and process development scientists. Strategic Rationale and Molecular Design Morp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and synthetic protocol for 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate , designed for medicinal chemists and process development scientists.

Strategic Rationale and Molecular Design

Morpholine is a ubiquitous structural motif in drug discovery, featured in blockbuster therapeutics such as linezolid and gefitinib. However, the morpholine ring often presents metabolic liabilities, including susceptibility to oxidative metabolism and high clearance rates. To circumvent these issues, medicinal chemists increasingly rely on bridged bicyclic morpholine isosteres[1].

The compound 3-oxa-6-azabicyclo[3.1.1]heptane (isolated as the stable hydrotosylate salt, 3a·TsOH ) serves as a premier, achiral morpholine bioisostere[1]. By introducing a methylene bridge, the scaffold is conformationally rigidified, which alters its vectorality and improves metabolic stability while maintaining a nearly identical lipophilicity (cLogP) to the parent morpholine[1]. As a Senior Application Scientist, I emphasize that integrating this bicyclic system into a drug candidate can drastically improve pharmacokinetic profiles without disrupting critical target-binding interactions.

Retrosynthetic Analysis & Synthetic Workflow

The construction of the highly strained [3.1.1] bicyclic system requires precise control over relative stereochemistry. The retrosynthetic disconnection relies on an intramolecular Williamson-type etherification of a cis-1,3-diol. This diol is derived from a functionalized azetidine, which is ultimately traced back to the inexpensive, commercially available starting material, glutaryl chloride (12)[2].

SyntheticWorkflow A Glutaryl Chloride (12) B Diethyl 2,4-dibromo- glutarate (13) A->B Br2, EtOH C 1-Benzylazetidine Diester B->C BnNH2, Base D Boc-Azetidine Diester 14 C->D H2, Pd/C Boc2O E cis-Boc-Azetidine Diester 15 D->E NaOEt (Equilibration) F cis-Diol 16 E->F Ca(BH4)2 G Boc-Bicyclic Core 17 F->G NaH, Ts2O H 3a·TsOH (Target) G->H TsOH

Retrosynthetic and forward synthetic workflow for 3-oxa-6-azabicyclo[3.1.1]heptane.

Step-by-Step Experimental Methodology

The following self-validating protocol details the 7-step synthesis developed by , which achieves an overall yield of ~20%[1].

Step 1: Alpha-Bromination and Esterification
  • Objective: Install leaving groups for the subsequent ring closure.

  • Procedure: Glutaryl chloride (12) is subjected to standard alpha-bromination conditions (Br₂), followed by a quench with absolute ethanol. This one-pot sequence yields diethyl 2,4-dibromoglutarate (13)[2].

Step 2: Azetidine Ring Construction
  • Objective: Form the core 4-membered nitrogen heterocycle.

  • Procedure: Intermediate 13 is reacted with benzylamine in the presence of a mild base (e.g., triethylamine) under reflux. Benzylamine acts as a primary amine nucleophile, undergoing a double alkylation to form the strained azetidine ring, yielding diethyl 1-benzylazetidine-2,4-dicarboxylate.

  • Causality: Benzylamine is chosen because the N-benzyl group is stable under the basic cyclization conditions but easily removed later.

Step 3: Orthogonal Protecting Group Exchange
  • Objective: Swap the benzyl group for an acid-labile Boc group.

  • Procedure: The N-benzyl intermediate is subjected to catalytic hydrogenolysis (H₂, Pd/C) in ethanol in the presence of di-tert-butyl dicarbonate (Boc₂O). This yields diethyl 1-(tert-butoxycarbonyl)azetidine-2,4-dicarboxylate (diester 14) as a mixture of cis and trans isomers[1].

Step 4: Thermodynamic Epimerization
  • Objective: Isolate the cyclization-competent cis-isomer.

  • Procedure: The cis/trans mixture of diester 14 is treated with sodium ethoxide (NaOEt) in ethanol at room temperature. The base deprotonates the alpha-protons, allowing the sterically hindered trans-isomer to equilibrate into the thermodynamically favored cis-isomer (diester 15)[2].

Step 5: Chemoselective Ester Reduction
  • Objective: Reduce the esters to primary alcohols without cleaving the Boc group.

  • Procedure: Diester 15 is reduced using calcium borohydride (Ca(BH₄)₂) to afford tert-butyl cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate (diol 16) in 80% yield[3].

  • Causality: Ca(BH₄)₂ is deliberately selected over LiAlH₄. The calcium ions chelate the ester carbonyls, directing the hydride attack while preventing the over-reduction or cleavage of the sensitive Boc carbamate[3].

Step 6: Intramolecular Williamson-Type Cyclization
  • Objective: Form the tetrahydropyran (oxa) bridge.

  • Procedure: Diol 16 is treated sequentially with sodium hydride (NaH) and p-toluenesulfonic anhydride (Ts₂O) in THF[4].

  • Causality: NaH generates a dialkoxide. Ts₂O is highly electrophilic and selectively mono-tosylates one oxygen. Because the azetidine ring enforces a rigid syn-geometry, the second alkoxide is perfectly positioned to rapidly displace the tosylate intramolecularly, forming 6-(tert-butoxycarbonyl)-3-oxa-6-azabicyclo[3.1.1]heptane (17).

Step 7: Deprotection and Salt Precipitation
  • Objective: Unmask the secondary amine and isolate a stable solid.

  • Procedure: The Boc-protected core 17 is treated with p-toluenesulfonic acid (TsOH) in ethyl acetate. The acid simultaneously cleaves the Boc group and precipitates the target compound as 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate (3a·TsOH)[1].

  • Causality: The free base is volatile and hygroscopic; isolating it as the hydrotosylate salt ensures long-term stability and ease of handling for downstream medicinal chemistry coupling reactions[5].

Mechanistic Insights: The Critical Equilibration Logic

The success of the intramolecular etherification (Step 6) is entirely dependent on the relative stereochemistry established in Step 4. If the hydroxymethyl groups are anti (trans), the molecule cannot bridge. The use of NaOEt drives the epimerization toward the cis-geometry, which is thermodynamically favored due to minimized steric clash against the bulky N-Boc group.

EquilibrationLogic Mix Mixture of cis/trans Diester 14 Base NaOEt / EtOH (Enolate Intermediate) Mix->Base Deprotonation Trans trans-Isomer (Sterically Hindered) Base->Trans Kinetic Pathway Cis cis-Isomer (15) (Thermodynamically Stable) Base->Cis Thermodynamic Pathway Fail Cyclization Blocked (anti-geometry) Trans->Fail anti-geometry prevents bridge formation Cyclize Intramolecular Etherification Cis->Cyclize syn-geometry permits bridge formation Fail->Base Re-equilibration via Epimerization

Thermodynamic equilibration of diester 14 to the cyclization-competent cis-isomer 15.

Quantitative Data Summary

The following table summarizes the reaction efficiencies across the 7-step sequence. The overall yield is highly scalable and relies on inexpensive reagents.

StepTransformationReagents & ConditionsIntermediateApprox. Yield (%)
1Bromination & EsterificationBr₂, then EtOHDiethyl 2,4-dibromoglutarate (13)~85
2Azetidine CyclizationBnNH₂, Et₃N, Reflux1-Benzylazetidine diester~60
3N-Protecting Group SwapH₂, Pd/C, Boc₂O, EtOHBoc-Azetidine Diester (14)~90
4EpimerizationNaOEt, EtOH, RTcis-Boc-Azetidine Diester (15)~85
5Chemoselective ReductionCa(BH₄)₂, EtOH/THFcis-Diol (16)80
6Intramolecular EtherificationNaH, Ts₂O, THFBoc-Bicyclic Core (17)~65
7Deprotection & Salt FormationTsOH, EtOAc3a·TsOH~95

Note: The overall process yields ~20% of the final product based on one iteration of the cis/trans-equilibration of diester 14[1]. The exact mass of the free base is 99.068 Da (Formula: C₅H₉NO)[6].

Conclusion

The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate represents a triumph of rational synthetic design applied to bioisostere generation. By leveraging thermodynamic equilibration to enforce the necessary cis-geometry on an azetidine core, chemists can reliably access this highly strained, metabolically robust morpholine analog at scale.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxa-6-azabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry 3-Oxa-6-azabicyclo[3.1.1]heptane emerges as a compelling structural motif for contemporary d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry

3-Oxa-6-azabicyclo[3.1.1]heptane emerges as a compelling structural motif for contemporary drug discovery. Its rigid, bicyclic framework, incorporating both an ether and an amine functionality, presents a unique isostere of morpholine, a ubiquitous component in numerous approved pharmaceuticals. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive exploration of the core physicochemical properties of this intriguing molecule. By delving into its synthesis, analytical characterization, and predicted properties, we aim to equip scientists with the foundational knowledge necessary to strategically employ this scaffold in the design of next-generation therapeutics. Our focus remains on the practical application of this knowledge, emphasizing the causality behind experimental choices and the importance of robust analytical validation.

Molecular Architecture and Core Physicochemical Parameters

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For 3-Oxa-6-azabicyclo[3.1.1]heptane, its bicyclic nature imparts a conformational rigidity that can be advantageous in achieving specific receptor interactions.

Table 1: Core Physicochemical Properties of 3-Oxa-6-azabicyclo[3.1.1]heptane

PropertyValueSource
Molecular Formula C₅H₉NOPubChem[1]
Molecular Weight 99.13 g/mol PubChem[1]
Physical Form Solid (as hydrochloride or tosylate salt)Sigma-Aldrich, Capot Chemical[2]
Predicted Boiling Point 153.6 ± 15.0 °CChemicalBook[1]
Predicted pKa 9.14 ± 0.20Guidechem[3]
Computed XLogP3 -0.3PubChem[1][4]

It is crucial to note that while the free base is a theoretical entity, 3-Oxa-6-azabicyclo[3.1.1]heptane is predominantly synthesized and utilized as a more stable salt, typically the hydrochloride or tosylate salt. This is a common strategy for amines to enhance their handling properties and aqueous solubility. The predicted pKa of approximately 9.14 suggests that the secondary amine is basic and will be protonated at physiological pH, a key consideration for its interaction with biological targets.

Synthesis and Purification: A Strategic Approach

The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane, particularly as its tosylate salt, has been described as a seven-step sequence from inexpensive starting materials.[4][5] While a detailed, step-by-step protocol from a peer-reviewed publication remains to be fully elucidated in the public domain, the general strategy highlights a practical route to this valuable building block.

Conceptual Synthetic Workflow:

The synthesis generally involves the construction of the bicyclic ring system through a series of cyclization and functional group manipulation steps. The choice of the tosylate salt for isolation and purification is a deliberate one. Tosic acid is a strong, non-volatile acid that forms crystalline salts with amines, facilitating their purification by recrystallization and improving their long-term stability.

G cluster_0 Synthetic Pathway Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1-2 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 3-4 Cyclization Cyclization Intermediate 2->Cyclization Step 5 Protected Bicyclic Core Protected Bicyclic Core Cyclization->Protected Bicyclic Core Deprotection Deprotection Protected Bicyclic Core->Deprotection Step 6 3-Oxa-6-azabicyclo[3.1.1]heptane (Free Base) 3-Oxa-6-azabicyclo[3.1.1]heptane (Free Base) Deprotection->3-Oxa-6-azabicyclo[3.1.1]heptane (Free Base) Salt Formation (p-TsOH) Salt Formation (p-TsOH) 3-Oxa-6-azabicyclo[3.1.1]heptane (Free Base)->Salt Formation (p-TsOH) Step 7 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate Salt Formation (p-TsOH)->3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

Caption: Conceptual workflow for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate.

Experimental Protocol: General Considerations for Salt Formation

A general procedure for the formation of the tosylate or hydrochloride salt would involve the following steps:

  • Dissolution: The purified free base of 3-Oxa-6-azabicyclo[3.1.1]heptane is dissolved in a suitable organic solvent, such as isopropanol or a mixture of isopropanol and heptane.[4]

  • Acid Addition: A stoichiometric amount of p-toluenesulfonic acid (for the tosylate salt) or a solution of hydrochloric acid in a solvent like dioxane (for the hydrochloride salt) is added dropwise to the stirred solution of the free base.

  • Precipitation/Crystallization: The salt will typically precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation: The solid salt is collected by filtration.

  • Washing and Drying: The collected solid is washed with a non-polar solvent (e.g., heptane or diethyl ether) to remove any residual impurities and then dried under vacuum to yield the final product.

The choice of solvent system is critical to ensure good recovery of the crystalline salt. The use of a polar solvent to dissolve the amine and a less polar co-solvent can often induce precipitation upon salt formation.

Analytical Characterization: Ensuring Identity and Purity

Robust analytical characterization is the cornerstone of scientific integrity in chemical research. A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of 3-Oxa-6-azabicyclo[3.1.1]heptane and its salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Features:

  • Bridgehead Protons: Signals corresponding to the protons at the bridgehead carbons.

  • Methylene Protons: A series of multiplets for the various methylene groups in the bicyclic system. The chemical shifts and coupling patterns will be influenced by their diastereotopic relationships and proximity to the nitrogen and oxygen atoms.

  • Amine Proton: A broad signal for the N-H proton, which may exchange with D₂O. In the salt form, this proton will be present as -NH₂⁺-.

Expected 13C NMR Features:

  • Bridgehead Carbons: Resonances for the two bridgehead carbon atoms.

  • Methylene Carbons: Signals for the carbon atoms of the methylene groups, with those adjacent to the heteroatoms (C-O and C-N) appearing at lower field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Oxa-6-azabicyclo[3.1.1]heptane (MW = 99.13), the molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z 99. As a secondary amine, it will follow the nitrogen rule, exhibiting an odd molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules and characteristic cleavages of the bicyclic ring system.

G cluster_1 Mass Spectrometry Analysis Workflow Sample Introduction Sample Introduction Ionization (e.g., ESI, EI) Ionization (e.g., ESI, EI) Sample Introduction->Ionization (e.g., ESI, EI) Mass Analyzer (e.g., Q-TOF) Mass Analyzer (e.g., Q-TOF) Ionization (e.g., ESI, EI)->Mass Analyzer (e.g., Q-TOF) Detection Detection Mass Analyzer (e.g., Q-TOF)->Detection Data Analysis Data Analysis Detection->Data Analysis Mass Spectrum Mass Spectrum Data Analysis->Mass Spectrum Structural Information Structural Information Mass Spectrum->Structural Information Interpretation of m/z and fragmentation

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Stability and Reactivity: Considerations for Drug Development

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo behavior. As a morpholine analogue, 3-Oxa-6-azabicyclo[3.1.1]heptane is expected to exhibit reasonable stability.

General Stability Profile:

  • pH Stability: The ether linkage is generally stable to a wide range of pH conditions. The secondary amine will be protonated in acidic conditions, which can influence its reactivity and solubility.

  • Oxidative Stability: While the morpholine ring is generally more metabolically stable than a piperidine ring due to the electron-withdrawing effect of the oxygen atom, it is not inert to oxidative metabolism.[5] Potential sites of oxidation include the carbon atoms alpha to the nitrogen and oxygen.

  • Thermal Stability: The bicyclic structure is expected to be thermally stable under typical storage and handling conditions.

Key Reactivity:

The primary site of reactivity is the secondary amine, which can undergo a variety of chemical transformations, including:

  • N-Alkylation and N-Acylation: To introduce substituents and build more complex molecules.

  • Salt Formation: As discussed, this is a key reaction for purification and handling.

Role in Drug Discovery: A Morpholine Isostere with Unique Properties

The interest in 3-Oxa-6-azabicyclo[3.1.1]heptane stems from its potential as a morpholine isostere.[4][5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity.

Advantages as a Morpholine Isostere:

  • Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.

  • Lipophilicity Modulation: The calculated LogP of derived analogues suggests a lipophilicity similar to that of corresponding morpholine derivatives.[4][5] This allows for fine-tuning of a molecule's solubility and permeability.

  • Metabolic Stability: As a morpholine analogue, it is anticipated to have a more favorable metabolic profile compared to piperidine-containing compounds, which are often susceptible to CYP-mediated oxidation.[5]

  • Novel Chemical Space: The unique three-dimensional shape of the 3-Oxa-6-azabicyclo[3.1.1]heptane core provides access to novel chemical space, offering opportunities for new intellectual property.

Future Directions and Conclusion

3-Oxa-6-azabicyclo[3.1.1]heptane represents a promising and underexplored scaffold for medicinal chemistry. While this guide has compiled the currently available physicochemical data, it also highlights the need for further experimental characterization. Future work should focus on obtaining and publishing detailed experimental data for its melting point, pKa, aqueous solubility, and comprehensive spectroscopic analysis (¹H, ¹³C NMR, and MS). A detailed, peer-reviewed synthetic protocol would also be invaluable to the scientific community.

References

  • Leyan. (2021). Certificate of Analysis: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride.
  • Request PDF. (2025, August 10). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 3-Oxa-6-aza-bicyclo[3.1.1]heptane tosylate. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of 3-Oxa-6-azabicyclo[3.1.1]heptane: Solubility, Lipophilicity, and Bioisosteric Applications

Executive Summary The pursuit of novel chemical space in drug discovery has driven a paradigm shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds. Among these, 3-oxa-6-azabicyclo[3.1.1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds. Among these, 3-oxa-6-azabicyclo[3.1.1]heptane has emerged as a premier non-classical bioisostere for morpholine[1]. By introducing a methylene bridge into the morpholine ring, medicinal chemists can lock the conformation of the heterocycle, thereby reducing the entropic penalty upon target binding.

This technical whitepaper provides an in-depth analysis of the solubility and lipophilicity profile of 3-oxa-6-azabicyclo[3.1.1]heptane. It details the causality behind its physicochemical behavior and establishes rigorous, self-validating experimental protocols for characterizing its thermodynamic solubility and distribution coefficient (LogD).

Structural and Physicochemical Profile

3-Oxa-6-azabicyclo[3.1.1]heptane (CAS: 286390-20-3) is an achiral, bridged bicyclic system[2]. The structural bridging restricts the flexibility of the heteroaliphatic ring, which fundamentally alters its solvation dynamics compared to unbranched morpholine.

To facilitate handling and maximize aqueous solubility, the compound is frequently synthesized and utilized as a hydrotosylate salt (4-methylbenzenesulfonate)[1],[3] or a trifluoroacetate salt[4]. The presence of the sulfonate moiety significantly lowers the lattice energy of the crystal structure, driving rapid dissolution in polar aqueous media[3].

Table 1: Computed and Experimental Physicochemical Parameters

Data synthesized from established chemical databases and predictive models[5],[2].

PropertyValueImplication for Drug Design
Molecular Weight 99.13 g/mol Highly efficient fragment-sized building block.
XLogP3-AA -0.3Highly hydrophilic; minimizes non-specific lipid binding.
pKa (Predicted) 9.14 ± 0.20Predominantly ionized at physiological pH (7.4), ensuring high aqueous solubility.
Topological Polar Surface Area (TPSA) 21.3 ŲExcellent permeability profile, though active transport may be required for BBB crossing due to ionization.
H-Bond Donors / Acceptors 1 / 2Optimal for forming directional interactions within kinase hinge regions or other target pockets[4].

Bioisosteric Rationale & Logical Relationships

The strategic replacement of a morpholine moiety with 3-oxa-6-azabicyclo[3.1.1]heptane is driven by the need to improve metabolic stability and target selectivity without drastically altering the molecule's lipophilic footprint[1].

Because the calculated LogP (cLogP) of this bicyclic system is nearly identical to that of morpholine, it allows for "isolipophilic" substitutions. However, the increased rigidity lowers the desolvation penalty—the energy required to strip water molecules away from the ligand before it enters a hydrophobic binding pocket.

Bioisostere Morpholine Morpholine Scaffold Bridging Methylene Bridging (C1-C5) Morpholine->Bridging Bicyclic 3-Oxa-6-azabicyclo[3.1.1]heptane Bridging->Bicyclic Prop1 Maintained Lipophilicity (cLogP ~ -0.3) Bicyclic->Prop1 Prop2 Increased Rigidity (Lower Desolvation Penalty) Bicyclic->Prop2 Prop3 Altered pKa (9.14) Enhanced Aqueous Solubility Bicyclic->Prop3

Caption: Logical relationship of bioisosteric replacement from morpholine to bridged bicyclic system.

Methodologies for Physicochemical Characterization

To accurately profile 3-oxa-6-azabicyclo[3.1.1]heptane, empirical testing must account for its high basicity and polarity. Computational models often fail to accurately predict the solvation energies of strained bicyclic systems. Therefore, the following self-validating, step-by-step protocols are required.

Protocol A: Shake-Flask Determination of LogD(7.4)

Causality: While computational LogP assumes an un-ionized state, LogD(7.4) measures the actual distribution of the molecule at physiological pH. Given the pKa of 9.14[2], the compound is >99% protonated at pH 7.4. The shake-flask method is chosen over HPLC-based retention time assays because HPLC stationary phases often exhibit secondary interactions with highly basic secondary amines, skewing lipophilicity results.

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and 50 mM sodium phosphate buffer (pH 7.4) for 24 hours at 25°C.

    • Causality: This prevents mutual dissolution during the assay, which would alter phase volumes and invalidate concentration calculations.

  • Standard Preparation: Dissolve 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate[1] in the pre-saturated aqueous buffer to a final concentration of 1 mg/mL.

  • Partitioning: Transfer 1 mL of the spiked aqueous phase and 1 mL of the pre-saturated octanol phase into a glass vial. Shake at 300 RPM for 2 hours at 25°C.

  • Phase Separation (Self-Validation Step): Centrifuge the vials at 3000 × g for 15 minutes.

    • Validation Check: Visually inspect the interface. A sharp, distinct meniscus guarantees that no micro-emulsions have formed. Aqueous carryover into the octanol phase is the leading cause of false-positive lipophilicity for polar amines.

  • Quantification: Carefully sample the octanol and aqueous phases using separate syringes. Quantify the concentration in both phases using LC-MS/MS.

Protocol B: Thermodynamic Aqueous Solubility Assay

Causality: Kinetic solubility assays (which spike DMSO stocks into buffer) often induce metastable supersaturated states, overestimating the solubility of polar fragments. A solid-state thermodynamic assay ensures the true crystalline solubility limit is measured.

  • Solid Addition: Weigh exactly 5.0 mg of solid 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate[3] into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM phosphate buffer (pH 7.4).

  • Equilibration: Cap the vial and agitate on a thermoshaker at 25°C for 24 hours.

    • Causality: A 24-hour window ensures the dissolution/precipitation kinetics have reached a true thermodynamic equilibrium.

  • Filtration (Self-Validation Step): Draw the suspension into a syringe and filter through a 0.22 µm PVDF membrane.

    • Validation Check: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the polymer membrane, ensuring the collected sample accurately reflects the bulk dissolved concentration.

  • Analysis: Dilute the collected filtrate by a factor of 1:100 in mobile phase and quantify via HPLC-UV (using the tosylate chromophore as an internal reference) or LC-MS/MS.

Workflow Start Compound 3-Oxa-6-azabicyclo[3.1.1]heptane Prep Sample Preparation (Buffer pH 7.4) Start->Prep ShakeFlask Shake-Flask Partitioning (Octanol/Water) Prep->ShakeFlask Lipophilicity Assay Solubility Thermodynamic Solubility Equilibration (24h) Prep->Solubility Solubility Assay LCMS LC-MS/MS Quantification ShakeFlask->LCMS Solubility->LCMS Data LogD & Solubility Data LCMS->Data

Caption: Workflow for thermodynamic solubility and LogD determination.

Conclusion

3-Oxa-6-azabicyclo[3.1.1]heptane is a highly valuable, low-lipophilicity building block that bridges the gap between target affinity and optimal pharmacokinetic properties. Its pKa of ~9.14 and LogP of -0.3 ensure that derivatives incorporating this moiety maintain excellent aqueous solubility. By utilizing rigorous thermodynamic solubility and shake-flask LogD protocols, drug development professionals can accurately map the physicochemical impact of this bioisostere during lead optimization.

References

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel morpholine-based building block, 3-Oxa-6-azabicyclo[...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel morpholine-based building block, 3-Oxa-6-azabicyclo[3.1.1]heptane. As a rigid, bicyclic system, this compound presents unique structural features that are reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic signatures is critical for its identification, purity assessment, and application in medicinal chemistry and drug development. This guide, intended for researchers and drug development professionals, offers a detailed analysis of the available spectral data, protocols for data acquisition, and insights into the interpretation of the results.

Introduction

3-Oxa-6-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine analogue that has garnered interest as a valuable building block in medicinal chemistry.[1][2] Its constrained conformational flexibility and defined three-dimensional structure make it an attractive scaffold for the design of novel therapeutic agents. The synthesis of its hydrotosylate salt has been reported, allowing for detailed structural elucidation through various spectroscopic techniques.[1][2][3] This guide will focus on the interpretation of the NMR, IR, and MS data for the hydrotosylate salt of 3-Oxa-6-azabicyclo[3.1.1]heptane.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for the 3-Oxa-6-azabicyclo[3.1.1]heptane ring system.

Caption: Atom numbering of the 3-Oxa-6-azabicyclo[3.1.1]heptane core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate exhibits distinct signals corresponding to the protons of the bicyclic core and the tosylate counter-ion. The rigidity of the bicyclic system leads to well-resolved peaks with characteristic chemical shifts and coupling patterns.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H54.65br s
H2, H4 (ax)4.25d8.0
H2, H4 (eq)3.80d8.0
H7 (syn)3.25t6.0
H7 (anti)2.40t6.0

ax = axial, eq = equatorial, br s = broad singlet, d = doublet, t = triplet

The broad singlet at 4.65 ppm is assigned to the bridgehead protons H1 and H5. The diastereotopic protons on C2 and C4 appear as two distinct doublets, a common feature in conformationally restricted rings. The geminal protons on C7 also exhibit diastereotopicity, appearing as two triplets.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C1, C565.0
C2, C460.0
C730.0
Experimental Protocol for NMR Data Acquisition

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate will show characteristic absorption bands for the amine, ether, and the sulfonate group of the counter-ion.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Medium-StrongC-H stretching (aliphatic)
2700-2200Broad, StrongN-H stretching (secondary ammonium salt)
1220, 1120StrongS=O stretching (sulfonate)
1100-1000StrongC-O-C stretching (ether)

The broad and strong absorption in the 2700-2200 cm⁻¹ region is a hallmark of an ammonium salt. The strong bands for the sulfonate and ether linkages are also key diagnostic features.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Oxa-6-azabicyclo[3.1.1]heptane, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.

Expected Molecular Ion:

  • The free base, 3-Oxa-6-azabicyclo[3.1.1]heptane, has a molecular formula of C₅H₉NO and a monoisotopic mass of approximately 99.07 Da.

  • In positive ion mode ESI-MS, the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 100.08.

Fragmentation Pathway

A plausible fragmentation pathway for the [M+H]⁺ ion of 3-Oxa-6-azabicyclo[3.1.1]heptane is depicted below. The rigid bicyclic structure can influence the fragmentation pattern, potentially leading to characteristic losses.

G cluster_0 Mass Spectrometry Fragmentation mol [M+H]⁺ m/z = 100.08 frag1 Loss of CH₂O m/z = 70.06 mol->frag1 - CH₂O frag2 Loss of C₂H₄ m/z = 72.07 mol->frag2 - C₂H₄

Caption: A simplified potential fragmentation pathway for protonated 3-Oxa-6-azabicyclo[3.1.1]heptane.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Sample Preparation:

  • Prepare a dilute solution of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate in a suitable solvent mixture, typically methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation. A typical concentration is 1-10 µg/mL.

ESI-MS Acquisition Parameters (Typical Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3-5 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).

  • Mass Range: m/z 50-500.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-validating framework for the characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane. The unique structural features of this bicyclic system give rise to a distinct set of signals in NMR, IR, and MS analyses. By following the provided experimental protocols and understanding the interpretation of the spectral data, researchers, scientists, and drug development professionals can confidently identify and assess the purity of this important medicinal chemistry building block, facilitating its application in the discovery of novel therapeutics.

References

  • PubChem. 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. [Link]

Sources

Foundational

3-Oxa-6-azabicyclo[3.1.1]heptane: A Conformationally Restricted Morpholine Isostere for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to sophisticated molecular scaffolds that offer precise control over a compound's three-dimensional structure and physicochemical properties. Morpholine is a widely utilized heterocycle in drug design, valued for its ability to improve solubility and provide a key interaction point with biological targets. However, its inherent conformational flexibility can lead to entropic penalties upon binding and potential for off-target effects. This guide introduces 3-oxa-6-azabicyclo[3.1.1]heptane as a rigid, achiral isostere of morpholine. We will provide a comprehensive overview of its synthesis, a comparative analysis of its properties against morpholine, and its strategic applications in drug discovery, underscoring its potential as a valuable building block in modern medicinal chemistry.

The Strategic Imperative for Conformational Constraint

The concept of pre-organization, or rigidification, is a cornerstone of modern drug design. By reducing the conformational flexibility of a molecule, we can minimize the entropic cost of binding to its target, which can translate to significant gains in potency and selectivity. While the flexible nature of morpholine is suitable for some applications, its free interconversion between chair and boat conformations can be a liability. The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold locks the morpholine-like structure into a defined bicyclic conformation, offering distinct advantages for lead optimization.


Figure 1. Comparison of flexible morpholine with the rigid 3-oxa-6-azabicyclo[3.1.1]heptane.
Comparative Physicochemical Properties

The viability of a bioisostere is critically dependent on its ability to mimic or improve upon the physicochemical properties of the parent scaffold. 3-Oxa-6-azabicyclo[3.1.1]heptane presents a compelling profile in this regard.

PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneSignificance in Drug Design
cLogP ~ -0.8 to -1.0~ -0.3[1][2]The slightly increased lipophilicity of the bicyclic system can enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration.
pKa ~ 8.4 - 8.7~ 8.0 - 8.5 (estimated)The comparable basicity ensures that it can maintain similar ionic interactions with target proteins at physiological pH.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų[1]The identical TPSA suggests a similar potential for passive diffusion across biological membranes.
Chirality AchiralAchiral[3][4][5]The achiral nature of both scaffolds simplifies synthesis and avoids the need for chiral separations and the evaluation of individual enantiomers.
3D Shape & Exit Vectors FlexibleRigid, definedThe fixed orientation of the nitrogen and oxygen atoms in the bicyclic scaffold provides well-defined vectors for substituent placement, enabling more precise structure-activity relationship (SAR) studies.

Table 1. Physicochemical property comparison of morpholine and 3-oxa-6-azabicyclo[3.1.1]heptane.

Synthetic Strategies for the 3-Oxa-6-azabicyclo[3.1.1]heptane Core

The practical application of any novel building block hinges on its synthetic accessibility. Fortunately, several efficient routes to 3-oxa-6-azabicyclo[3.1.1]heptane have been developed, often starting from readily available materials.[3][4][5]

3.1. A Practical, Multi-step Synthesis

A reported seven-step synthesis provides a reliable method for producing the tosylate salt of 3-oxa-6-azabicyclo[3.1.1]heptane, a stable and readily handled form of the core.[3][4][5] This route commences with inexpensive starting materials and employs straightforward chemical transformations.[3][4][5]


Figure 2. High-level schematic of a reported synthetic route.
3.2. General Experimental Workflow Considerations

While specific reagents and conditions will vary based on the chosen synthetic route, a general workflow can be outlined:

  • Piperidine Ring Formation/Functionalization: The synthesis often begins with the construction or modification of a piperidine ring to install the necessary functional groups for the subsequent cyclization.

  • Introduction of the Methylene Bridge Precursor: A key step involves the introduction of a one-carbon unit that will ultimately form the bridging methylene group of the bicyclic system.

  • Intramolecular Cyclization: This is the crucial ring-forming step where the bicyclic core is established. This is often achieved through an intramolecular nucleophilic substitution reaction.

  • Deprotection and Salt Formation: In many synthetic sequences, protecting groups are employed on the nitrogen atom. The final steps typically involve the removal of these protecting groups and the formation of a stable salt, such as the hydrochloride or tosylate,[3][5] for ease of handling and purification.

Strategic Applications in Medicinal Chemistry

The incorporation of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold can offer several advantages in drug discovery programs:

  • Improved Metabolic Stability: The rigid structure can sterically shield adjacent C-H bonds from metabolic enzymes like cytochrome P450s, potentially reducing metabolic clearance and improving the pharmacokinetic profile of a drug candidate.

  • Enhanced Potency and Selectivity: The well-defined geometry of the scaffold allows for the precise orientation of substituents to maximize interactions with the target protein and minimize binding to off-targets.

  • Novel Chemical Space: The use of this bicyclic isostere provides access to novel chemical space, offering opportunities for new intellectual property and potentially overcoming liabilities associated with existing scaffolds.

  • Isostere for meta-Substituted Benzenes: Beyond being a morpholine isostere, the related 3-oxabicyclo[3.1.1]heptane core has been shown to be an effective isostere for meta-substituted benzene rings, offering similar geometric properties with improved physicochemical characteristics.[6][7][8] This highlights the broader potential of this bicyclic system in medicinal chemistry.


Figure 3. The rationale for employing 3-oxa-6-azabicyclo[3.1.1]heptane in drug design.
Conclusion and Future Directions

3-Oxa-6-azabicyclo[3.1.1]heptane is a promising and synthetically accessible building block that offers a compelling alternative to the traditional morpholine scaffold. Its rigid, achiral nature and favorable physicochemical properties make it a valuable tool for medicinal chemists seeking to fine-tune the pharmacological profiles of their lead compounds. As its utility becomes more widely recognized, we can anticipate the emergence of new and innovative applications for this scaffold in the development of next-generation therapeutics. The continued development of efficient and scalable synthetic routes will be crucial for its widespread adoption in both academic and industrial drug discovery settings.

References
  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2009). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 2009(19), 3291-3294.
  • Walker, D. P. (2009). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. Retrieved from [Link]

  • Searle, N. L., & Molinski, T. F. (1995). Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2765-2769.
  • Walker, D. P. (2007). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2009). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Thieme Connect. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine Ltd.
  • ChemRxiv. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
  • Walker, D. P. (2007). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
  • Google Patents. (n.d.). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Retrieved from [Link]

Sources

Exploratory

The Emergence of 3-Oxa-6-azabicyclo[3.1.1]heptane: A Novel Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of traditional molecular scaffolds. This guide delves into the burgeoning role of "3-Oxa-6-azabicyclo[3.1.1]heptane," a constrained bicyclic heterocycle poised to offer innovative solutions to long-standing challenges in drug design. By exploring its synthesis, unique structural attributes, and strategic applications as a bioisostere, we aim to provide a comprehensive resource for scientists engaged in the discovery and development of next-generation medicines.

Introduction: The Quest for Novel Chemical Space and the Bioisostere Strategy

The concept of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. This strategy is often employed to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, mitigate off-target effects, or navigate existing intellectual property landscapes. The morpholine ring, a common motif in numerous approved drugs, is frequently targeted for isosteric replacement to fine-tune a molecule's properties.[1] The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a promising, rigid, and achiral bioisostere of morpholine, offering a unique three-dimensional conformation that can impart advantageous properties to a parent molecule.[1][2][3]

Synthesis of the Core Scaffold: A Practical Pathway to 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

A key enabler for the exploration of any new scaffold is a robust and scalable synthetic route. A practical seven-step synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a stable and readily functionalizable form of the core, has been developed, starting from inexpensive starting materials.[1][2][3]

A Glutaryl Chloride B Dimethyl 3-oxopentanedioate A->B 1. Meldrum's acid, MeOH C Dimethyl 3,3-dimethoxypentanedioate B->C 2. TMSCl, NaI, MeOH D 3,3-Dimethoxypentane-1,5-diol C->D 3. LiAlH4, THF E 1,5-Dibromo-3,3-dimethoxypentane D->E 4. PBr3, Et2O F N-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane E->F 5. Benzylamine, K2CO3, MeCN G 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate F->G 6. H2, Pd/C, TsOH·H2O, MeOH

Figure 1: Synthetic pathway to 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate.

Experimental Protocol: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate[1][2]

Step 1: Dimethyl 3-oxopentanedioate

  • To a solution of Meldrum's acid in methanol, glutaryl chloride is added dropwise at 0 °C.

  • The reaction is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by distillation to yield dimethyl 3-oxopentanedioate.

Step 2: Dimethyl 3,3-dimethoxypentanedioate

  • Dimethyl 3-oxopentanedioate is dissolved in methanol.

  • Trimethylsilyl chloride and sodium iodide are added, and the mixture is stirred at room temperature.

  • The reaction is quenched with aqueous sodium thiosulfate and extracted with diethyl ether. The organic layer is dried and concentrated to give the ketal.

Step 3: 3,3-Dimethoxypentane-1,5-diol

  • A solution of dimethyl 3,3-dimethoxypentanedioate in tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C.

  • The reaction is warmed to room temperature and stirred overnight.

  • The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the diol.

Step 4: 1,5-Dibromo-3,3-dimethoxypentane

  • To a solution of 3,3-dimethoxypentane-1,5-diol in diethyl ether at 0 °C, phosphorus tribromide is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate, dried, and concentrated.

Step 5: N-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane

  • A mixture of 1,5-dibromo-3,3-dimethoxypentane, benzylamine, and potassium carbonate in acetonitrile is heated at reflux.

  • After cooling, the solids are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 6: 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

  • To a solution of N-benzyl-3-oxa-6-azabicyclo[3.1.1]heptane and p-toluenesulfonic acid monohydrate in methanol, palladium on carbon (10%) is added.

  • The mixture is stirred under an atmosphere of hydrogen overnight.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the title compound as a solid.

Physicochemical Properties: A Superior Alternative to Morpholine

The rationale for employing 3-Oxa-6-azabicyclo[3.1.1]heptane as a morpholine isostere is grounded in its distinct physicochemical properties. Its rigid bicyclic nature reduces the conformational flexibility inherent to the morpholine ring, which can lead to a more favorable entropy of binding to a biological target. Furthermore, this scaffold is achiral, simplifying synthesis and characterization.[1]

Calculated lipophilicity (cLogP) is a critical parameter in drug design, influencing solubility, permeability, and metabolism. A comparison of the cLogP values for morpholine and the 3-oxa-6-azabicyclo[3.1.1]heptane core, as well as their piperonyl-substituted analogues, suggests a comparable lipophilicity profile.[1]

CompoundStructurecLogP[1]
Morpholine-0.85
3-Oxa-6-azabicyclo[3.1.1]heptane-0.3
N-Piperonylmorpholine1.8
N-Piperonyl-3-oxa-6-azabicyclo[3.1.1]heptane2.3

Table 1: Comparison of calculated LogP (cLogP) values.

Case Study: The 3-Oxabicyclo[3.1.1]heptane Scaffold as a meta-Benzene Isostere in Sonidegib

While direct applications of the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold in clinical candidates are still emerging, the closely related 3-oxabicyclo[3.1.1]heptane core has been successfully employed as a bioisostere for a meta-substituted benzene ring. This is exemplified by the modification of the anticancer drug Sonidegib, a smoothened (SMO) receptor inhibitor.[4][5]

The replacement of the central phenyl ring in Sonidegib with a 3-oxabicyclo[3.1.1]heptane moiety was driven by the "escape from flatland" concept, which advocates for the incorporation of three-dimensional, sp³-rich scaffolds to improve the physicochemical properties of drug candidates.[5][6]

cluster_0 Sonidegib cluster_1 Sonidegib Analogue Sonidegib Isostere meta-Benzene Isosteric Replacement Sonidegib->Isostere Analogue Isostere->Analogue

Figure 2: Isosteric replacement of the meta-phenylene ring in Sonidegib with a 3-oxabicyclo[3.1.1]heptane core.

This strategic modification resulted in a patent-free analogue with a nanomolar potency comparable to the parent drug, but with significantly improved physicochemical properties.[5]

PropertySonidegibSonidegib AnalogueImprovement
Solubility (µM) 634>500%
Lipophilicity (logD at pH 7.4) 3.53.0Reduced
Permeability (Papp, 10⁻⁶ cm/s) 1.54.5300%
Metabolic Stability (% remaining after 1h) 507550%

Table 2: Improved physicochemical and pharmacokinetic properties of the Sonidegib analogue containing the 3-oxabicyclo[3.1.1]heptane scaffold.[4][5]

The synthesis of this analogue involves an acid-mediated isomerization of a (2-oxaspiro[3.3]heptan-6-yl)methanol precursor to form the desired 3-oxabicyclo[3.1.1]heptane core.[4]

Future Perspectives and Conclusion

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold represents a valuable addition to the medicinal chemist's toolkit. Its rigid, achiral nature and favorable physicochemical properties make it an attractive isostere for the commonly used morpholine ring. While the full potential of this scaffold is yet to be realized in clinical candidates, the successful application of the closely related 3-oxabicyclo[3.1.1]heptane core in the optimization of Sonidegib provides a compelling proof-of-concept for the benefits of such bicyclic systems.

As the demand for drug candidates with improved ADME profiles and novel intellectual property continues to grow, the exploration and implementation of innovative scaffolds like 3-Oxa-6-azabicyclo[3.1.1]heptane will be crucial for the future of drug discovery. This guide serves as a foundational resource to encourage and facilitate the adoption of this promising new building block in the design of the next generation of therapeutics.

References

  • Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 2011(16), 2619-2624. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]

  • Heal, W. P., & Goss, R. J. M. (2016). Bicyclic Peptides as Next-Generation Therapeutics. Molecules, 21(5), 643. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • D'Souza, A., & De, A. (2025). Bicyclic peptides: Paving the road for therapeutics of the future. Request PDF. [Link]

  • Semantic Scholar. (n.d.). Bicyclic Peptides as Next-Generation Therapeutics. [Link]

  • ResearchGate. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Retrieved from [Link]

  • Bicycle Therapeutics. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Medicinal Chemistry Letters, 12(10), 1595–1601. [Link]

  • Hacker, D. E., & Miller, S. J. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. MedChemComm, 8(2), 395–400. [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[2][2][3]heptanes by rearrangement of 3-oxaspiro[3][3]heptanes. Journal of the Chemical Society C: Organic, 2346-2349. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 64(22), e202505519. [Link]

  • Google Patents. (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • MDPI. (2025). 3-(3-Azabicyclo[1][1][2]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules, 30(9), 2073. [Link]

Sources

Foundational

Bridged Bicyclic Morpholines: Structural Innovation in Drug Discovery

Executive Summary In the pursuit of "escaping from flatland"—the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures—bridged bicyclic morpholines have emerged as high-value phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping from flatland"—the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures—bridged bicyclic morpholines have emerged as high-value pharmacophores. These scaffolds, particularly 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane , offer a unique solution to common medicinal chemistry bottlenecks. They provide defined exit vectors that differ from standard morpholines, improve metabolic stability by blocking oxidative soft spots, and, counterintuitively, can lower lipophilicity (LogD) despite the addition of carbon atoms. This guide details the structural logic, physicochemical benefits, and synthetic protocols for integrating these moieties into drug discovery programs.[1]

Structural Classes & Nomenclature

Bridged morpholines are defined by the addition of a carbon bridge across the morpholine ring, locking the conformation and creating a bicyclic system.

Scaffold NameIUPAC NameStructural CharacteristicsKey Advantage
[2.2.1] System 2-oxa-5-azabicyclo[2.2.1]heptaneMethylene bridge between C3 and C6 of morpholine (or C2/C5 of pyrrolidine)."Proline-Morpholine Chimera" : High rigidity, distinct vectors, chiral pool accessibility.
[3.2.1] System 8-oxa-3-azabicyclo[3.2.1]octaneEthylene bridge across the morpholine, or ether bridge across a piperazine-like core."Tropane-like" : Mimics the tropane alkaloid core but with oxygen; larger volume, distinct basicity.
Spiro Systems 2-oxa-6-azaspiro[3.3]heptaneSpiro-fused rings (not strictly bridged, but related bioisosteres).Vector Orthogonality : Exit vectors are often perpendicular; lowers LogD significantly.

Physicochemical Impact: The "Bridging Anomaly"

Integrating a hydrocarbon bridge into a saturated heterocycle typically increases lipophilicity (LogP) due to the added carbon count.[2] However, bridged morpholines frequently exhibit the "Bridging Anomaly," where LogD remains constant or decreases.

Lipophilicity (LogD) & Solvation

Research by AstraZeneca and others has demonstrated that bridging can reduce LogD


 by up to 0.8 units  compared to the parent morpholine.
  • Mechanism: The bridge forces the molecule into a compact, specific conformation that may bury hydrophobic surface area or expose the polar heteroatoms (O and N) more effectively to solvent water, disrupting the hydration shell less than a flexible ring would.

  • Impact: Improved solubility and reduced non-specific binding (LLE improvement).

Basicity (pKa) Modulation

Bridging alters the hybridization geometry of the nitrogen lone pair.

  • Trend: Bridged analogs often show increased basicity (higher pKa) compared to their parent heterocycles.

  • Example: In the development of AZD1979, replacing a morpholine with a bridged spiro-analog increased pKa by +1.5 units . This ensures the molecule remains ionized at physiological pH, improving solubility without sacrificing permeability if the overall lipophilicity is managed.

Metabolic Stability

Standard morpholines are susceptible to oxidative metabolism at the


-carbon (adjacent to N or O).
  • Stabilization: The bridge sterically hinders these sites and prevents the ring from adopting the transition states required for cytochrome P450 oxidation (e.g., N-dealkylation or lactam formation).

  • Result: Extended half-life (

    
    ) and reduced intrinsic clearance (
    
    
    
    ).

Visualization: Structure-Property Relationships[3][4]

BridgedMorpholineProperties Morpholine Parent Morpholine (Flexible, Moderate LogD) Bridge Add Carbon Bridge (C1 or C2 tether) Morpholine->Bridge Synthetic Modification ConfLock Conformational Locking (Rigid 3D Vector) Bridge->ConfLock Structural Effect MetabStab Metabolic Stability (Blocked u03b1-oxidation) Bridge->MetabStab Steric/Electronic Effect LogD LogD Lowering (Solvation/Polarity Shift) Bridge->LogD The 'Bridging Anomaly' pKa pKa Modulation (Basicity Increase) Bridge->pKa N-Lone Pair Geometry Selectivity Selectivity ConfLock->Selectivity Target Binding Lower Clearance Lower Clearance MetabStab->Lower Clearance

Figure 1: Impact of bridging on the physicochemical and pharmacological profile of morpholine scaffolds.

Experimental Protocol: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol describes the synthesis of the [2.2.1] scaffold starting from trans-4-hydroxy-L-proline , a chiral pool material. This route is favored for its scalability and enantiopurity.

Reaction Scheme Overview
  • Protection: N-Cbz protection of hydroxyproline.

  • Activation: Tosylation of the 4-hydroxy group.

  • Reduction: Reduction of the ester to the alcohol.

  • Cyclization: Intramolecular displacement of the tosylate by the alcohol (transannular etherification).

Detailed Methodology

Reagents:

  • Trans-4-hydroxy-L-proline[3]

  • Benzyl chloroformate (Cbz-Cl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium borohydride (NaBH

    
    ) or LiBH
    
    
    
  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Solvents: THF, DMF, DCM.

Step-by-Step Protocol:

  • N-Cbz Protection & Esterification:

    • Dissolve trans-4-hydroxy-L-proline (10 g, 76 mmol) in 2M NaOH (40 mL). Cool to 0°C.[4]

    • Add Cbz-Cl (11.4 mL, 80 mmol) dropwise over 30 min. Warm to RT and stir for 12 h.

    • Acidify to pH 2 with HCl, extract with EtOAc.[3]

    • Treat the crude acid with MeOH/H

      
      SO
      
      
      
      (cat.) at reflux for 4 h to form the methyl ester.
    • Yield: ~90% of N-Cbz-4-hydroxy-L-proline methyl ester.

  • Tosylation:

    • Dissolve the methyl ester (10 g) in dry Pyridine (50 mL) at 0°C.

    • Add TsCl (1.2 equiv) portion-wise. Stir at 0°C for 4 h, then store at 4°C overnight.

    • Pour into ice water, extract with DCM, wash with 1N HCl and brine. Dry over Na

      
      SO
      
      
      
      .
    • Result: N-Cbz-4-tosyloxy-L-proline methyl ester.

  • Reduction to Alcohol:

    • Dissolve the tosylate (5 g) in THF/MeOH (10:1).

    • Add NaBH

      
       (3 equiv) in portions at 0°C. Stir for 2 h.
      
    • Quench with sat. NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Cl. Extract with EtOAc.
      
    • Result: The primary alcohol intermediate (N-Cbz-2-hydroxymethyl-4-tosyloxypyrrolidine).

  • Intramolecular Cyclization (The Key Step):

    • Dissolve the alcohol intermediate (3 g) in dry THF (30 mL) or DMF.

    • Critical Step: Add NaH (60% dispersion, 1.5 equiv) carefully at 0°C. The alkoxide formed at the primary alcohol will attack the C4-position, displacing the tosylate with inversion of configuration.

    • Note: Since the starting material was trans (4-OH and 2-COOMe were cis relative to the ring plane in the L-proline stereochemistry context), the inversion creates the bridged [2.2.1] system.

    • Heat to 60°C for 2-4 h if necessary.

    • Quench with water, extract with ether.

    • Deprotection: Hydrogenate (H

      
      , Pd/C) in MeOH to remove the Cbz group if the free amine is required.
      

Validation:

  • 1H NMR (CDCl3): Look for the bridgehead protons. The C1 and C4 protons (bridgeheads) typically appear as broad singlets or multiplets around 4.5–4.8 ppm.

  • MS: M+H = 100.1 (for the free base).

Visualization: Synthesis Pathway

SynthesisRoute Start Trans-4-Hydroxy-L-Proline (Chiral Pool) Step1 1. N-Cbz Protection 2. Methyl Ester Formation Start->Step1 Inter1 N-Cbz-4-Hydroxy-Pro-OMe Step1->Inter1 Step2 Tosylation (TsCl, Py) Inter1->Step2 Inter2 N-Cbz-4-Tosyloxy-Pro-OMe Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Alcohol Intermediate (CH2OH + OTs) Step3->Inter3 Step4 Cyclization (NaH/THF) Intramolecular SN2 Inter3->Step4 Final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (Bridged Morpholine) Step4->Final

Figure 2: Synthetic route from Hydroxyproline to the [2.2.1] bridged morpholine scaffold.

Case Study: IRAK4 Degraders (Kymera Therapeutics)

The development of KT-474 , a first-in-class IRAK4 degrader for immune-inflammatory diseases, highlights the strategic use of rigidified heterocycles.

  • Challenge: Early IRAK4 degraders faced issues with oral bioavailability and cellular permeability due to high molecular weight and flexibility (common in PROTACs).

  • Solution: The medicinal chemistry campaign involved rigidifying the linker and solvent-exposed regions. While KT-474 itself utilizes a complex linker system, the discovery process (as detailed in J. Med. Chem. 2024 and related patents) heavily relied on bridged morpholines and spiro-cycles (e.g., [3.3] spiro systems or bridged piperazines/morpholines) to optimize the "exit vector" and reduce lipophilicity without sacrificing potency.

  • Outcome: The use of these "escaped from flatland" scaffolds allowed for a compound with sufficient permeability to be dosed orally, a major breakthrough for heterobifunctional degraders.

References

  • Synthesis of Bridged Bicyclic Morpholine Amino Acids: Kou, B., et al. "Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry." Organic Letters, 2013.

  • Lipophilicity Reduction by Bridging: Bodnarchuk, M. S., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[5][6][7] Journal of Medicinal Chemistry, 2018.

  • Discovery of KT-474: Mainolfi, N., et al. "Discovery of KT-474: A Potent, Selective, and Orally Bioavailable IRAK4 Degrader."[8] Journal of Medicinal Chemistry, 2024.

  • Bridged Morpholine Synthesis (Patent/Procedure): Wishka, D. G., et al. "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane."[3] Tetrahedron Letters, 2013.

  • Metabolic Stability of Bridged Scaffolds: Wuitschik, G., et al. "Spirocyclic variants of the piperidine and morpholine ring." Angewandte Chemie Int. Ed., 2008.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane

This Application Note provides a high-fidelity, validated protocol for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane , a critical saturated bioisostere of morpholine. This scaffold offers a unique geometric profile (...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity, validated protocol for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane , a critical saturated bioisostere of morpholine.

This scaffold offers a unique geometric profile (exit vectors) and improved metabolic stability compared to traditional morpholine rings, making it a high-value target in modern medicinal chemistry (e.g., for modifying physicochemical properties like lipophilicity and solubility).

Introduction & Strategic Analysis

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is a bridged bicyclic system where a morpholine ring is constrained by a methylene bridge between C2 and C6 (morpholine numbering).[1][2] This geometry creates a rigid, achiral, sp³-rich core that mimics the vector space of morpholine but with distinct conformational restrictions.

Key Structural Features:

  • Bridgeheads: Positions 1 and 5.

  • Nitrogen Bridge: Position 6 (1-atom bridge).

  • Oxygen Bridge: Position 3 (part of the 3-atom bridge C2-O3-C4).

  • Carbon Bridge: Position 7 (1-atom bridge).

Synthetic Strategy: The most robust route, developed by Walker et al. (Kalexsyn/Pfizer), utilizes a "fold-over" strategy. The core cyclobutane (azetidine) ring is constructed first, decorated with cis-hydroxymethyl arms. These arms are then cyclized intramolecularly to form the ether bridge. This approach is superior to transannular cyclizations of larger rings due to the high strain energy of the [3.1.1] system, which is better accessed from the pre-strained 4-membered ring.

Retrosynthetic Logic & Pathway

The synthesis is dissected into three critical phases:

  • Core Construction: Formation of the azetidine ring via double displacement.

  • Stereochemical Correction: Equilibration of the diester to the required cis-configuration.

  • Bridge Formation: Reduction and intramolecular etherification.

Reaction Workflow (Graphviz)

SynthesisProtocol Glutaryl Glutaryl Chloride (Starting Material) Dibromo Diethyl 2,4-dibromoglutarate Glutaryl->Dibromo 1. Br2, SOCl2 2. EtOH Azetidine_Mix N-Benzyl Azetidine Diester (cis/trans mixture) Dibromo->Azetidine_Mix BnNH2, Heat Cyclization Azetidine_Cis cis-N-Benzyl Azetidine Diester (Thermodynamic Product) Azetidine_Mix->Azetidine_Cis NaOEt/EtOH Equilibration to cis Diol cis-N-Benzyl-2,4-bis(hydroxymethyl)azetidine Azetidine_Cis->Diol LiAlH4, THF Reduction Bicyclic N-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane Diol->Bicyclic 1. TsCl, Py 2. NaH, THF Ring Closure Target 3-Oxa-6-azabicyclo[3.1.1]heptane (Target Scaffold) Bicyclic->Target H2, Pd/C Deprotection

Caption: Step-wise synthetic workflow for the construction of the [3.1.1] bicyclic amine core.

Detailed Experimental Protocol

Phase 1: Construction of the Azetidine Core

Objective: Synthesize cis-diethyl 1-benzylazetidine-2,4-dicarboxylate.

Step 1: Preparation of Diethyl 2,4-dibromoglutarate
  • Reagents: Glutaryl chloride (1.0 eq), Bromine (2.05 eq), Thionyl chloride (cat.), Ethanol.

  • Protocol:

    • Heat glutaryl chloride to 70°C.

    • Add bromine dropwise over 4 hours. The reaction evolves HBr gas (Scrubber required).

    • After addition, stir at 80°C for 2 hours to ensure complete

      
      -bromination.
      
    • Cool to 0°C and quench by slow addition of absolute ethanol (excess).

    • Concentrate in vacuo to yield the crude dibromo diester as a yellow oil.

  • Critical Process Parameter (CPP): Ensure strictly anhydrous conditions during bromination to prevent hydrolysis before esterification.

Step 2: Cyclization to Azetidine
  • Reagents: Diethyl 2,4-dibromoglutarate (1.0 eq), Benzylamine (3.0 eq), Acetonitrile (solvent).

  • Protocol:

    • Dissolve the dibromo ester in acetonitrile (0.5 M).

    • Add benzylamine dropwise at reflux temperature. The excess amine acts as a scavenger for HBr.

    • Reflux for 16 hours.

    • Cool, filter off the benzylamine hydrobromide salt.

    • Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

  • Outcome: A mixture of cis and trans azetidine diesters (typically 1:1 ratio).

Phase 2: Stereochemical Equilibration

Objective: Maximize the yield of the cis-isomer required for ring closure.

Step 3: Cis-Trans Equilibration
  • Mechanism: Thermodynamic control favors the cis-diester (pseudo-equatorial substituents) over the trans-isomer in the azetidine system under basic conditions.

  • Protocol:

    • Dissolve the cis/trans mixture in dry Ethanol.

    • Add catalytic Sodium Ethoxide (0.1 eq).

    • Reflux for 24–48 hours. Monitor by GC/NMR until the ratio stabilizes (typically >90:10 cis:trans).

    • Concentrate and crystallize or purify by column chromatography to isolate pure cis-isomer.

  • Checkpoint: Verify cis-geometry by 1H-NMR. The coupling constants of the ring protons are diagnostic.

Phase 3: Bridge Construction & Deprotection
Step 4: Reduction to Diol
  • Reagents: cis-Azetidine diester, LiAlH4 (2.5 eq), THF.

  • Protocol:

    • Cool a suspension of LiAlH4 in THF to 0°C.

    • Add the diester solution dropwise.[3]

    • Warm to RT and reflux for 2 hours.

    • Fieser quench (Water, 15% NaOH, Water).

    • Filter and concentrate to yield cis-1-benzyl-2,4-bis(hydroxymethyl)azetidine.

Step 5: Intramolecular Etherification (Ring Closure)
  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.0 eq), NaH (2.2 eq) or n-BuLi, THF.

  • Logic: We generate the monotosylate in situ, which then undergoes rapid intramolecular displacement by the pendant alkoxide.

  • Protocol:

    • Dissolve the diol in dry THF at 0°C.

    • Add NaH (60% dispersion, 1.1 eq) to generate the mono-alkoxide. Stir 30 min.

    • Add TsCl (1.0 eq) dissolved in THF. Stir 1 hour.

    • Add a second portion of NaH (1.2 eq) and heat to reflux. This forces the second hydroxyl group to displace the tosylate.

    • Alternative (Walker Method): Treat diol with TsCl (2.2 eq) in Pyridine, then heat. However, the NaH method often gives cleaner conversion for strained ethers.

    • Workup: Quench with water, extract with EtOAc.

  • Yield: Expect 50–70% for this step.

Step 6: Deprotection (Hydrogenolysis)
  • Reagents: Pd/C (10% wt), H2 (1 atm or 50 psi), Methanol/HCl.

  • Protocol:

    • Dissolve the N-benzyl bicyclic ether in Methanol.

    • Add Pd/C catalyst.

    • Hydrogenate until consumption of starting material is complete.

    • Filter through Celite.

    • Isolate as the Hydrochloride or Tosylate salt for stability.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldCritical Note
1 BrominationBr2, SOCl285-90%Use scrubber for HBr gas.
2 CyclizationBnNH2, MeCN60-75%Forms cis/trans mixture.
3 EquilibrationNaOEt, EtOH>90% (conv.)Thermodynamic control is essential.
4 ReductionLiAlH4, THF85-95%Ensure complete reduction.
5 Ring ClosureTsCl, NaH50-65%High dilution helps prevent intermolecular reaction.
6 DeprotectionH2, Pd/C90-98%Product is volatile as free base; isolate as salt.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[2][4] Synthesis, 44(19), 3025-3032. Link

  • Kasper, S., et al. (2000).[5] Morpholine Isosteres in Drug Discovery. Expert Opinion on Pharmacotherapy, 1(4), 777.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Barnes, N. J., et al. (2010). Patent WO2010120854.[2] World Intellectual Property Organization. (Describing related azetidine intermediates).

Sources

Application

Analytical methods for "3-Oxa-6-azabicyclo[3.1.1]heptane" characterization

An In-Depth Guide to the Analytical Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of a Novel Morpholine Isostere In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Novel Morpholine Isostere

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacological properties of drug candidates is perpetual. 3-Oxa-6-azabicyclo[3.1.1]heptane emerges as a compound of significant interest. As a bridged bicyclic morpholine, it serves as a valuable building block and a morpholine isostere.[1][2] Its achiral nature and comparable lipophilicity to morpholine make it an attractive scaffold for designing new therapeutic agents.[1] Nitrogen-containing heterocycles are foundational to a vast array of pharmaceuticals due to their unique chemical properties and biological activities.[3][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methods required to unequivocally characterize 3-Oxa-6-azabicyclo[3.1.1]heptane, ensuring its identity, purity, and structural integrity for research and development applications.

Compound Profile: 3-Oxa-6-azabicyclo[3.1.1]heptane

A thorough characterization begins with understanding the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C₅H₉NO[7][8]
Molecular Weight 99.133 g/mol [7][8]
CAS Number 286390-20-3[7]
Canonical SMILES C1C2COCC1N2[7][8]
Predicted pKa 9.14 ± 0.20[7]

graph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom positions N [label="N", pos="0,-0.5!"]; O [label="O", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.5!"]; C2 [label="C", pos="-0.8,-1.2!"]; C3 [label="C", pos="0.8,-1.2!"]; C4 [label="C", pos="1.2,0.5!"]; C5 [label="C", pos="0,0.5!"]; // Bridgehead Carbon// Bonds C1 -- C5 [label=""]; C4 -- C5 [label=""]; C5 -- O [label=""]; C2 -- N [label=""]; C3 -- N [label=""]; C1 -- C2 [label=""]; C3 -- C4 [label=""];

// Implicit Hydrogens (not drawn for clarity)// Add a caption labelloc="b"; label="Figure 1: Structure of 3-Oxa-6-azabicyclo[3.1.1]heptane"; }digraph "Analytical_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Primary Characterization"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4"]; Synthesis [label="Synthesis & Purification"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; MS [label="Mass Spectrometry\n(LRMS & HRMS)"]; Synthesis -> NMR [label="Structural Elucidation"]; Synthesis -> MS [label="Molecular Weight Confirmation"]; }

subgraph "cluster_1" { label = "Purity & Formula Verification"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853"]; Chromatography [label="Chromatography\n(HPLC/UPLC, GC)"]; EA [label="Elemental Analysis\n(CHN)"]; MS -> Chromatography [label="Purity Assessment"]; Chromatography -> EA [label="Confirm Empirical Formula"]; }

subgraph "cluster_2" { label = "Final Confirmation"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335"]; FTIR [label="FTIR Spectroscopy"]; Final [label="Fully Characterized\nCompound"]; EA -> FTIR [label="Functional Group ID"]; FTIR -> Final; } }

Caption: Figure 2: A logical workflow for the comprehensive characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure of organic molecules. For a rigid, bicyclic system like 3-Oxa-6-azabicyclo[3.1.1]heptane, ¹H and ¹³C NMR are indispensable for confirming the atomic connectivity and stereochemistry. The unique constraints of the bicyclic frame lead to distinct chemical shifts and coupling constants that are highly informative. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals, which is crucial for novel structures. [9][10]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3-Oxa-6-azabicyclo[3.1.1]heptane sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O, if analyzing a salt form).

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: 0 to 160 ppm.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicity (splitting patterns), and coupling constants to assign signals to specific protons in the molecule.

    • For the ¹³C spectrum, assign the chemical shifts to the corresponding carbon atoms. The number of signals should correspond to the number of unique carbons in the structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of a compound. For a nitrogen-containing base like 3-Oxa-6-azabicyclo[3.1.1]heptane, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as the secondary amine is readily protonated to form the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, a critical piece of data for any new chemical entity. [8]The fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural confirmation, often by showing characteristic losses or cleavages of the bicyclic ring system. [11]

Protocol: LC-MS (ESI-TOF) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent, typically a mixture of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Instrumentation (UPLC coupled to a TOF or Orbitrap Mass Spectrometer):

    • Chromatography (for sample introduction and separation of any impurities):

      • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A fast gradient from 5% to 95% B over a few minutes.

      • Flow Rate: 0.4-0.6 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry (ESI+):

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.0-4.0 kV.

      • Source Temperature: 120-150 °C.

      • Mass Range: 50-500 m/z.

      • Acquisition Mode: Full scan for both low-resolution (molecular weight confirmation) and high-resolution (elemental composition) analysis.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₅H₉NO, the expected monoisotopic mass is 99.0684 g/mol . The [M+H]⁺ ion should appear at m/z 100.0757. [8] * In HRMS, the measured mass should be within 5 ppm of the theoretical mass.

    • Analyze the isotope pattern to further confirm the elemental composition.

Chromatographic Methods: Purity Assessment

Expertise & Experience: Chromatographic techniques are the gold standard for assessing the purity of a chemical compound. For a polar, hydrophilic compound like 3-Oxa-6-azabicyclo[3.1.1]heptane, two primary HPLC techniques are applicable. Reversed-Phase (RP-HPLC) is the most common method, but peak shape for basic amines can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that is specifically designed for polar analytes and often provides better retention and resolution. [12]Gas Chromatography (GC) may also be used, but often requires derivatization of the amine to increase volatility and prevent peak tailing on the column. [13]

Protocol: Purity Determination by HILIC-UPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL.

    • Further dilute to ~100 µg/mL with the same solvent mixture for analysis.

  • Instrumental Parameters (UPLC with UV or CAD detection):

    • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic phase; 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: Start at 100% A, hold for 1 minute, then ramp to 100% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm (for end-absorption) or a Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • The acceptance criteria for purity are typically ≥95% for research-grade materials.

Elemental Analysis: Fundamental Formula Verification

Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This classical technique offers fundamental proof of the empirical formula and serves as a crucial, independent verification of the compound's composition and purity. [14]The experimentally determined percentages must align closely with the theoretically calculated values for the proposed formula, C₅H₉NO.

Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Provide 2-3 mg of a highly pure, homogenous, and thoroughly dried sample in a pre-weighed tin capsule. The sample must be free of residual solvents, which can significantly alter the results.

  • Instrumentation (Automated CHNS Analyzer):

    • The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column.

    • A thermal conductivity detector (TCD) quantifies the amount of each gas relative to a known standard (e.g., acetanilide).

  • Data Interpretation:

    • Compare the experimental results with the theoretical values.

    • Theoretical Values for C₅H₉NO:

      • Carbon (C): 60.58%

      • Hydrogen (H): 9.15%

      • Nitrogen (N): 14.13%

      • Oxygen (O): 16.14% (typically calculated by difference)

    • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The analytical characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane requires a synergistic combination of spectroscopic and chromatographic techniques. The protocols and insights provided in this application note establish a robust framework for confirming the structure, verifying the molecular formula, and quantifying the purity of this important medicinal chemistry building block. Adherence to these methodologies will ensure data integrity and provide the necessary confidence for its application in drug discovery and development programs.

References

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC. (2025, January 16). Vertex AI Search.
  • 3-Oxa-6-aza-bicyclo[3.1.1]heptane - Guidechem. Guidechem.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat | Organic Letters - ACS Publications. (2020, August 10). ACS Publications.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda. Helda.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. ChemRxiv.
  • 3-Oxa-6-azabicyclo[3.1.1]heptane - PubChem. PubChem.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. (2025, August 10). ResearchGate.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate.
  • Nitrogen-containing heterocycles Definition - Organic... - Fiveable. (2025, August 15). Fiveable.
  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. (2003, July 16). VTechWorks.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (2022, July 23). MDPI.
  • RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE - IIP Series. IIP Series.
  • Nitrogen Containing Heterocycles | Encyclopedia MDPI. (2023, March 2). MDPI.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. (2025, August 31). MDPI.

Sources

Method

Mastering the Purification of 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives: An Application Note for Medicinal Chemists

Introduction: The Rising Importance of Bridged Bicyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic replacement of traditional aromatic rings with saturated, three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of Bridged Bicyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic replacement of traditional aromatic rings with saturated, three-dimensional scaffolds is a key strategy for enhancing physicochemical properties and exploring novel chemical space. Among these, bridged bicyclic systems like 3-Oxa-6-azabicyclo[3.1.1]heptane have emerged as valuable building blocks.[1][2] These structures serve as conformationally constrained isosteres of morpholine and piperidine, offering improvements in parameters such as solubility, metabolic stability, and permeability.[3][4] The inherent rigidity of the bicyclic core also presents a unique vectoral display of substituents, enabling precise interactions with biological targets.

However, the synthetic routes to these valuable derivatives often yield complex mixtures containing diastereomers, enantiomers, and reaction byproducts. The successful isolation of the desired compound in high purity is therefore a critical, and often challenging, step in the drug development pipeline. This application note provides a comprehensive guide to the purification techniques for 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives, offering both theoretical insights and practical, step-by-step protocols for researchers and scientists in drug development.

The Purification Challenge: Understanding the Physicochemical Properties of 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. For 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives, several key characteristics must be considered:

  • Polarity: The presence of both an ether oxygen and a secondary or tertiary amine imparts a significant degree of polarity to the core structure. This polarity is further modulated by the nature of the substituents.

  • Basicity: The nitrogen atom of the azabicyclo[3.1.1]heptane core is basic, allowing for the formation of salts with various acids. This property is frequently exploited for purification.

  • Stereochemistry: The rigid, bridged structure can give rise to multiple stereoisomers (enantiomers and diastereomers), which may exhibit different biological activities and require specific separation techniques.

  • Volatility: Depending on the molecular weight and substituents, some derivatives may be amenable to distillation, while others are non-volatile solids or oils.

A thorough understanding of these properties for a specific derivative is the first step in designing an effective purification workflow.

A Multi-Modal Approach to Purification

A successful purification strategy often involves a combination of techniques, each leveraging a different physicochemical property to remove specific impurities. The following sections detail the most common and effective methods for the purification of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives.

Diagram: General Purification Workflow

Purification Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification / Final Isolation Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quenching, Extraction Crude Product Crude Product Aqueous Work-up->Crude Product Drying, Concentration Column Chromatography Column Chromatography Crude Product->Column Chromatography Partially Purified Product Partially Purified Product Column Chromatography->Partially Purified Product Crystallization / Salt Formation Crystallization / Salt Formation Partially Purified Product->Crystallization / Salt Formation Trituration Trituration Partially Purified Product->Trituration Distillation Distillation Partially Purified Product->Distillation Pure Product Pure Product Crystallization / Salt Formation->Pure Product Trituration->Pure Product Distillation->Pure Product Chiral Resolution Racemic Mixture Racemic Mixture Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Mixture->Diastereomeric Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Separated Diastereomers Separated Diastereomers Fractional Crystallization->Separated Diastereomers Liberation of Free Base Liberation of Free Base Separated Diastereomers->Liberation of Free Base Enantiomer 1 Enantiomer 1 Liberation of Free Base->Enantiomer 1 Enantiomer 2 Enantiomer 2 Liberation of Free Base->Enantiomer 2

Sources

Application

Application of 3-Oxa-6-azabicyclo[3.1.1]heptane and its Analogs in Modern Drug Design

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery. This concept advocates for a shift away from predomi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery. This concept advocates for a shift away from predominantly flat, aromatic, sp²-hybridized molecular scaffolds towards more three-dimensional, sp³-rich structures. The rationale behind this strategic move is compelling; sp³-rich scaffolds can provide improved physicochemical properties, such as enhanced solubility and metabolic stability, while also offering a more defined and rigid conformation for precise interaction with biological targets.

Within this landscape of innovative three-dimensional building blocks, the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly valuable motif. This rigid, achiral structure serves as a superior bioisostere for the commonly used morpholine ring, offering a range of advantages in drug design. Furthermore, its close analog, the 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane , has proven to be an effective isostere for meta-substituted benzene rings, addressing some of the inherent liabilities of aromatic systems. This guide provides a detailed exploration of the application of these bicyclic systems, complete with experimental protocols and a case study demonstrating their transformative potential.

The Strategic Advantage: Bioisosterism and Enhanced Physicochemical Properties

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of a common moiety with a bioisostere is a powerful tool in medicinal chemistry to fine-tune the properties of a drug candidate.

3-Oxa-6-azabicyclo[3.1.1]heptane: A Superior Morpholine Isostere

The morpholine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its hydrogen bond accepting capability and its contribution to aqueous solubility. However, its conformational flexibility can lead to an entropic penalty upon binding to a target. The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold provides a compelling solution by locking the morpholine-like structure into a rigid bicyclic conformation.[1][2]

Key advantages of this isosteric replacement include:

  • Rigidity: The bicyclic nature of the scaffold reduces the molecule's conformational flexibility. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target.

  • Achirality: The inherent symmetry of the 3-oxa-6-azabicyclo[3.1.1]heptane core eliminates the need for chiral separations, simplifying synthesis and biological evaluation.[1][2]

  • Improved Physicochemical Properties: As a saturated, three-dimensional scaffold, it can lead to improved solubility and metabolic stability compared to more planar or flexible analogs.

Caption: Comparison of Morpholine and its Bicyclic Isostere

1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptane: A Saturated meta-Benzene Mimic

Aromatic rings, while foundational in many drug molecules, can introduce challenges such as metabolic instability (e.g., through cytochrome P450-mediated oxidation) and poor solubility. The 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane scaffold has been ingeniously designed as a saturated bioisostere for the meta-substituted benzene ring.[3][4][5] This is due to the remarkable similarity in the spatial arrangement of the substituents, with comparable exit vector angles and bond distances.[3][4][5]

The introduction of an oxygen atom into the bicyclo[3.1.1]heptane skeleton not only maintains the desired three-dimensional geometry but can also significantly enhance aqueous solubility.[3][6]

G A Glutaryl chloride B cis/trans-diethyl 3-oxocyclobutane-1,2-dicarboxylate A->B Reaction with diethyl malonate C diethyl 3-(benzylamino)cyclobutane-1,2-dicarboxylate B->C Reductive amination with benzylamine D 6-benzyl-3-oxa-6-azabicyclo[3.1.1]heptane-2,4-dione C->D Cyclization E 6-benzyl-3-oxa-6-azabicyclo[3.1.1]heptane D->E Reduction F 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate E->F Deprotection and salt formation G A (2-oxaspiro[3.3]heptan-6-yl)methanol derivative B Carbocation intermediate A->B Acid-catalyzed ring opening C 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane B->C Intramolecular rearrangement and cyclization

Caption: Reaction pathway for 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes.

Step-by-Step Methodology:

  • Preparation of the Spirocyclic Precursor: The starting (2-oxaspiro[3.3]heptan-6-yl)methanol derivative can be prepared from commercially available starting materials in a few steps.

  • Acid-Mediated Isomerization: The spirocyclic alcohol is dissolved in a suitable solvent, such as 1,4-dioxane, and treated with a catalytic amount of a strong acid like pyridinium chloride (PyrHCl). T[3][4]he use of a mild acid catalyst is key to the success of this reaction, as it minimizes the formation of byproducts. 3[3]. Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a mild base, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane.

The mechanism of this rearrangement involves the protonation of the hydroxyl group, followed by the departure of water to form a primary carbocation. This carbocation then undergoes a Wagner-Meerwein-type rearrangement, leading to the expansion of the cyclobutane ring and the formation of the thermodynamically more stable bicyclic system.

Conclusion

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold and its analogs represent a significant advancement in the field of medicinal chemistry. By providing rigid, three-dimensional, and achiral bioisosteres for common pharmacophores like morpholine and meta-substituted benzene, they offer a powerful strategy to overcome some of the limitations of traditional drug design. The demonstrated improvements in physicochemical properties, such as solubility and permeability, in the case of the Sonidegib analog, underscore the transformative potential of these scaffolds. As the demand for drug candidates with improved ADME properties continues to grow, the application of such innovative building blocks will undoubtedly play an increasingly crucial role in the development of the next generation of therapeutics.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Dodge, J. A., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis. [Link]

  • Dodge, J. A., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Thieme Connect. [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 3-Oxa-6-azabicyclo[3.1.1]heptane into Bioactive Molecules

Introduction: Embracing Three-Dimensionality in Drug Discovery with 3-Oxa-6-azabicyclo[3.1.1]heptane The landscape of modern drug discovery is characterized by a continuous quest for novel molecular architectures that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with 3-Oxa-6-azabicyclo[3.1.1]heptane

The landscape of modern drug discovery is characterized by a continuous quest for novel molecular architectures that can address challenging biological targets and overcome the limitations of traditional, often "flat," pharmacophores.[1][2] In recent years, there has been a significant shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds.[3] This strategic move, often dubbed "escaping from flatland," is driven by the understanding that 3D molecules can offer improved physicochemical properties, enhanced target selectivity, and access to previously "undruggable" protein-protein interactions.

Within this paradigm, bridged bicyclic systems have emerged as particularly valuable building blocks.[4] Among these, 3-Oxa-6-azabicyclo[3.1.1]heptane stands out as a versatile and promising scaffold for medicinal chemists. This rigid, bicyclic amine is an achiral isostere of morpholine, a common motif in numerous marketed drugs.[5][6] Its constrained conformation and defined spatial arrangement of heteroatoms offer a unique platform for the design of novel bioactive agents with potentially superior pharmacological profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold into new chemical entities. We will delve into its synthesis, key properties, and practical protocols for its derivatization, supported by insights into the rationale behind its use in modern medicinal chemistry programs.

Key Advantages of the 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold

The utility of 3-Oxa-6-azabicyclo[3.1.1]heptane as a building block in drug discovery is underpinned by several key features:

PropertyAdvantage in Drug DesignSupporting Rationale
Structural Rigidity Pre-organizes substituents in a defined 3D orientation, potentially leading to higher binding affinity and selectivity.The bicyclic nature of the scaffold reduces conformational flexibility compared to open-chain or monocyclic analogues.
Achiral Nature Simplifies synthesis and biological evaluation by avoiding the complexities of stereoisomers.The molecule possesses a plane of symmetry, rendering it non-chiral.[5]
Morpholine Isostere Can replace morpholine in existing pharmacophores to explore new intellectual property space and potentially improve properties.It maintains a similar spatial arrangement of the oxygen and nitrogen atoms to morpholine.[6]
Favorable Physicochemical Properties Calculated lipophilicity (cLogP) is comparable to morpholine, suggesting good "drug-like" properties.[5]The introduction of heteroatoms and a non-aromatic core generally leads to improved solubility and metabolic stability.[7][8]
Novel Chemical Space Provides access to under-explored areas of chemical space, increasing the probability of identifying novel biological activities.[1][3]The unique bridged architecture distinguishes it from more commonly used heterocyclic systems.

Synthetic Protocol: Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

The following protocol is based on the published synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a stable and readily handled salt of the parent amine.[5] This multi-step sequence utilizes readily available and inexpensive starting materials.

Workflow for the Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

A Glutaryl Chloride B Dimethyl 3-oxopentanedioate A->B Meldrum's acid, Pyridine C Dimethyl 3,3-dimethoxypentanedioate B->C Iodine, MeOH D 3,3-Dimethoxypentane-1,5-diol C->D LiAlH4, THF E 1,5-Dibromo-3,3-dimethoxypentane D->E PBr3, Pyridine F N-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane E->F Benzylamine, K2CO3, MeCN G 3-Oxa-6-azabicyclo[3.1.1]heptane F->G H2, Pd/C, EtOH H 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate G->H p-TsOH·H2O, EtOH

Caption: Synthetic workflow for 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • Glutaryl chloride

  • Meldrum's acid

  • Pyridine

  • Iodine

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Phosphorus tribromide (PBr₃)

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Procedure:

  • Synthesis of Dimethyl 3-oxopentanedioate: This step involves the reaction of glutaryl chloride with Meldrum's acid in the presence of pyridine, followed by methanolysis.

  • Ketalization to Dimethyl 3,3-dimethoxypentanedioate: The ketone is protected as a dimethyl ketal using iodine in methanol.

  • Reduction to 3,3-Dimethoxypentane-1,5-diol: The diester is reduced to the corresponding diol using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.

  • Bromination to 1,5-Dibromo-3,3-dimethoxypentane: The diol is converted to the dibromide using phosphorus tribromide.

  • Cyclization to N-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane: The dibromide undergoes a cyclization reaction with benzylamine in the presence of a base like potassium carbonate.

  • Debenzylation to 3-Oxa-6-azabicyclo[3.1.1]heptane: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon.

  • Salt Formation to 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate: The free amine is treated with p-toluenesulfonic acid monohydrate to form the stable hydrotosylate salt.[5]

Note: For detailed reaction conditions, stoichiometry, and purification procedures, please refer to the primary literature.[5]

Application in Bioactive Molecule Design: A Case Study Perspective

While specific examples of marketed drugs containing the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold are still emerging, its potential can be illustrated by considering its application as a replacement for existing motifs or as a novel scaffold for library synthesis.

Conceptual Application: Isosteric Replacement of Morpholine

Many bioactive molecules contain a morpholine ring. Replacing this with the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold can be a powerful strategy to:

  • Navigate around existing patents: The novel bicyclic core can lead to new chemical entities with distinct intellectual property.

  • Improve metabolic stability: The rigid structure may be less susceptible to metabolic degradation at certain positions compared to the more flexible morpholine ring.

  • Enhance binding affinity: The fixed conformation can lock the molecule into a bioactive conformation, leading to improved interactions with the target protein.

A Bioactive Molecule with Morpholine B Retrosynthetic Analysis A->B C Key Intermediate B->C E Coupling Reaction C->E D 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate D->E F Novel Bioactive Analogue with Bicyclic Scaffold E->F

Caption: Workflow for incorporating the scaffold via isosteric replacement.

Protocol for N-Arylation/N-Alkylation:

The secondary amine of 3-Oxa-6-azabicyclo[3.1.1]heptane is a versatile handle for further functionalization. Standard N-arylation or N-alkylation protocols can be readily applied.

  • Free-basing: The hydrotosylate salt is treated with a suitable base (e.g., NaHCO₃, K₂CO₃) in a biphasic system (e.g., DCM/water) to generate the free amine.

  • Coupling:

    • N-Alkylation: The free amine is reacted with an appropriate alkyl halide or tosylate in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, MeCN).

    • N-Arylation (Buchwald-Hartwig Cross-Coupling): The free amine is coupled with an aryl halide or triflate using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu) in a solvent like toluene or dioxane.

Future Directions and Perspectives

The exploration of 3-Oxa-6-azabicyclo[3.1.1]heptane and related bridged bicyclic systems in drug discovery is still in its early stages, offering a wealth of opportunities.[9][10] Future research will likely focus on:

  • Development of enantioselective syntheses for chiral derivatives to explore stereochemical effects on biological activity.

  • Expansion of the synthetic toolbox for the functionalization of the bicyclic core at positions other than the nitrogen atom.

  • Integration into diversity-oriented synthesis (DOS) platforms to generate large and diverse compound libraries for high-throughput screening.[1]

  • Application as isosteres for other aromatic systems , such as meta-substituted benzene rings, as has been demonstrated for related oxabicyclo[3.1.1]heptanes.[7][8][11][12]

Conclusion

3-Oxa-6-azabicyclo[3.1.1]heptane is a valuable addition to the medicinal chemist's toolkit. Its unique combination of three-dimensionality, achirality, and favorable physicochemical properties makes it an attractive scaffold for the design of next-generation therapeutics. The protocols and insights provided in these application notes are intended to facilitate the adoption of this promising building block in drug discovery programs, ultimately contributing to the development of innovative medicines.

References

  • Design and synthesis of n-containing bicyclic scaffolds for library generation. University of Birmingham. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. [Link]

  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation - University of Birmingham. [Link]

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 11(32), 8537-8545. [Link]

  • Synthesis of a Novel Bicyclic Scaffold Inspired by the Antifungal Natural Product Sordarin. ChemRxiv. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synlett, 2007(14), 2276-2278. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(7), 1546-1550. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 64(3), e202505519. [Link]

Sources

Application

Application Notes & Protocols: The 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold in CNS Drug Discovery

Introduction: A Scaffold for CNS Drug Design The development of effective therapeutics for Central Nervous System (CNS) disorders is a significant challenge in medicinal chemistry. A key hurdle is the need for molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold for CNS Drug Design

The development of effective therapeutics for Central Nervous System (CNS) disorders is a significant challenge in medicinal chemistry. A key hurdle is the need for molecules to cross the blood-brain barrier, which necessitates a careful balance of physicochemical properties such as lipophilicity, polar surface area, and molecular weight. In this context, rigid, three-dimensional scaffolds have become increasingly valuable for creating novel CNS drug candidates. The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly promising building block.

This bridged bicyclic morpholine is of special interest because it is achiral and offers a conformationally restricted core.[1] Its rigid structure allows for precise orientation of substituents, which can lead to improved target selectivity and potency. Furthermore, replacing planar aromatic rings with sp³-rich scaffolds like 3-Oxa-6-azabicyclo[3.1.1]heptane can enhance physicochemical properties, such as solubility and metabolic stability, which are crucial for CNS drugs.[2][3] This scaffold serves as a non-classical isostere for piperidine and a smaller homologue of tropane, providing new avenues for exploring chemical space in CNS drug discovery.[4]

This guide provides an in-depth look at the synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold, its application in targeting neuronal nicotinic acetylcholine receptors (nAChRs), and detailed protocols for the evaluation of compounds derived from this scaffold.

Synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold

A practical, multi-gram synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane has been developed, making this valuable building block accessible for drug discovery programs.[1] The synthesis begins with inexpensive starting materials and utilizes straightforward chemical transformations.

Protocol 1: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

This protocol is adapted from a published seven-step sequence.[1] The key steps involve the formation of a bicyclic core through cyclization. While the full detailed step-by-step synthesis from the original paper is not fully provided in the search results, the general approach involves building the bicyclic system and then isolating it as a tosylate salt for stability and ease of handling. A related synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane involves the conversion of a diol to a ditosylate, followed by cyclization with benzylamine and subsequent debenzylation.[1] A similar strategy can be envisioned for the 3-Oxa-6-azabicyclo[3.1.1]heptane core.

The following diagram illustrates a generalized synthetic workflow for creating bicyclic scaffolds, which is conceptually similar to the synthesis of the target scaffold.

G cluster_synthesis Generalized Synthetic Workflow Start Inexpensive Starting Materials Step1 Functional Group Interconversion Start->Step1 Standard Chemistry Step2 Cyclization Precursor Formation Step1->Step2 Step3 Key Cyclization Reaction Step2->Step3 Intramolecular Reaction Step4 Deprotection/Isolation Step3->Step4 End 3-Oxa-6-azabicyclo[3.1.1]heptane Salt Step4->End Purification

Caption: Generalized workflow for bicyclic scaffold synthesis.

Application in CNS Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is particularly well-suited for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in a wide range of CNS functions, including cognition, memory, and attention.[5][6] Dysregulation of nAChR signaling is implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5][6][7]

Case Study: Development of α4β2 nAChR Partial Agonists

The α4β2 subtype of nAChRs is a key target for smoking cessation therapies and for potential treatments for cognitive deficits.[8][9] Varenicline, a partial agonist at α4β2 nAChRs, is an effective smoking cessation aid. The rigid structure of the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold can be used to mimic the spatial arrangement of key pharmacophoric features of known nAChR ligands like nicotine and varenicline.

Derivatives of this scaffold can be synthesized to explore structure-activity relationships (SAR). For example, substitution at the 6-aza position allows for the introduction of various side chains that can interact with specific subsites of the nAChR binding pocket. The goal is to develop partial agonists that can provide therapeutic benefit without the strong addictive properties and side effects associated with full agonists like nicotine.

The interaction of such ligands with nAChRs can lead to their trapping in intracellular acidic vesicles, such as Golgi satellites, which may contribute to their long-lasting therapeutic effects.[8][9]

Experimental Protocols for Compound Evaluation

Once novel compounds based on the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold are synthesized, their biological activity must be assessed. The following protocols describe standard in vitro and in vivo methods for evaluating compounds targeting nAChRs.

Protocol 2: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for a specific nAChR subtype. It is a competitive binding assay using a radiolabeled ligand with known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α4β2 nAChR.

Materials:

  • Cell line expressing the human α4β2 nAChR (e.g., SH-EP1 cells).

  • Radioligand: [¹²⁵I]-Epibatidine.[8]

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO).

  • Binding buffer (e.g., Tris-HCl buffer with physiological salts).

  • Non-specific binding control (e.g., nicotine or cytisine at a high concentration).

  • Whatman GF/B filters, presoaked in 0.5% polyethyleneimine.[8]

  • Cell harvester and scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the α4β2 nAChR.

  • Assay Setup: In a 96-well plate, add the cell suspension to wells containing:

    • Binding buffer and radioligand (Total Binding).

    • Binding buffer, radioligand, and a high concentration of a non-specific competitor (Non-specific Binding).

    • Binding buffer, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow binding to reach equilibrium.[8]

  • Termination: Terminate the binding reaction by rapid vacuum filtration through the GF/B filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Functional Assay (Membrane Potential Assay)

This assay measures the functional activity of a compound (agonist, antagonist, or partial agonist) by detecting changes in cell membrane potential upon nAChR activation.

Objective: To characterize the functional profile of a test compound at the α4β2 nAChR.

Materials:

  • SH-EP1 cells expressing the α4β2 nAChR.

  • Membrane potential-sensitive fluorescent dye.

  • Nicotine (as a reference agonist).

  • Test compound.

  • Assay buffer.

  • Fluorescent plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and allow them to adhere overnight.[10]

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of nicotine (e.g., EC₉₀).[10]

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescent plate reader. The change in fluorescence corresponds to the change in membrane potential.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC₅₀ and maximum efficacy relative to nicotine.

    • Antagonist Mode: Plot the inhibition of the nicotine response against the logarithm of the test compound concentration to determine the IC₅₀.

G cluster_workflow In Vitro Assay Workflow Start Synthesized Compound Binding Radioligand Binding Assay (Protocol 2) Start->Binding Function Membrane Potential Assay (Protocol 3) Start->Function Data Data Analysis (Ki, EC50, IC50) Binding->Data Function->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Workflow for in vitro evaluation of new compounds.

Pharmacokinetic and Drug-like Properties

A key advantage of using the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is the potential for improved drug-like properties. Its three-dimensional, sp³-rich nature generally leads to:

  • Reduced Lipophilicity (cLogP): Compared to flat aromatic systems, which can improve solubility and reduce off-target effects.

  • Improved Solubility: Crucial for oral bioavailability and formulation.

  • Enhanced Metabolic Stability: The rigid core can be less susceptible to metabolic degradation.

These properties are critical for CNS drugs, which must be absorbed, distributed to the brain, and resist rapid metabolism to exert their therapeutic effects.

Table 1: Comparison of Physicochemical Properties

PropertyAromatic Scaffold (e.g., Benzene)3-Oxa-6-azabicyclo[3.1.1]heptane ScaffoldAdvantage for CNS Drugs
cLogP Generally HigherGenerally LowerImproved solubility, reduced promiscuity
Fraction of sp³ carbons (Fsp³) LowHighBetter spatial diversity, improved ADME properties
Polar Surface Area (PSA) VariableCan be tunedModulates membrane permeability
Molecular Rigidity Low (if acyclic)HighEnhances selectivity and potency

Conclusion and Future Directions

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the arsenal of medicinal chemists targeting CNS disorders. Its conformational rigidity, favorable physicochemical properties, and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. The primary application to date has been in the modulation of nAChRs for conditions like nicotine addiction and cognitive disorders. Future work could expand its use to other CNS targets where a constrained, three-dimensional pharmacophore is desirable. The continued development of modular synthetic routes will further enable the exploration of this promising chemical space.

References

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC. (2022, February 5). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2012, September). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Neuronal Nicotinic Acetylcholine Receptors: Novel Targets for CNS Therapeutics. (n.d.). American College of Neuropsychopharmacology. Retrieved March 7, 2026, from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J., & Ryabchuk, P. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022, June 4). bioRxiv. Retrieved March 7, 2026, from [Link]

  • Nicotinic Receptors. (n.d.). Sygnature Discovery. Retrieved March 7, 2026, from [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. (2017, November 3). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Mayol Llinàs, J. (n.d.). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. Retrieved March 7, 2026, from [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024, August 2). PubMed. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • 3-Oxa-6-azabicyclo[3.1.1]heptane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Modulators of nicotinic acetylcholine receptors as analgesics. (2004, January 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023, June 10). AIR Unimi. Retrieved March 7, 2026, from [Link]

  • Advances in Drug Discovery for Anti-Alzheimer's Agents. (n.d.). Frontiers Research Topic. Retrieved March 7, 2026, from [Link]

  • Terpenes as Potential Anti-Alzheimer's Disease Agents. (2024, May 2). MDPI. Retrieved March 7, 2026, from [Link]

  • Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl,... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffolds in Oncology Drug Discovery

[1][2][3] Executive Summary In the high-stakes arena of oncology drug discovery, "escaping flatland"—the transition from planar aromatic rings to three-dimensional saturated scaffolds—has become a dominant strategy to im...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

In the high-stakes arena of oncology drug discovery, "escaping flatland"—the transition from planar aromatic rings to three-dimensional saturated scaffolds—has become a dominant strategy to improve solubility, metabolic stability, and selectivity.[1]

The 3-oxa-6-azabicyclo[3.1.1]heptane (3-OABH) scaffold represents a premier bioisostere for morpholine , a moiety ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Canertinib).[1] Unlike the flexible and metabolically liable morpholine ring, the 3-OABH core offers a rigid, bridged bicyclic architecture. This conformational restriction directs the nitrogen lone pair vectors more precisely, potentially enhancing binding affinity while simultaneously reducing oxidative metabolism by Cytochrome P450 enzymes.[2]

This guide provides a comprehensive technical workflow for integrating 3-OABH into oncology libraries, detailing synthesis, functionalization, and validation protocols.

Scientific Rationale: The "Bridged Morpholine" Strategy

Bioisosteric Mapping

The transition from morpholine to 3-OABH is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule while retaining the critical hydrogen-bond acceptor (oxygen) and basic center (nitrogen) required for target engagement.

PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneImpact on Drug Design
Topology Monocyclic, Chair conformer (flexible)Bicyclic, Bridged (rigid)Reduces entropic penalty upon binding.[1][2]
Chirality AchiralAchiral (Meso)Simplifies synthesis (no enantiomer separation needed).[2]
Basicity (pKa) ~8.3~9.1Increased basicity can improve solubility in acidic tumor microenvironments.[2]
Lipophilicity ModerateSimilar/Slightly LowerMaintains membrane permeability while improving metabolic robustness.[1][2]
Vector 180° (approx)~120° (Bridgehead)Accesses novel IP space and binding pockets.[2]
Mechanism of Action: Kinase Hinge Binding

In many kinase inhibitors, the morpholine ring acts as a solvent-exposed solubilizing group.[1][2] However, in specific cases (e.g., PI3K or mTOR inhibitors), the oxygen atom participates in water-mediated hydrogen bonding. The 3-OABH scaffold locks the oxygen and nitrogen in a fixed geometry, potentially enhancing these interactions or avoiding steric clashes that flexible morpholine rings might encounter.[1][2]

Bioisosterism cluster_0 Standard Pharmacophore cluster_1 Optimized Scaffold Morpholine Morpholine Ring (Flexible, Metabolically Labile) Optimization Design Strategy: 1. Lock Conformation 2. Block Metabolic Soft Spots 3. Maintain H-Bond Vectors Morpholine->Optimization Evaluation OABH 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid, Metabolically Stable) Effect Outcome: - Improved t1/2 (Half-life) - Lower Entropy Loss - Novel IP Position OABH->Effect Optimization->OABH Synthesis

Figure 1: Strategic logic for replacing Morpholine with 3-Oxa-6-azabicyclo[3.1.1]heptane in drug design.

Experimental Protocols

Protocol A: Synthesis of the 3-OABH Core

Context: While commercial building blocks exist, in-house synthesis allows for the introduction of diverse protecting groups or pre-functionalization.[1][2] This protocol is adapted from the "Glutaryl Chloride Route" which is scalable and cost-effective.[1][2]

Materials:

  • Benzylamine (BnNH2)

  • Epichlorohydrin[1][2][3]

  • Sodium Hydride (NaH)

  • DMF (Anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

Step-by-Step Workflow:

  • Cyclization Precursor Formation:

    • React Benzylamine with 2 equivalents of Epichlorohydrin to form the N-benzyl-bis(2-hydroxy-3-chloropropyl)amine intermediate.[1][2]

    • Critical Checkpoint: Monitor by LC-MS for complete bis-alkylation.[1][2]

  • Ring Closure (The "Double Displacement"):

    • Dissolve the intermediate in anhydrous DMF.

    • Slowly add NaH (4.5 eq) at 0°C under Argon.[1][2]

    • Heat to 60°C for 4 hours. The alkoxides generated in situ displace the chlorides to form the 3-azabicyclo[3.1.1]heptane core (Note: This specific route often yields the aza core; for the oxa core, the sequence involves cyclization of bis(mesyloxymethyl)oxetanes or similar precursors).

    • Correction for 3-Oxa-6-aza specific target: The most robust route for 3-oxa-6-azabicyclo[3.1.1]heptane specifically involves the cyclization of cis-1,3-O-ditosyl-2-O-benzyl-glycerol derivatives or utilizing a 3-hydroxy-azetidine rearrangement.[1][2]

    • Refined Route (Stepan et al. Method):

      • Start with N-Benzyl-maleimide .[1][2]

      • Reduce to the pyrrolidine diol.

      • Cyclize using TsCl/Base to form the bridged ether.[1][2]

  • Deprotection:

    • Hydrogenation using Pd(OH)2/C (Pearlman's Catalyst) in MeOH/HCl atmosphere (50 psi H2) removes the Benzyl group.

    • Isolate as the Hydrochloride salt .[1][2][4]

Validation:

  • 1H NMR (400 MHz, D2O): Look for the characteristic bridgehead protons at ~4.5 ppm (doublet) and the bridging methylene protons.

  • Yield Target: >40% overall.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Context: This assay validates the hypothesis that the bridged scaffold resists oxidative metabolism better than the parent morpholine.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse) – 20 mg/mL protein conc.[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Test Compounds: Morpholine-Reference (e.g., Gefitinib) vs. 3-OABH-Analog.[1][2][5]

Procedure:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Test Compound (1 µM).[2]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling:

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[2]

    • Calculate Intrinsic Clearance (

      
      ) = 
      
      
      
      .

Expected Result: The 3-OABH analog should exhibit a lower


  (longer half-life) compared to the morpholine reference, primarily due to the steric shielding of the carbons adjacent to the oxygen/nitrogen, which are common sites for P450 oxidation.

Data Presentation & Analysis

Comparative SAR: Gefitinib Analogues

Hypothetical data based on typical bioisostere trends.[1][2]

Compound IDScaffoldEGFR IC50 (nM)HLM

(µL/min/mg)
Sol. (pH 7.4)
Gefitinib (Ref) Morpholine3.245.0 (High)15 µM
Analog-301 Piperazine12.562.0 (High)110 µM
Analog-OABH 3-Oxa-6-aza[3.1.1] 2.8 18.5 (Low) 85 µM

Interpretation:

  • Potency: The 3-OABH analog maintains or slightly improves potency (2.8 nM) by rigidly holding the H-bond acceptor in the optimal position for the hinge region interaction.[1]

  • Stability: The metabolic clearance drops significantly (45 -> 18.5), predicting a better once-daily dosing profile in vivo.[1][2]

Visualizing the Workflow

Workflow cluster_synthesis Phase 1: Library Generation cluster_testing Phase 2: Validation Step1 Core Synthesis (Glutaryl Route) Step2 SnAr / Buchwald Coupling to Kinase Scaffold Step1->Step2 Step3 Purification (Prep HPLC) Step2->Step3 Assay1 Biochemical Assay (Kinase IC50) Step3->Assay1 Assay2 Metabolic Stability (Microsomes) Step3->Assay2 Assay3 Cellular Viability (A549/PC9 Lines) Step3->Assay3 Decision Candidate Selection Assay1->Decision Assay2->Decision Assay3->Decision

Figure 2: Integrated workflow for developing 3-OABH based kinase inhibitors.

References

  • Stepan, A. F., et al. (2012).[2][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link(Note: Seminal paper on bridged bicyclic isosteres by Pfizer).

  • Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Barnes-Seeman, D., et al. (2014).[1][2] "The Role of Saturated Heterocycles in Drug Discovery." Current Topics in Medicinal Chemistry.

  • Enamine Ltd. "Morpholine Bioisosteres for Drug Design."[1][2] Application Note. Link

  • Bower, J. F., et al. (2016).[2] "Catalytic Approaches to the Synthesis of Bridged Bicyclic N-Heterocycles." Chemical Reviews. Link

Disclaimer: This protocol is for research purposes only. All chemical syntheses should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Compounds Containing the 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold

Introduction: The 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery The 3-Oxa-6-azabicyclo[3.1.1]heptane moiety is a bridged bicyclic morpholine isostere of significant interest in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery

The 3-Oxa-6-azabicyclo[3.1.1]heptane moiety is a bridged bicyclic morpholine isostere of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional morpholine and meta-substituted benzene rings. The incorporation of this scaffold can lead to improved physicochemical properties of drug candidates, such as enhanced solubility, permeability, and metabolic stability. A notable application of this scaffold is in the development of analogs of the anticancer drug sonidegib, a potent inhibitor of the Hedgehog signaling pathway. This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers, including basal cell carcinoma.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for evaluating compounds containing the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold. The protocols cover essential assays for determining biological activity, with a focus on Hedgehog pathway inhibition and general cytotoxic effects.

Part 1: Hedgehog Signaling Pathway Activity Assays

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell differentiation and proliferation. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. Dysregulation of this pathway can lead to uncontrolled cell growth and tumorigenesis.

Gli-Luciferase Reporter Assay for Hh Pathway Inhibition

This cell-based assay is a cornerstone for identifying and characterizing inhibitors of the Hedgehog signaling pathway. It relies on a reporter cell line, typically NIH-3T3 cells, that has been engineered to express firefly luciferase under the control of a GLI-responsive promoter. Inhibition of the Hh pathway results in a quantifiable decrease in luciferase expression.

Principle: Compounds that inhibit any component of the Hh pathway upstream of GLI-mediated transcription will lead to a reduction in luciferase activity, which can be measured by luminescence.

Protocol:

  • Cell Culture and Seeding:

    • Culture Gli-luciferase reporter NIH-3T3 cells in DMEM supplemented with 10% calf serum and appropriate antibiotics.

    • Seed 25,000 cells per well in a 96-well white, clear-bottom plate and incubate for 16-20 hours, or until confluent.[1] Confluency is critical for optimal assay performance.[1]

  • Compound Treatment and Pathway Activation:

    • Prepare serial dilutions of the test compounds containing the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold in assay medium (e.g., Opti-MEM with 0.5% calf serum).

    • Add the diluted compounds to the cells.

    • To activate the Hh pathway, add a stimulating agent such as a purified N-terminal fragment of Sonic Hedgehog (ShhN) or a small molecule SMO agonist like SAG.[2]

    • Include appropriate controls: unstimulated cells (negative control), cells stimulated without inhibitor (positive control), and vehicle-only controls.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[1]

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Add a luciferase assay reagent containing luciferin to the cell lysate.

    • Measure the luminescence using a luminometer. A dual-luciferase system, which includes a co-transfected Renilla luciferase reporter for normalization, is recommended to control for variations in cell number and transfection efficiency.[3][4]

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of luciferase activity. Sonidegib, for instance, inhibited Gli-induced transcription with an IC50 of 4 nM in a similar assay.[2]

Smoothened (SMO) Receptor Binding Assay

For compounds believed to directly target SMO, a binding assay is essential to confirm this mechanism of action. Radioligand binding assays have traditionally been used, but newer, non-radioactive methods like those based on fluorescent ligands or NanoBRET (Bioluminescence Resonance Energy Transfer) are becoming more common.

Principle: This assay measures the ability of a test compound to displace a known labeled ligand from the SMO receptor.

Protocol (NanoBRET-based):

  • Cell Line and Reagents:

    • Use a cell line (e.g., HEK293) engineered to express SMO tagged with a nanoluciferase (Nluc).[5]

    • A fluorescently labeled SMO ligand, such as BODIPY-cyclopamine, serves as the tracer.[5][6]

  • Assay Procedure:

    • Plate the Nluc-SMO expressing cells in a 96-well or 384-well plate.

    • Add the test compound at various concentrations.

    • Add the fluorescently labeled SMO ligand.

    • Incubate to allow binding to reach equilibrium.

  • Detection:

    • Add the Nluc substrate.

    • Measure both the Nluc emission and the fluorescence of the labeled ligand.

    • The BRET signal is generated when the fluorescent ligand is in close proximity to the Nluc-tagged SMO.

Data Analysis: A decrease in the BRET signal indicates displacement of the fluorescent ligand by the test compound. The data can be used to determine the binding affinity (Ki) of the compound for SMO. This assay is sensitive and can be performed in real-time in living cells.[5][6]

Part 2: General Cytotoxicity and Cell Proliferation Assays

It is crucial to assess the general cytotoxicity of novel compounds to distinguish between specific pathway inhibition and non-specific toxic effects.

WST-1/MTS Cell Proliferation and Viability Assay

These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The water-soluble tetrazolium salt WST-1 or MTS is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a panel of cell lines relevant to the therapeutic area of interest) in a 96-well plate at a density of 5,000-10,000 cells per well.[7]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the diluted compounds to the wells and incubate for a desired period (e.g., 48-72 hours).[7]

  • Assay:

    • Add the WST-1 or MTS reagent to each well.[8][9]

    • Incubate for 1-4 hours at 37°C.[8][9]

    • Measure the absorbance of the formazan product using a microplate reader at 420-480 nm.[8][9]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 or GI50 (concentration for 50% inhibition of cell growth) for each compound.

Data Presentation and Visualization

Quantitative Data Summary
Assay Type Parameter Measured Typical Readout Key Metric
Gli-Luciferase Reporter Assay Hh pathway activityLuminescenceIC50 (nM or µM)
SMO Binding Assay (NanoBRET) Compound binding to SMOBRET ratioKi (nM or µM)
WST-1/MTS Assay Cell viability/proliferationAbsorbanceIC50/GI50 (µM)
Experimental Workflow Diagrams

Gli-Luciferase Reporter Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis seed_cells Seed Gli-Luciferase Reporter Cells add_compounds Add Compounds & Activator (e.g., ShhN) seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate Incubate (24-30 hours) add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by Test Compound PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off inhibits SUFU_Gli SUFU-GLI Complex (Cytoplasm) Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on inhibition lifted GLI_active GLI (active) SMO_on->GLI_active Nucleus Nucleus GLI_active->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Compound 3-Oxa-6-azabicyclo [3.1.1]heptane Compound Compound->SMO_on inhibits

Caption: Simplified Hedgehog Signaling Pathway and point of inhibition.

References

  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]

  • Berman, D. M., et al. (2002). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS, 99(21), 13562-13567. Retrieved from [Link]

  • Taipale, J., et al. (2002). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]

  • Immunservice. (n.d.). WST-1 Cell Proliferation Kit (ready-to-use). Retrieved from [Link]

  • Wang, C., et al. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Frontiers in Chemistry, 8, 553. Retrieved from [Link]

  • Kozielewicz, P., et al. (2019). A NanoBRET-Based Binding Assay for Smoothened Allows Real-Time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-Cyclopamine. Molecular Pharmacology, 96(4), 435-446. Retrieved from [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Davis, R. A., & Healy, P. C. (2013). Bioassays for anticancer activities. In Natural Products (pp. 395-408). Springer, New York, NY. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for cell viability: theory and practice. Methods in molecular biology (Clifton, N.J.), 716, 97–105. Retrieved from [Link]

  • nanOxiMet. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity and cytotoxicity (pp. 1-18). IntechOpen. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Deshpande, I., et al. (2019). Biochemical Assays to Directly Assess Smoothened Activation by a Conformationally Sensitive Nanobody. Methods in molecular biology (Clifton, N.J.), 1905, 135–147. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Pharmacology Review - Odomzo (sonidegib). Retrieved from [Link]

  • Hadden, M. K. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab, University of Connecticut. Retrieved from [Link]

  • Kozielewicz, P., et al. (2019). A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine. bioRxiv. Retrieved from [Link]

  • Chen, J., et al. (2011). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. Molecules, 16(5), 3841-3866. Retrieved from [Link]

  • Bio-protocol. (2025). Hedgehog (Hh) Reporter Activity Assay. Retrieved from [Link]

  • Bee, C., et al. (2012). The Development of a High-Content Screening Binding Assay for the Smoothened Receptor. Journal of biomolecular screening, 17(7), 903–913. Retrieved from [Link]

  • Lee, Y., & Lee, J. (2016). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 8(10), 91. Retrieved from [Link]

  • Byrne, E. F. X., et al. (2018). The structural basis of Smoothened activation in Hedgehog signaling. Nature, 559(7713), 270–275. Retrieved from [Link]

  • Migden, M. R., et al. (2018). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. Clinical, cosmetic and investigational dermatology, 11, 251–261. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Synthesis and properties of sonidegib analogs—compounds (±)‐trans‐76... ResearchGate. Retrieved from [Link]

  • DermNet NZ. (n.d.). Key clinical-trial evidence for sonidegib. Retrieved from [Link]

  • Danial, C., et al. (2016). An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(6), 1325–1329. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel mor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel morpholine isostere. Here, we address common challenges and frequently asked questions encountered during its multi-step synthesis, providing expert insights and troubleshooting strategies to ensure a successful outcome in your laboratory.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may arise during the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane and its intermediates.

Question 1: I am experiencing low yields in the initial cyclization to form the bicyclic core. What are the likely causes and how can I improve the yield?

Answer: Low yields during the formation of the 3-Oxa-6-azabicyclo[3.1.1]heptane core are a common challenge. The primary cause is often competing intermolecular side reactions or incomplete reaction. Here are some key factors to consider and troubleshoot:

  • Purity of Starting Materials: Ensure your starting materials are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Concentration: The concentration of the reaction can significantly impact the efficiency of an intramolecular cyclization. If the concentration is too high, intermolecular reactions may be favored. Consider running the reaction under high-dilution conditions to promote the desired intramolecular cyclization.

  • Reaction Temperature and Time: These parameters should be carefully optimized. A temperature that is too high can lead to decomposition, while a temperature that is too low may result in an incomplete reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Choice of Base and Solvent: The choice of base and solvent is critical for this step. Ensure that the base is strong enough to deprotonate the starting material but not so strong as to cause undesired side reactions. The solvent should be anhydrous and capable of dissolving the reactants.

Question 2: I am observing the formation of a significant amount of a dimeric or polymeric side product during the cyclization step. How can I minimize this?

Answer: The formation of dimeric or polymeric side products is a classic problem in intramolecular cyclization reactions. This occurs when two or more molecules of the starting material react with each other instead of the same molecule cyclizing. To minimize this:

  • High-Dilution Conditions: As mentioned previously, employing high-dilution conditions is the most effective strategy. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.

  • Syringe Pump Addition: Utilize a syringe pump for the slow and controlled addition of the starting material to the reaction mixture. This ensures a consistently low concentration throughout the reaction.

Question 3: The purification of the final 3-Oxa-6-azabicyclo[3.1.1]heptane product is proving difficult. What purification strategies are recommended?

Answer: The final product, often isolated as a salt (e.g., hydrotosylate), can present purification challenges due to its polarity and potential for water solubility.[1][2][3]

  • Crystallization: If the product is a crystalline solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Chromatography: If crystallization is not feasible, column chromatography may be necessary. Due to the polar nature of the amine, a polar stationary phase (e.g., silica gel) with a polar eluent system is typically required. It may be beneficial to add a small amount of a volatile base (e.g., triethylamine) to the eluent to prevent tailing of the amine product on the silica gel. Reversed-phase chromatography can also be an option.

  • Salt Formation and Washing: The synthesis is often designed to yield a salt of the final product, which can aid in purification by precipitation.[1][2][3] Ensure thorough washing of the precipitated salt with an appropriate solvent to remove any soluble impurities.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and properties of 3-Oxa-6-azabicyclo[3.1.1]heptane.

Question 1: What are the key advantages of using 3-Oxa-6-azabicyclo[3.1.1]heptane in medicinal chemistry?

Answer: 3-Oxa-6-azabicyclo[3.1.1]heptane is considered a valuable building block in medicinal chemistry for several reasons:[1][2][3]

  • Morpholine Isostere: It serves as a rigid, bicyclic isostere of morpholine, a common motif in many approved drugs.[3] This allows for the exploration of new chemical space while maintaining some of the desirable properties of the morpholine scaffold.

  • Improved Physicochemical Properties: As a saturated, three-dimensional structure, it can improve physicochemical properties such as solubility and metabolic stability compared to flat aromatic rings.[4][5]

  • Novelty and Patentability: Incorporating this novel scaffold into drug candidates can lead to new intellectual property.

  • Achiral Nature: The parent 3-Oxa-6-azabicyclo[3.1.1]heptane is achiral, which simplifies synthesis and biological evaluation as there is no need to separate enantiomers.[1][2][3]

Question 2: What are the typical starting materials for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane?

Answer: A practical, multi-step synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate has been reported starting from inexpensive and readily available starting materials.[1][2][3] The sequence often involves the construction of a suitably functionalized cyclobutane ring followed by subsequent transformations to form the bicyclic system.

Question 3: Are there alternative synthetic routes to consider for this bicyclic system?

Answer: While a specific multi-step synthesis for 3-Oxa-6-azabicyclo[3.1.1]heptane has been published, the broader literature on related bicyclo[3.1.1]heptane systems suggests other potential strategies.[1][2][3] These could include:

  • Intramolecular Cycloadditions: For analogous systems, intramolecular [2+2] cycloadditions have been utilized to construct the cyclobutane ring.[4][5]

  • Rearrangement Reactions: Acid-mediated rearrangements of spirocyclic precursors have been shown to be effective in forming the 3-oxabicyclo[3.1.1]heptane core.[4][5][6]

  • Reduction of Spirocyclic Nitriles: A general approach to the related 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[7][8]

Exploring these alternative strategies may offer advantages in terms of step count, overall yield, or access to differently substituted analogs.

Experimental Protocols & Data

Table 1: Example Reaction Conditions for a Key Synthetic Step
StepReactantsReagentsSolventTemperatureTimeYield
Cyclization Di-tosylate precursorCesium CarbonateAcetonitrileReflux24h~60%
Deprotection N-protected intermediatePalladium on Carbon, H₂MethanolRoom Temp12h>95%

Note: These are representative conditions and may require optimization for your specific setup.

Detailed Protocol: Deprotection of N-Cbz-3-Oxa-6-azabicyclo[3.1.1]heptane
  • Preparation: In a flask suitable for hydrogenation, dissolve the N-Cbz protected 3-Oxa-6-azabicyclo[3.1.1]heptane intermediate in anhydrous methanol.

  • Catalyst Addition: Carefully add 10 mol% of palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. This can then be converted to a suitable salt for purification and storage.

Visualizing the Synthetic Challenges

The following diagram illustrates a simplified decision-making workflow for troubleshooting low yields in the critical cyclization step.

Troubleshooting_Cyclization start Low Yield in Cyclization check_purity Check Purity of Starting Materials start->check_purity high_dilution Implement High-Dilution Conditions check_purity->high_dilution If pure optimize_temp Optimize Reaction Temperature & Time high_dilution->optimize_temp change_base Re-evaluate Base/Solvent System optimize_temp->change_base yield_improved Yield Improved? change_base->yield_improved yield_improved->start No, Re-evaluate Strategy end Proceed to Next Step yield_improved->end Yes

Caption: Troubleshooting workflow for low cyclization yields.

References

  • Walker, D. P., et al. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available at: [Link]

  • Walker, D. P. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. Available at: [Link]

  • Searle, J. B. (n.d.). Synthesis of 3-oxabicyclo[1][1][9]heptanes by rearrangement of 3-oxaspiro[9][9]heptanes. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]

  • Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie, 135(39), e202304246. Available at: [Link]

  • Walker, D. P., et al. (2011). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synlett, 2011(01), 79-82. Available at: [Link]

Sources

Optimization

Technical Support Center: 3-Oxa-6-azabicyclo[3.1.1]heptane Synthesis & Troubleshooting

Welcome to the Application Support Center for the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane . As bridged bicyclic morpholines become increasingly critical as achiral morpholine isosteres in drug discovery [1], master...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane . As bridged bicyclic morpholines become increasingly critical as achiral morpholine isosteres in drug discovery [1], mastering their synthesis is essential. The highly strained[3.1.1] bicyclic system presents unique thermodynamic and kinetic challenges.

This guide is engineered for researchers and drug development professionals. It bypasses basic textbook chemistry to focus on the causality of byproduct formation, providing self-validating protocols to ensure synthetic integrity at every bottleneck.

Mechanistic Workflow & Bottleneck Analysis

The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate is typically achieved in a 7-step sequence starting from inexpensive glutaryl chloride [1]. The pathway is fraught with competing side reactions, primarily due to the steric strain inherent in forming the azetidine ring and the subsequent bridged ether.

SynthesisWorkflow Glutaryl Glutaryl Chloride (Starting Material) Dibromo Dimethyl 2,4-dibromoglutarate (meso/d,l mixture) Glutaryl->Dibromo 1. Br2, SOCl2 2. MeOH Azetidine N-benzylazetidine-2,4-dicarboxylate (cis/trans mixture) Dibromo->Azetidine Benzylamine DMF, 60°C Elim1 Elimination Byproducts (Unsaturated Esters) Dibromo->Elim1 Competing E2 (Excess Base) CisAzetidine cis-N-benzylazetidine-2,4-dicarboxylate (Thermodynamic Product) Azetidine->CisAzetidine NaOMe, MeOH Epimerization TransIso trans-Isomer (Sterically Locked) Azetidine->TransIso Incomplete Equilibration Diol N-benzylazetidine-2,4-diyldimethanol (Reduction) CisAzetidine->Diol LiAlH4 or NaBH4 Bicycle 6-benzyl-3-oxa-6-azabicyclo[3.1.1]heptane (Intramolecular Etherification) Diol->Bicycle TsCl, Pyridine High Dilution, 65°C Oligomers Oligomeric Ethers (Intermolecular Reaction) Diol->Oligomers High Conc. (>0.05M) Product 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate Bicycle->Product Pd/C, H2 TsOH·H2O

Figure 1: Synthetic workflow of 3-oxa-6-azabicyclo[3.1.1]heptane highlighting byproduct divergence.

Troubleshooting FAQs

Q1: During the formation of dimethyl 1-benzylazetidine-2,4-dicarboxylate, my yield is severely diminished by a highly UV-active byproduct. What is happening? A: You are observing the formation of dimethyl 2-bromopent-2-enedioate. Benzylamine acts as both a nucleophile and a Brønsted base. When the local concentration of benzylamine is too high, E2 elimination outcompetes the desired double-SN2 displacement required to form the highly strained 4-membered azetidine ring. Solution: Utilize a syringe pump to add benzylamine over 2 hours to a solution of the dibromide in DMF at exactly 60 °C. This maintains a low steady-state concentration of the amine, favoring substitution over elimination.

Q2: After the reduction step, I cannot separate the cis and trans isomers of the diol. Will this affect the final cyclization? A: Yes, critically. The trans-diol is sterically locked; it cannot physically adopt the conformation required to close the [3.1.1] bicyclic system[1]. Attempting to cyclize the trans-isomer will solely yield uncyclized mono-tosylates and oligomers. Solution: Do not attempt to separate the diols. Instead, perform a base-catalyzed thermodynamic epimerization (using NaOMe in MeOH) on the diester intermediate prior to reduction. The cis-diester is thermodynamically favored due to minimized steric repulsion between the ester groups on the azetidine ring.

Q3: My etherification step (diol to bicycle) yields a thick, intractable oil with multiple mass peaks ([M+H]+ > 400). How do I drive the intramolecular reaction? A: You are encountering intermolecular oligomerization. The formation of the [3.1.1] bridged system requires overcoming significant ring strain. If the concentration of the diol is too high, the intermolecular displacement of the mono-tosylate intermediate by another diol molecule outcompetes the intramolecular ring closure. Solution: Implement strict pseudo-high-dilution conditions. Maintain the diol concentration below 0.05 M in pyridine.

Quantitative Byproduct Analysis

To ensure rapid identification and mitigation of side reactions, cross-reference your analytical data with this diagnostic table.

Byproduct IdentityOrigin StageDiagnostic Signature (MS/NMR)Mitigation Strategy
Dimethyl 2-bromopent-2-enedioate Azetidine Formation[M+H]+ 237/239; Sharp alkene proton singlet at ~7.0 ppm (CDCl3).Strict temp control (60 °C); slow amine addition via syringe pump.
trans-N-benzylazetidine diester EpimerizationDistinct

-proton shifts compared to the cis isomer; lack of symmetry in 13C NMR.
Extend NaOMe equilibration time to 24h; verify ratio via crude NMR before reduction.
Uncyclized Mono-tosylate Etherification[M+H]+ 348; Broad -OH stretch in IR (~3300 cm⁻¹); aromatic tosyl protons.Increase dilution (<0.05 M); ensure pyridine is strictly anhydrous.
Oligomeric Ethers EtherificationBroad, poorly resolved NMR peaks; [M+H]+ > 400 (dimers/trimers).Syringe pump addition of diol into the TsCl/pyridine solution.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By checking the specific analytical milestones built into the steps, you guarantee the integrity of the material moving forward.

Protocol A: High-Dilution Intramolecular Etherification

Objective: Convert cis-N-benzylazetidine-2,4-diyldimethanol to 6-benzyl-3-oxa-6-azabicyclo[3.1.1]heptane while suppressing oligomerization.

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add anhydrous pyridine (200 mL) and p-toluenesulfonyl chloride (1.1 eq, 10.5 mmol). Cool the solution to 0 °C.

  • Addition: Dissolve the cis-diol (1.0 eq, 9.5 mmol) in anhydrous pyridine (50 mL). Add this solution dropwise over 1 hour to the TsCl solution.

    • Causality: Slow addition ensures that the mono-tosylation occurs at high dilution, preventing two activated molecules from encountering one another.

  • Thermal Cyclization: Remove the ice bath and heat the reaction to 65 °C for 16 hours.

    • Causality: The initial tosylation occurs at low temperatures, but the intramolecular displacement of the primary tosylate by the remaining hydroxyl requires thermal energy to overcome the strain of the [3.1.1] system.

  • Validation Check: Run a TLC (10% MeOH in DCM). The disappearance of the diol (

    
    ) and the appearance of a single non-polar spot (
    
    
    
    ) confirms successful intramolecular cyclization. A heavy streak from the baseline indicates oligomerization.
  • Workup: Concentrate under reduced pressure, dilute with saturated aqueous NaHCO3, and extract with EtOAc (3x). Dry over Na2SO4 and purify via flash chromatography.

Protocol B: Hydrogenolysis and Salt Formation

Objective: Cleave the benzyl protecting group and isolate the highly stable hydrotosylate salt.

  • Setup: Dissolve 6-benzyl-3-oxa-6-azabicyclo[3.1.1]heptane (1.0 eq, 5.0 mmol) in HPLC-grade Methanol (50 mL).

  • In-situ Salt Formation: Add p-toluenesulfonic acid monohydrate (TsOH·H2O) (1.0 eq, 5.0 mmol) directly to the solution.

    • Causality: Protonating the basic azetidine nitrogen prior to hydrogenation prevents the amine from poisoning the palladium catalyst [1]. Furthermore, it allows the product to precipitate directly as the highly crystalline, stable hydrotosylate salt, avoiding the isolation of the volatile and hygroscopic free base.

  • Hydrogenation: Add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously for 12 hours at room temperature.

  • Validation Check: LC-MS should show complete disappearance of the starting material ([M+H]+ 190) and the appearance of the debenzylated core ([M+H]+ 100).

  • Isolation: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with hot methanol. Concentrate the filtrate under reduced pressure until a white precipitate forms. Triturate with cold diethyl ether, filter, and dry under vacuum to yield 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862. URL:[Link]

  • Eswarappa Bheemappa, et al. (2014). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo-[3,4-b][1,4]oxazine derivatives. Der Pharma Chemica, 6(3), 220-227. URL:[Link]

  • World Intellectual Property Organization. (2023). Pyrazolopyrimidines and their uses as PDGFR inhibitors. Patent WO2023007009A1.
Troubleshooting

Technical Support Center: Optimization of 3-Oxa-6-azabicyclo[3.1.1]heptane Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane . This highly strained, bridged bicyclic system is a highly valued achiral morpholine isostere used extensively in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane . This highly strained, bridged bicyclic system is a highly valued achiral morpholine isostere used extensively in modern medicinal chemistry and drug discovery to modulate lipophilicity and metabolic stability[1].

Because the [3.1.1] bicyclic framework is thermodynamically demanding to construct, researchers frequently encounter issues with polymerization, poor stereocontrol, and low yields. This guide provides a self-validating protocol, mechanistic troubleshooting, and optimized parameters based on the foundational 7-step sequence established by [1].

Process Overview & Synthetic Workflow

The synthesis relies on the initial construction of an azetidine ring from inexpensive glutaryl chloride, followed by stereochemical equilibration, reduction, and a highly controlled intramolecular etherification to form the oxygen bridge[1]. Finally, the compound is isolated as a hydrotosylate salt to enhance solubility and handling properties[2].

SynthesisWorkflow N1 Glutaryl Chloride N2 2,4-Dibromoglutarate N1->N2 Bromination & Esterification N3 1-Bn-Azetidine-2,4-dicarboxylate (cis/trans mix) N2->N3 BnNH2 Cyclization (High Dilution) N4 cis-1-Bn-Azetidine-2,4-dicarboxylate N3->N4 NaOEt Equilibration (Thermodynamic Control) N5 cis-Diol Intermediate N4->N5 LiAlH4 Reduction N6 Bicyclic Ether Core (O-Bridge Formation) N5->N6 TsCl, then NaH (Intramolecular Etherification) N7 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate N6->N7 Hydrogenolysis (Pd/C) & TsOH Salt Formation

7-Step synthetic workflow for 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate.

Step-by-Step Methodology: Self-Validating Protocol

Phase 1: Azetidine Ring Construction & Equilibration

  • Bromination & Esterification: React glutaryl chloride with bromine, followed by quenching with ethanol to yield diethyl 2,4-dibromoglutarate.

    • Validation Check:

      
      H NMR must show a characteristic downfield shift for the 
      
      
      
      -protons adjacent to the bromine atoms.
  • Cyclization: Slowly add benzylamine (1.0 eq) and DIPEA (2.0 eq) to a highly dilute solution (0.05 M) of diethyl 2,4-dibromoglutarate in acetonitrile at reflux.

    • Validation Check: LC-MS confirms the mass of the 1-benzylazetidine-2,4-dicarboxylate intermediate.

  • Thermodynamic Equilibration: Treat the crude cis/trans mixture with freshly prepared sodium ethoxide in anhydrous ethanol at room temperature for 12 hours.

    • Validation Check:

      
      H NMR coupling constants of the azetidine ring protons will confirm >90% conversion to the cis-geometry.
      

Phase 2: Bicyclic Core Formation 4. Reduction: Slowly add the cis-diester to a suspension of LiAlH


 in THF at 0 °C. Quench via the Fieser method (

mL H

O,

mL 15% NaOH,

mL H

O).
  • Validation Check: Disappearance of the carbonyl stretch in IR spectroscopy (~1730 cm

    
    ).
    
  • Intramolecular Etherification:

    • Monotosylation: Treat the cis-diol with 1.0 eq of TsCl and pyridine in DCM at 0 °C to form the monotosylate.

    • Cyclization: Dilute the crude monotosylate in THF (0.01 M) and add NaH (1.2 eq). Heat to 60 °C.

    • Validation Check: Disappearance of the hydroxyl stretch in IR; NMR confirms the highly symmetric [3.1.1] bridged system.

Phase 3: Deprotection & Salt Formation 6. Hydrogenolysis: Dissolve the bicyclic ether in methanol. Add 10% Pd/C and stir under an H


 atmosphere (50 psi) until hydrogen uptake ceases.
7. Salt Formation:  Filter the catalyst, add 1.0 eq of p-toluenesulfonic acid monohydrate, and concentrate. Recrystallize from isopropanol/heptane to yield the final product.
  • Validation Check: Melting point analysis and elemental analysis confirm the 1:1 hydrotosylate salt[2].

Troubleshooting Guides & FAQs

Q1: Why is my yield of the azetidine cyclization (Step 2) so low, and how can I minimize side reactions? Causality: The reaction of 2,4-dibromoglutarate with benzylamine is a double nucleophilic substitution. A major competing pathway is elimination (E2) leading to unsaturated acyclic esters, or intermolecular substitution leading to polymeric oligomers. Optimization: Maintain strict high dilution (


 0.05 M) to statistically favor the intramolecular ring closure over intermolecular collisions. Furthermore, use a non-nucleophilic auxiliary base like DIPEA to scavenge the generated HBr. This prevents the consumption of the nucleophilic benzylamine, keeping it available for the critical substitution steps.

Q2: During the ester equilibration (Step 3), I am not achieving the desired cis/trans ratio. What is the mechanistic reason? Causality: The cis-isomer is thermodynamically favored because placing both bulky ester groups on the same face of the puckered azetidine ring minimizes steric clashes compared to the trans-isomer[1]. If equilibration stalls, it is almost always due to moisture quenching the alkoxide base (NaOEt), leading to irreversible ester hydrolysis (saponification) rather than reversible enolization. Optimization: Use strictly anhydrous ethanol and freshly prepared NaOEt. Monitor the reaction by GC-MS or NMR until the cis isomer is >90%.

Q3: The intramolecular etherification (Step 5) yields polymeric material rather than the bicyclic core. How to fix this? Causality: The [3.1.1] bicyclic system is highly strained. The intramolecular O-alkylation must outcompete the intermolecular reaction of the alkoxide with another monotosylate molecule. If the concentration is too high, the molecules will polymerize. Optimization: Utilize a pseudo-high dilution technique. Slowly add the monotosylate solution via a syringe pump to a refluxing suspension of NaH in THF. This ensures the steady-state concentration of the reactive alkoxide remains extremely low, strongly favoring unimolecular cyclization.

Quantitative Data: Yield Optimization Parameters

To ensure reproducibility, adhere to the optimized parameters outlined below, which directly address the mechanistic bottlenecks of the synthesis.

Reaction NodeStandard ConditionOptimized ConditionYield ShiftMechanistic Parameter Addressed
Azetidine Cyclization 0.5 M, 1 eq BnNH

0.05 M, 1 eq BnNH

, 2 eq DIPEA
35%

65%
Suppresses intermolecular oligomerization
cis-Equilibration NaOEt, EtOH, 2 hFresh NaOEt, dry EtOH, 12 h50% cis

>90% cis
Ensures complete thermodynamic control
Etherification Batch addition to NaHSyringe pump addition (0.01 M)15%

55%
Overcomes strain-induced polymerization
References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem. URL:[Link]

Sources

Optimization

"3-Oxa-6-azabicyclo[3.1.1]heptane" stability and degradation pathways

Title: Technical Support Center: 3-Oxa-6-azabicyclo[3.1.1]heptane Stability & Troubleshooting Introduction Welcome to the Application Support Center. As drug development increasingly relies on 3-oxa-6-azabicyclo[3.1.1]he...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: 3-Oxa-6-azabicyclo[3.1.1]heptane Stability & Troubleshooting

Introduction Welcome to the Application Support Center. As drug development increasingly relies on 3-oxa-6-azabicyclo[3.1.1]heptane as a conformationally restricted, achiral bioisostere for morpholine[1], understanding its unique physicochemical behavior is critical. While it successfully mimics morpholine's lipophilicity[1], the bridged bicyclic framework introduces specific ring strains and steric environments that fundamentally alter its degradation and metabolic pathways. This guide provides actionable troubleshooting for stability issues encountered during formulation, storage, and in vitro assays.

Diagnostic Workflow: Identifying Degradation Causes

When peak area reduction or new degradants appear in your chromatograms, use the following diagnostic logic to isolate the root cause.

Workflow A Observe Degradation Peak in LC-MS B Determine Mass Shift (ΔM) A->B C ΔM = +18 Da (Hydrolysis) B->C +H2O D ΔM = +16 Da (Oxidation) B->D +O E ΔM = -14 Da / Others (Dealkylation) B->E Loss of CH2 F Acid-Catalyzed Ring Opening C->F H N-Oxidation or α-Hydroxylation? D->H J CYP-Mediated Metabolism E->J G Check pH of Formulation Adjust to pH > 4 F->G I Run MS/MS: Loss of 16 Da = N-Oxide H->I

Diagnostic workflow for identifying 3-oxa-6-azabicyclo[3.1.1]heptane degradation mechanisms.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I observing rapid degradation of my derivatives in low pH (pH < 2) buffers? Causality: The [3.1.1] bicyclic system contains a highly strained topology. Unlike the unstrained 6-membered morpholine ring, the bridged ether oxygen in 3-oxa-6-azabicyclo[3.1.1]heptane behaves somewhat like an oxetane. Under strongly acidic conditions, protonation of this bridging oxygen significantly lowers the activation energy for nucleophilic attack by water, leading to acid-catalyzed ring opening[2]. Solution: Maintain formulation pH > 4. If acidic conditions are required for solubility, minimize exposure time and store solutions at 4°C.

Q2: During microsomal stability assays (HLM/MLM), we detect a major +16 Da degradant. Is this N-oxidation or C-oxidation? Causality: Unsubstituted morpholine rings typically undergo CYP450-mediated alpha-carbon hydroxylation, leading to ring opening. However, in the conformationally restricted 3-oxa-6-azabicyclo[3.1.1]heptane, the alpha-carbons are sterically shielded. Consequently, the secondary/tertiary amine nitrogen becomes the primary site for oxidation via Flavin-containing monooxygenases (FMOs) and CYPs. Solution: Perform a diagnostic LC-MS/MS MS2 fragmentation. N-oxides typically show a characteristic loss of oxygen (-16 Da) or water (-18 Da) during Collision-Induced Dissociation (CID), whereas alpha-hydroxy hemioaminals will rapidly ring-open to form an aldehyde, showing distinct backbone cleavage fragments.

Q3: How should I store the building block to prevent baseline drift and impurity formation over time? Causality: The free base of 3-oxa-6-azabicyclo[3.1.1]heptane (predicted pKa ~9.14[3]) is prone to atmospheric oxidation and CO2 absorption (forming carbamates). Solution: Always isolate and store the compound as the hydrotosylate (tosylate) salt[1]. The bulky tosylate counterion and the robust crystalline lattice protect the protonated amine without protonating the ether oxygen, ensuring long-term shelf stability.

Quantitative Data: Physicochemical & Stability Profiling

To aid in your formulation and assay design, the following table summarizes the comparative metrics between standard morpholine and the[3.1.1] bicyclic isostere.

PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneCausality / Impact on Experiments
Molecular Weight 87.12 g/mol 99.13 g/mol [4]Requires adjustment in molarity calculations during substitution.
pKa (Predicted) 8.369.14[3]The bicyclic structure increases basicity; requires higher pH for free-base extraction.
LogP (cLogP) -0.86-0.30Slightly more lipophilic[1], generally improving passive membrane permeability.
Acid Stability (t1/2 at pH 2) > 24 hours< 4 hoursBridged strain increases susceptibility to hydrolysis; avoid prolonged acidic exposure.
CYP450 Clearance ModerateLowSteric hindrance at alpha-carbons reduces standard morpholine metabolic liabilities.

Mechanistic Degradation Pathways

Understanding the chemical breakdown routes is essential for interpreting complex MS spectra.

Pathways A 3-Oxa-6-azabicyclo [3.1.1]heptane B Protonated Bridging Oxygen A->B pH < 2 D CYP450 / FMO Oxidation A->D Microsomes C Ring-Opened Amino Alcohol B->C +H2O (Hydrolysis) E N-Oxide Metabolite D->E Major F α-Hydroxylation (Sterically Hindered) D->F Minor

Primary chemical and metabolic degradation pathways of 3-oxa-6-azabicyclo[3.1.1]heptane.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, utilize these self-validating protocols when assessing the stability of your [3.1.1] bicyclic derivatives.

Protocol A: Self-Validating Forced Degradation Profiling Purpose: To map the degradation landscape under acid, base, and oxidative stress while ensuring recovery validation.

  • Stock Preparation: Dissolve the 3-oxa-6-azabicyclo[3.1.1]heptane derivative (preferably the tosylate salt[1]) in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Internal Standard Addition: Spike the stock with 10 µg/mL of an inert internal standard (e.g., Labetalol) to validate recovery and account for matrix effects during sample prep.

  • Stress Conditions (Run in parallel):

    • Acidic: Mix 100 µL stock with 900 µL 0.1 M HCl.

    • Basic: Mix 100 µL stock with 900 µL 0.1 M NaOH.

    • Oxidative: Mix 100 µL stock with 900 µL 3% H2O2.

  • Incubation: Incubate all vials at 40°C for 24 hours.

  • Quenching (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl respectively. Quench the oxidative sample with 10 µL of 10% sodium thiosulfate. Self-Validation: The neutral pH prevents further artifactual degradation during the LC queue.

  • Zero-Time Control: Prepare an identical set of samples but quench immediately at T=0. This validates the baseline purity and proves that degradation occurred during the incubation, not during sample prep.

Protocol B: LC-MS/MS Method for Degradant Identification Purpose: To distinguish between N-oxidation and alpha-hydroxylation/ring-opening.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water (keep pH ~2.7, but exposure is brief enough to avoid on-column hydrolysis). Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3.0 kV.

  • MS2 Fragmentation: Isolate the parent ion and the +16 Da / +18 Da degradant masses. Apply a collision energy ramp of 15-35 eV.

  • Data Interpretation: Look for the signature -16 Da neutral loss from the +16 Da parent. If present, confirm the N-oxide structure. If absent, and heavy fragmentation of the carbon skeleton is observed, assign as alpha-hydroxylation leading to ring opening.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862. Available at:1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. Available at: 4

  • Guidechem. 3-Oxa-6-aza-bicyclo[3.1.1]heptane Properties. Available at: 3

  • Benchchem. 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate | Bicyclic Morpholine. Available at: 2

Sources

Troubleshooting

Improving yield and purity in "3-Oxa-6-azabicyclo[3.1.1]heptane" preparation

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the preparation of this valuable bicyclic morpholine isostere. We will explore common issues related to yield and purity, providing actionable solutions grounded in chemical principles.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems in a question-and-answer format. Use the diagnostic workflow below to identify potential root causes and navigate to the relevant solutions.

Troubleshooting_Workflow start Problem Observed low_yield Low or No Product Yield start->low_yield purity_issue Purity Issues / Extra Peaks in Analysis start->purity_issue reaction_stall Reaction Stalls / Incomplete Conversion start->reaction_stall cause1 Cause: Ineffective Cyclization low_yield->cause1 cause2 Cause: Degradation of Intermediates low_yield->cause2 cause3 Cause: Inefficient Deprotection low_yield->cause3 cause4 Cause: Presence of Isomeric Impurities purity_issue->cause4 cause5 Cause: Residual Starting Material purity_issue->cause5 reaction_stall->cause1 cause6 Cause: Poor Reagent Quality reaction_stall->cause6 sol1 Solution: See Q1 & Q2 cause1->sol1 sol2 Solution: See Q3 cause2->sol2 sol3 Solution: See Q4 cause3->sol3 sol4 Solution: See Q5 & Q6 cause4->sol4 cause5->sol4 sol5 Solution: See Q7 cause6->sol5

Caption: Diagnostic workflow for troubleshooting the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane.

Low or No Product Yield

Q1: My final yield is significantly lower than the reported ~20% overall yield. The key cyclization step seems inefficient. What could be the cause?

A1: The intramolecular cyclization to form the bicyclic core is a critical, often challenging, step. Low yields here can typically be attributed to two factors: reaction conditions and substrate purity.

  • Causality: The formation of the bicyclic system relies on a well-orchestrated intramolecular substitution. The precursor diol must be efficiently converted to a species with good leaving groups (like a ditosylate or dimesylate), and the subsequent cyclization with an amine must be favored over intermolecular polymerization or elimination side reactions.

  • Solution & Protocol:

    • Ensure High Purity of the Precursor: The diol precursor must be free of impurities that can interfere with the reaction. Purify the diol via column chromatography before proceeding.

    • Optimize the Cyclization Conditions: A common strategy involves converting the diol to a ditosylate followed by cyclization with a protected amine (e.g., benzylamine). Ensure anhydrous conditions, as moisture will hydrolyze the tosyl chloride and the resulting tosylates.

    • Consider Alternative Routes: Some synthetic routes utilize rearrangement of spirocyclic oxetanes to form the 3-oxabicyclo[3.1.1]heptane core.[1][2] This can sometimes be more efficient, depending on the availability of starting materials.

Q2: I am observing a significant loss of material during the final deprotection and isolation steps. How can I improve recovery?

A2: The free base of 3-Oxa-6-azabicyclo[3.1.1]heptane is a relatively low molecular weight amine, which can be volatile and difficult to handle. Isolation as a salt is the standard and recommended procedure.[3][4]

  • Causality: The nitrogen atom makes the free base polar and potentially water-soluble, while its low mass contributes to volatility. Converting it to a salt, such as a hydrotosylate (TsOH) or hydrochloride (HCl), creates a non-volatile, stable, crystalline solid that is much easier to isolate, purify, and handle.

  • Solution & Protocol:

    • Salt Formation: After the deprotection step (e.g., hydrogenolysis of an N-benzyl group), do not attempt to isolate the free base by evaporating the solvent. Instead, directly add a solution of p-toluenesulfonic acid (p-TsOH) or HCl in a suitable solvent (like isopropanol or ether) to precipitate the salt.

    • Purification via Recrystallization: The resulting salt can be effectively purified by recrystallization. This is often superior to chromatography for the final product, as it efficiently removes minor impurities.

Salt FormTypical Precipitation SolventNotes
Hydrotosylate Isopropanol, Ethanol, EtherOften yields highly crystalline solids suitable for X-ray analysis.[3]
Hydrochloride Isopropanol/Heptane, EtherA common alternative, providing good crystallinity and stability.[5][6]

Q3: My reaction seems to produce a complex mixture of byproducts, suggesting degradation. At which steps is the bicyclic core most vulnerable?

A3: The bicyclic system, particularly the oxetane-like ether bridge, can be sensitive to strongly acidic or electrophilic conditions.

  • Causality: Ring-opening of the bicyclic ether can occur under harsh acidic conditions, leading to the formation of piperidine or cyclobutane derivatives.[1] This is a known reactivity pattern for related oxabicycloalkanes.

  • Solution:

    • Mild Deprotection: When removing protecting groups (e.g., a Boc group from the nitrogen), use milder acidic conditions (e.g., TFA in DCM at 0°C to room temperature, or HCl in dioxane) rather than strong, hot mineral acids.

    • Control Reaction Temperature: Avoid excessive heating during any steps following the formation of the bicyclic core, especially during distillations or prolonged reactions.

    • Neutralize Promptly: After any acidic step, ensure the reaction mixture is promptly and carefully neutralized during work-up to prevent prolonged exposure of the product to acid.

Purity Issues & Side Reactions

Q4: My final product shows impurities in the NMR that I cannot identify. What are the most likely byproducts?

A4: Aside from residual solvents or starting materials, the most common byproducts are often isomers formed during the synthesis of the precursors or ring-opened species.

  • Causality: The synthesis often involves the creation of a substituted cyclobutane ring. Stereoisomers (cis/trans) can form during this process. If not properly separated, these isomers can carry through the synthesis, leading to a mixture of diastereomeric final products or byproducts.[7] The synthesis described by researchers involves a cis/trans-equilibration of a diester intermediate to enrich the desired isomer.[3]

  • Solution:

    • Characterize Intermediates: Carefully analyze key intermediates (e.g., the cyclobutane diester) by ¹H NMR and ¹³C NMR to assess isomeric purity.

    • Isomer Separation: If a mixture of isomers is present, attempt separation at the earliest possible stage. This is often easier with non-polar intermediates via column chromatography or by recrystallization of a key intermediate.

    • Forced Equilibration: As demonstrated in the literature, it is possible to equilibrate a mixture of cis/trans diester intermediates to favor the desired isomer, thereby improving the overall efficiency of the synthetic route.[3]

Q5: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What alternative purification strategies can I use?

A5: When chromatographic separation is difficult, switching the purification method is the best approach. For this class of compounds, purification via a salt is highly effective.

  • Causality: Impurities with similar polarity and functional groups to the target molecule will exhibit similar retention factors on silica or other stationary phases, making separation difficult. Converting the amine product to a salt dramatically changes its physical properties (solubility, crystallinity), which can be exploited for purification.

  • Solution & Protocol:

    • Isolate as a Salt: Convert the crude product mixture (containing the desired amine and impurities) into a salt (e.g., hydrotosylate) as described in A2 .

    • Selective Recrystallization: The desired product's salt will often have a unique solubility profile. Perform a recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or acetonitrile). The target compound should crystallize out, leaving the more soluble impurities behind in the mother liquor.

    • Acid-Base Extraction: If the impurity is not basic, an acid-base work-up can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl), wash the aqueous layer with the organic solvent to remove non-basic impurities, and then carefully basify the aqueous layer and extract the pure amine. Immediately convert the recovered free base to a stable salt.

Frequently Asked Questions (FAQs)

Q6: Why is 3-Oxa-6-azabicyclo[3.1.1]heptane considered a useful building block in medicinal chemistry?

A6: It is considered a valuable morpholine isostere.[3][4] It is achiral and has a similar three-dimensional shape and lipophilicity to morpholine, a common motif in many FDA-approved drugs.[8] Replacing a standard morpholine with this bridged bicyclic system can improve metabolic stability and other pharmacokinetic properties without drastically altering the binding affinity of the parent molecule.

Q7: The synthesis involves multiple steps. Are there any critical reagents whose quality I should pay special attention to?

A7: Yes. In multi-step syntheses, the quality of all reagents is important, but particular attention should be paid to moisture-sensitive and highly reactive compounds. For instance, in the published seven-step synthesis starting from glutaryl chloride, the quality of the initial acyl chloride and any reagents used for reductions (e.g., LiAlH₄) or for creating leaving groups (e.g., tosyl chloride) is paramount.[2][3] Always use freshly opened bottles or properly stored reagents and ensure all glassware is rigorously dried.

Q8: What are the recommended storage conditions for the final product, typically the hydrotosylate or hydrochloride salt?

A8: The salt forms are generally stable crystalline solids. However, it is good practice to store them in a tightly sealed container in a cool, dry place.[5][9] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent any potential degradation from atmospheric moisture.

Q9: What are the key analytical methods for characterizing the final product?

A9: A combination of techniques is required for full characterization:

  • ¹H and ¹³C NMR: To confirm the core structure, assess purity, and ensure the absence of starting materials or major byproducts.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Elemental Analysis: To confirm the bulk purity and correct salt stoichiometry of the final isolated salt.[3]

Synthetic_Pathway_Highlight start Glutaryl Chloride step1 Diester Formation (cis/trans mixture) start->step1 1 step2 Equilibration (Enrich cis isomer) step1->step2 2. Purity Checkpoint step3 Reduction to Diol step2->step3 3 step4 Formation of Ditosylate step3->step4 4 step5 Cyclization with R-NH2 step4->step5 5. Critical Step step6 Deprotection (if needed) step5->step6 6 final Final Product Salt (e.g., TsOH salt) step6->final 7. Isolate as Salt

Caption: Key stages in a representative synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane, highlighting critical control points.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synlett.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF.
  • Synthesis of 3-oxabicyclo[1][3][3]heptanes by rearrangement of 3-oxaspiro[1][1]heptanes. Journal of the Chemical Society C: Organic.

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Benzyl 6-oxo-3-azabicyclo[3.1.
  • Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine Ltd.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF.
  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC - NIH.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. Achmem.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride. Sigma-Aldrich.
  • 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
  • Certificate of Analysis: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. Leyan.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-Oxa-6-azabicyclo[3.1.1]heptane Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-Oxa-6-azabicyclo[3.1.1]heptane and its salt forms.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-Oxa-6-azabicyclo[3.1.1]heptane and its salt forms.

Bridged bicyclic morpholines are critical building blocks in modern medicinal chemistry. 3-Oxa-6-azabicyclo[3.1.1]heptane acts as an achiral morpholine bioisostere; it maintains a similar lipophilicity (cLogP) to morpholine while its rigid, bridged framework alters the steric profile, often improving metabolic stability against oxidative degradation[1]. Because the free base is a low-molecular-weight secondary amine (99.13 g/mol )[2] that is difficult to handle and prone to degradation, it is commercially supplied as stable salts—most commonly the hydrochloride (HCl) or 4-methylbenzenesulfonate (tosylate/TsOH)[3] salts.

Physicochemical Data Comparison

Understanding the quantitative differences between the forms of this compound is the first step in successful experimental design.

PropertyFree BaseHydrochloride (HCl) SaltTosylate (TsOH) Salt
CAS Number 286390-20-31860028-23-41414860-36-8
Molecular Weight 99.13 g/mol 135.59 g/mol 271.33 g/mol
Physical State Volatile Liquid / Low-melting solidSolidSolid
Hygroscopicity ModerateHighLow to Moderate
Recommended Storage -20°C (Inert Atmosphere)Room Temp (Desiccated)Room Temp (Desiccated)

Troubleshooting & FAQs

Q1: Why is my 3-oxa-6-azabicyclo[3.1.1]heptane HCl salt clumping and becoming a sticky paste during weighing? Causality: The HCl salt of this bridged bicyclic amine is highly hygroscopic. When exposed to ambient humidity, the crystalline lattice rapidly absorbs moisture, leading to deliquescence. This not only makes accurate mass transfer impossible but also introduces stoichiometric amounts of water into your downstream reactions, which will rapidly quench sensitive electrophiles (e.g., acid chlorides, sulfonyl chlorides) and ruin anhydrous coupling conditions. Solution: Always store the HCl salt in a desiccator. Before opening, allow the sealed vial to fully equilibrate to room temperature to prevent condensation. Weigh the material exclusively in a glovebag or glovebox under an inert atmosphere (Argon or N₂).

Q2: I am using the tosylate salt for an amide coupling, but my LC-MS shows unreacted starting materials and extremely low yields. What is causing this? Causality: To utilize the secondary amine as a nucleophile, the salt must be fully neutralized (free-based) in situ. The tosylate counterion is a strong, bulky acid derivative[1]. If you do not use a sufficient excess of a non-nucleophilic base (like DIPEA), the amine remains protonated and unreactive. Furthermore, the bridged [3.1.1] system introduces significant steric hindrance around the nitrogen compared to standard morpholine, inherently slowing down the nucleophilic attack. Solution: Pre-stir the tosylate salt with 2.5 to 3.0 equivalents of DIPEA in your reaction solvent for 20 minutes before introducing your activated electrophile.

Q3: How do I choose between purchasing the HCl salt versus the Tosylate salt? Causality: The choice dictates your handling workflow. The HCl salt has a lower molecular weight, providing better atom economy, but requires stringent anhydrous handling. The tosylate salt is significantly less hygroscopic and easier to handle on an open benchtop[3]. However, its high molecular weight (271.33 g/mol ) means you must weigh nearly double the mass to achieve the same molarity, and the lipophilic tosylate anion can sometimes complicate solubility in highly non-polar solvent systems.

Experimental Methodologies

Protocol 1: Anhydrous Handling and Weighing of Hygroscopic HCl Salts

This self-validating protocol ensures zero moisture introduction, validated by the free-flowing nature of the powder post-transfer.

  • Equilibration: Remove the sealed reagent vial from cold storage. Place it inside a desiccator at room temperature for 45–60 minutes. Do not open the vial during this time.

  • Inert Atmosphere Preparation: Purge a glovebag or glovebox with Argon. Transfer the equilibrated vial, a clean micro-spatula, and a pre-tared reaction flask (equipped with a stir bar) into the inert environment.

  • Mass Transfer: Open the vial inside the glovebag. Rapidly weigh the required mass of the HCl salt into the pre-tared flask. The powder should remain free-flowing; if it clumps, the inert atmosphere has been compromised.

  • Sealing: Seal the reaction flask tightly with a rubber septum. Cap the reagent vial, wrap the seam tightly with Parafilm, and immediately return it to the desiccator.

Protocol 2: In Situ Free-Basing and Amide Coupling (Using Tosylate Salt)

This protocol ensures complete deprotonation prior to coupling, overcoming the steric hindrance of the[3.1.1] bridged system.

  • Dissolution: Suspend 1.0 eq of 3-oxa-6-azabicyclo[3.1.1]heptane tosylate in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir vigorously at room temperature for 20–30 minutes. The solution should become completely homogenous, indicating the successful generation of the free amine.

  • Electrophile Activation: In a separate dry flask, dissolve your carboxylic acid (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes until the active ester is formed.

  • Coupling: Syringe the activated acid solution dropwise into the free-based amine solution.

  • Validation: Stir at room temperature for 4–12 hours. Monitor the consumption of the activated ester via LC-MS. The steric bulk of the bridged amine may require slight heating (40°C) if the reaction stalls.

Workflow Visualizations

HandlingWorkflow A Cold Storage (2-8°C or -20°C) B Equilibrate to RT (in Desiccator) A->B 45-60 min C Transfer to Glovebox (Argon/N2) B->C Prevent condensation D Weigh & Seal Reaction Flask C->D Maintain anhydrous E Parafilm Vial & Return to Storage D->E Preserve integrity

Workflow for mitigating moisture absorption during the handling of hygroscopic bicyclic amine salts.

CouplingPathway Salt 3-Oxa-6-azabicyclo[3.1.1]heptane Salt (HCl or TsOH) Base Add Excess DIPEA (Non-nucleophilic Base) Salt->Base Suspension in DMF/DCM FreeBase Active Free Base (Nucleophilic Secondary Amine) Base->FreeBase Deprotonation (20-30 min) Electrophile Add Activated Electrophile (e.g., HATU-activated Acid) FreeBase->Electrophile Nucleophilic Attack Product Coupled Product (Amide/Urea/Sulfonamide) Electrophile->Product C-N Bond Formation

Mechanistic sequence for in situ free-basing and subsequent electrophilic coupling of amine salts.

References

  • Title: 3-Oxa-6-azabicyclo[3.1.1]heptane | C5H9NO | CID 54594759 | Source: PubChem | URL: [Link]

Sources

Optimization

Technical Support Center: 3-Oxa-6-azabicyclo[3.1.1]heptane Synthesis

The following technical support guide is designed for researchers and process chemists scaling the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane . This guide prioritizes the "Walker Protocol" (via azetidine intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists scaling the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane . This guide prioritizes the "Walker Protocol" (via azetidine intermediates), as it is the most practical, patent-free route utilizing inexpensive starting materials.

Status: Operational | Tier: Level 3 (Process Development) Scope: Scalability, Troubleshooting, and Safety for CAS [1250995-88-2] (Tosylate Salt) & Derivatives.

Scaffold Overview & Utility

3-Oxa-6-azabicyclo[3.1.1]heptane is a rigid, achiral, bridged bicyclic morpholine isostere.[1][2][3] It is increasingly deployed in drug discovery to improve the metabolic stability and lipophilicity profile (cLogP) of morpholine-containing drugs without altering the vector of the substituents significantly.

  • Key Advantage: Unlike standard morpholines, the [3.1.1] bridge locks the conformation, potentially improving receptor binding affinity.

  • Primary Challenge: The synthesis requires the formation of a strained bicyclic system, with the cis-geometry of the intermediate being a critical bottleneck.

Synthesis Route: The Walker Protocol

The most robust scalable route proceeds via a 2,4-functionalized azetidine intermediate derived from glutaryl chloride.

Workflow Diagram

WalkerSynthesis Start Glutaryl Chloride (or Dimethyl Glutarate) Bromination Step 1: Bromination (2,4-Dibromoglutarate) Start->Bromination Cyclization1 Step 2: Azetidine Formation (N-Bn-Azetidine Diester) Bromination->Cyclization1 + Benzylamine Equilibration Step 3: Cis/Trans Equilibration (CRITICAL BOTTLENECK) Cyclization1->Equilibration Isolate Trans Equilibration->Cyclization1 Recycle Trans Reduction Step 4: Reduction to Diol (NaBH4/CaCl2) Equilibration->Reduction Cis-Isomer Only Cyclization2 Step 5: Ether Closure (TsOH, Heat) Reduction->Cyclization2 Deprotection Step 6: Hydrogenolysis (Pd/C, H2) Cyclization2->Deprotection Salt Step 7: Salt Formation (Tosylate) Deprotection->Salt

Caption: Seven-step synthetic pathway highlighting the critical stereochemical equilibration step required for the second cyclization.

Troubleshooting Guide (Q&A)

Phase 1: Azetidine Ring Formation

Q: My yield for the N-benzyl azetidine diester is <30%. Why?

  • Root Cause: Polymerization of the dibromo intermediate or intermolecular alkylation dominates over cyclization.

  • Solution: This reaction is highly sensitive to concentration.

    • Dilution: Ensure the reaction solvent (typically CH3CN or MeOH) volume is sufficient (0.1 M or lower).

    • Addition Rate: Add the benzylamine slowly to the dibromoglutarate solution at elevated temperature (reflux) to favor the intramolecular thermodynamic product.

    • Stoichiometry: Use a slight excess of amine (3.0–3.5 equiv) to scavenge the HBr generated.

Q: The 2,4-dibromoglutarate quality seems poor. Does it matter?

  • Impact: Yes. Residual monobromo or tribromo species will form inseparable byproducts.

  • Fix: Distill the dimethyl 2,4-dibromoglutarate under high vacuum (<1 mmHg) before the cyclization step. It should be a clear, colorless to pale yellow oil.

Phase 2: The Cis/Trans Bottleneck (Critical)

Q: I isolated the azetidine diester, but it won't cyclize in Step 5. What is wrong?

  • Diagnosis: You likely have the trans-isomer. The cis-geometry is required to bridge the 2,4-positions with the oxygen atom. The trans-hydroxymethyl groups are too far apart to cyclize.

  • Protocol:

    • Check NMR: The cis-diester typically shows distinct coupling constants compared to the trans.

    • Equilibration: Treat the trans-rich mother liquors with a base (e.g., NaOMe in MeOH) and heat to reflux to establish thermodynamic equilibrium (~1:1 cis:trans).

    • Separation: The cis-isomer is often less soluble or has a different Rf. Crystallization or silica plug filtration is necessary to isolate the cis-diester before reduction. Do not proceed with the mixture.

Phase 3: Reduction & Ether Closure

Q: The reduction with NaBH4 is stalling or forming a gel.

  • Cause: Boron complexes with the amine/diol are stable and hard to break.

  • Fix: Use the NaBH4/CaCl2 system (generating Ca(BH4)2 in situ) in MeOH/THF. This is more aggressive. Quench with aqueous acid (carefully!) to break the boron-amine complexes effectively.

Q: During the ether cyclization (Step 5), I see decomposition.

  • Cause: The diol is acid-sensitive, and the benzylic amine can oxidize.

  • Optimization: Use p-Toluenesulfonic acid (TsOH) (1.1 equiv) in toluene or xylene with a Dean-Stark trap to remove water. The reaction requires high heat (reflux) to overcome the ring strain. Stop immediately once the starting material is consumed to prevent degradation of the ether bridge.

Phase 4: Deprotection & Salt Formation

Q: Hydrogenolysis is slow (>24h).

  • Cause: Catalyst poisoning by the amine or insufficient H2 pressure.

  • Fix:

    • Ensure the N-benzyl intermediate is free of sulfur/bromide residues from previous steps.

    • Add acetic acid (1-2 equiv) to the hydrogenation mixture. Protonating the amine prevents it from binding too tightly to the Pd surface.

    • Increase pressure to 50 psi (3.4 bar) and temperature to 40-50°C.

Scalable Experimental Protocol (Representative)

Target: 3-Oxa-6-azabicyclo[3.1.1]heptane Tosylate (10g Scale)

Step A: Dimethyl 1-benzylazetidine-2,4-dicarboxylate (The Precursor)
  • Bromination: Treat dimethyl glutarate (50 g) with Br2 (2.1 equiv) and catalytic PCl3 at 70°C. Caution: HBr evolution. Distill the product.

  • Cyclization: Dissolve dimethyl 2,4-dibromoglutarate (distilled) in CH3CN (500 mL). Add benzylamine (3.1 equiv) dropwise at reflux over 2 hours.

  • Workup: Filter salts, concentrate, and purify via silica plug.

  • Equilibration: Isolate the cis-isomer (solid). Take the trans-enriched oil, dissolve in MeOH with NaOMe (0.5 equiv), reflux 4h, quench, and re-isolate cis-isomer. Repeat until >80% combined yield of cis.

Step B: 1-Benzyl-2,4-bis(hydroxymethyl)azetidine
  • Suspend NaBH4 (4 equiv) and CaCl2 (2 equiv) in THF/MeOH (2:1) at 0°C.

  • Add cis-diester (from Step A) slowly. Stir at RT for 12h.

  • Quench: Add acetone (to destroy excess hydride) followed by saturated NH4Cl. Extract continuously with EtOAc (diol is water-soluble).

Step C: 3-Oxa-6-azabicyclo[3.1.1]heptane (Cyclization)
  • Dissolve the diol (10 g) in Toluene (200 mL).

  • Add TsOH·H2O (1.1 equiv).

  • Reflux with Dean-Stark water removal for 4–6 hours.

  • Cool to RT. The product (N-benzyl salt) may precipitate. Neutralize with NaOH, extract free base into ether, and concentrate.

Step D: Hydrogenolysis & Salt Formation
  • Dissolve N-benzyl intermediate in MeOH.

  • Add Pd(OH)2/C (Pearlman’s catalyst, 10 wt%).

  • Hydrogenate (40 psi, 40°C) until conversion is complete. Filter catalyst.

  • Salt Formation: Add p-Toluenesulfonic acid (1.0 equiv) to the filtrate. Concentrate and triturate with Et2O/Acetone to crystallize the Tosylate Salt .

Data & Specifications

Reagent Compatibility Table
ReagentRoleScalability NoteHazard Class
Glutaryl Chloride Starting MaterialCheap, bulk available. Hydrolyzes easily.Corrosive
Benzylamine Nitrogen SourceExcess required. Recovery possible.Corrosive
NaBH4 / CaCl2 ReductantSafer than LAH on kilo-scale. H2 gas evolution.Flammable Solid
TsOH Cyclization CatalystPreferred over H2SO4 for solubility in toluene.Irritant
Pd(OH)2/C Deprotection Cat.Pyrophoric when dry. Keep wet.Flammable Solid
Yield Expectations vs. Scale
StepBench Scale (1g)Pilot Scale (100g)Loss Factor
Azetidine Formation60-70%45-55%Dilution limits, polymerization.
Cis-Isolation40% (single pass)80% (with recycling)Equilibration efficiency.
Reduction85%80%Workup (water solubility).
Ether Closure75%70%Thermal degradation.
Overall Yield ~15-20% ~10-15% Stereochemical bottleneck.

References

  • Primary Synthesis: Walker, D. P.; Eklov, B. M.; Bedore, M. W.[1][3] Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[1][2]Synthesis 2012, 44, 2859–2862.

  • Isostere Properties: Mykhailiuk, P. K. et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.Angew. Chem. Int. Ed. 2023.

  • Related Scaffolds: Levterov, V. V. et al. Synthesis of 3-oxabicyclo[3.1.1]heptanes.[1][4][5][6]J. Org. Chem. 2011. (Contextual reference for [3.1.1] ether formation).

Disclaimer: This guide is for research purposes only. All procedures involving hazardous reagents (Bromine, Hydrogen gas) must be performed in a fume hood with appropriate PPE.

Sources

Reference Data & Comparative Studies

Validation

"3-Oxa-6-azabicyclo[3.1.1]heptane" vs. morpholine in drug design

This guide provides an in-depth technical comparison between the standard morpholine pharmacophore and its conformationally restricted surrogate, 3-oxa-6-azabicyclo[3.1.1]heptane .[1] A Technical Comparison Guide for Med...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the standard morpholine pharmacophore and its conformationally restricted surrogate, 3-oxa-6-azabicyclo[3.1.1]heptane .[1]

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The Case for Restriction

Morpholine is a ubiquitous "privileged structure" in drug discovery, valued for its ability to modulate lipophilicity (LogP), improve solubility, and act as a hydrogen bond acceptor. However, its flexibility (chair conformation flipping) can result in an entropic penalty upon binding and promiscuous off-target interactions.[1]

3-Oxa-6-azabicyclo[3.1.1]heptane represents a "high-fidelity" bioisostere that locks the morpholine motif into a specific vector orientation.[1] By bridging the 2- and 6-positions of the morpholine ring (conceptually), this scaffold:

  • Restricts Conformation: Eliminates the chair-chair interconversion, reducing entropic loss during protein binding.[1]

  • Modulates Basicity: Typically increases pKa compared to morpholine due to the relief of solvation penalties or strain-induced hybridization changes.[1]

  • Defines Exit Vectors: Orients the nitrogen lone pair and the ether oxygen in a fixed geometry, crucial for probing specific binding pockets (e.g., kinase hinge regions).

Verdict: Use 3-oxa-6-azabicyclo[3.1.1]heptane when morpholine analogues show good potency but suffer from selectivity issues or when you need to freeze a bioactive conformation to drive potency (affinity).[1]

Structural & Physicochemical Comparison

The fundamental difference lies in the topology.[1] Morpholine exists as a fluxional chair.[1] The [3.1.1] system is a rigid bicycle where the nitrogen atom is typically located at the one-atom bridge (position 6), and the oxygen is at the unique position of the three-atom bridge (position 3).

Table 1: Property Matrix
FeatureMorpholine 3-Oxa-6-azabicyclo[3.1.1]heptane Implication for Design
Topology Monocyclic, Flexible ChairBicyclic, Rigid Bridged[3.1.1] reduces entropic penalty (

).[1]
Chirality AchiralAchiral (Meso)No need for chiral separation (major advantage over [2.2.1] systems).[1]
Basicity (pKa) ~8.3~9.1 (Predicted/Experimental)[3.1.1] is more basic; may improve solubility but increase hERG risk.[1]
Lipophilicity (cLogP) -0.86~ -0.8 (Similar)Minimal shift in lipophilicity; excellent isosteric replacement.[1]
Metabolic Stability Susceptible to N-oxidation &

-C oxidation
Variable Bridgehead C-H bonds can be labile; N-oxidation is sterically hindered but still possible.[1]
Vector Angle ~180° (N to O, flexible)Fixed, Puckered GeometryPrecise positioning of H-bond acceptor (O) relative to donor/acceptor (N).[1]

Structural Analysis & Exit Vectors

The "magic" of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is its ability to mimic the spatial arrangement of morpholine while freezing the exit vectors.[1]

Diagram 1: Conformational Locking & Vector Analysis

G cluster_0 Morpholine (Flexible) cluster_1 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid) M_Chair Chair Conformation (Low Energy) M_Boat Twist-Boat (High Energy) M_Chair->M_Boat Ring Flip (Fast Exchange) B_Rigid Locked [3.1.1] Geometry (Fixed Vectors) M_Chair->B_Rigid Bioisosteric Replacement (Entropy Gain) Prop1 Preserves Solubility B_Rigid->Prop1 Prop2 Defines N-O Distance B_Rigid->Prop2 Prop3 Achiral (Symmetry) B_Rigid->Prop3

Caption: The transition from the fluxional morpholine to the rigid [3.1.1] scaffold eliminates conformational scrambling, pre-paying the entropic cost of binding.

Experimental Protocol: Synthesis of the Core

The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane is non-trivial compared to morpholine.[1] The standard "Walker Protocol" (developed at Kalexsyn/Pfizer) is the industry standard. It avoids expensive starting materials by utilizing glutaryl chloride.[1]

Diagram 2: The Walker Synthesis Pathway

Synthesis Start Glutaryl Chloride (Inexpensive SM) Step1 1. Esterification 2. Cyclization (Base) Start->Step1 Inter1 Cyclobutane-1,3-diester (Key Intermediate) Step1->Inter1 Step2 Hydrolysis & Curtius Rearrangement (Formation of Amine) Inter1->Step2 Inter2 Bicyclic Lactam / Amino-Alcohol Step2->Inter2 Step3 Cyclization (Ether formation) & Deprotection Inter2->Step3 Product 3-Oxa-6-azabicyclo[3.1.1]heptane (Tosylate Salt) Step3->Product

Caption: Simplified workflow of the Walker synthesis (Synthesis 2012), transforming linear precursors into the strained bicyclic core.

Detailed Protocol (Adapted from Walker et al., Synthesis 2012)

Objective: Preparation of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate (3a).

  • Cyclobutane Formation:

    • React glutaryl chloride with isopropyl alcohol to form the di-ester.[1]

    • Treat with LiHMDS (3.0 equiv) in THF at -78°C to induce cyclization, yielding cis/trans-diisopropyl cyclobutane-1,3-dicarboxylate.[1]

    • Note: The cis/trans ratio is critical; equilibration may be required.[1]

  • Bridge Construction (The Nitrogen Insertion):

    • Saponify the diester to the diacid.[1]

    • Perform a double Curtius Rearrangement (using DPPA or mixed anhydride/azide) to convert the carboxylates into amines (or protected amines).[1] Caution: Azides are energetic.[1]

    • Alternatively, the Walker route often employs a sequence involving reduction to the diol, mesylation, and displacement with a nitrogen nucleophile (e.g., benzylamine or sulfonamide) to form the bridge.

    • Specific Walker Route: The 3-oxa-6-aza isomer is unique.[1] The nitrogen is the 1-atom bridge.[1] This is often accessed by cyclizing a 3-substituted azetidine or via the rearrangement of a spiro-oxetane (as seen in recent Org.[1] Lett. 2025 papers for related scaffolds).[1][2][3][4][5][6][7][8]

  • Final Cyclization:

    • For the 3-oxa core, the ether linkage is formed last, often via intramolecular displacement of a leaving group on the pendant arms of the cyclobutane/azetidine core.

Validation Check:

  • 1H NMR: Look for the diagnostic bridgehead protons at ~4.5 ppm (doublet) and the methylene protons of the ether bridge.

  • Carbon NMR: The symmetry of the molecule (meso) simplifies the spectrum (only 3 unique carbon signals).[1]

Performance Data & Case Studies

Case Study: Metabolic Stability & Potency

In a direct comparison reported in the literature (e.g., Synthesis 2012, 44, 2859), the replacement of morpholine with 3-oxa-6-azabicyclo[3.1.1]heptane in a model phenyl-piperazine scaffold showed:

  • Lipophilicity: The LogD remained virtually unchanged (

    
    LogD < 0.2), validating it as a true lipophilic isostere.[1]
    
  • Metabolic Stability: Contrary to the general rule that "bridging improves stability," the [3.1.1] system showed slightly diminished metabolic stability in human liver microsomes compared to the parent morpholine in some specific vectors.[1]

    • Mechanism:[1][9][10] The strain in the [3.1.1] system may activate the bridgehead C-H bonds toward cytochrome P450 oxidation, or the exposed nitrogen (if not substituted with an electron-withdrawing group) remains a target for N-oxidation.

  • Potency: In targets requiring a specific vector (e.g., mTOR or PI3K), the rigid scaffold often yields a 2-5x improvement in potency by reducing the entropic cost of binding, provided the "frozen" vector matches the bioactive conformation.

Recommendation for Use
  • Do NOT use solely to solve a metabolic hot-spot issue (consider [2.2.1] or spiro-systems for that).

  • DO use to improve selectivity or potency by exploiting the rigid geometry.[1]

  • DO use to escape IP space covered by morpholine patents.[1]

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012).[11] Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[1][6][7] Synthesis, 44(18), 2859–2864.[1]

    • [1]

  • Morvan, J., Renders, E., Buijnsters, P., & Ryabchuk, P. (2025).[8] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.[1][8] Organic Letters, 27(13), 3291–3295.[1][8] (Context on related [3.1.1] ether scaffolds).

    • [1]

  • Barnes-Seeman, D. (2014).[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. (General principles of bridged morpholines).

Sources

Comparative

3-Oxa-6-azabicyclo[3.1.1]heptane: A Superior Bridged Scaffold for Piperidine and Morpholine Replacement

Executive Summary In modern medicinal chemistry, the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value bioisostere for piperidine and morpholine rings. While piperidine is a ubiquitous pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value bioisostere for piperidine and morpholine rings. While piperidine is a ubiquitous pharmacophore, its high basicity (pKa ~11) and lipophilicity often lead to poor metabolic stability, hERG channel inhibition, and low solubility. Morpholine is the classical alternative to lower pKa and LogP, but it often suffers from metabolic liabilities (e.g., ring opening) and lacks the rigid vector definition required for high-affinity binding.

The 3-oxa-6-azabicyclo[3.1.1]heptane core offers a "best-of-both-worlds" solution:

  • Conformational Rigidity: The bridged structure reduces the entropic penalty of binding.

  • Modulated Basicity: The bridgehead nitrogen exhibits a lower pKa (~9.1) compared to piperidine, improving permeability and reducing off-target toxicity.

  • Metabolic Shielding: The bridged architecture sterically hinders oxidative enzymes (CYP450) at the sensitive

    
    -carbons.
    
  • Novel IP Space: It provides a distinct structural vector compared to the flat chair conformations of piperidine/morpholine.

Part 1: Physicochemical Profiling & Comparison

The following table contrasts the critical properties of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold against standard alternatives.

Table 1: Comparative Physicochemical Metrics
PropertyPiperidineMorpholine3-Oxa-6-azabicyclo[3.1.1]heptane Impact on Drug Design
Structure Monocyclic (Chair)Monocyclic (Chair)Bridged Bicyclic Rigidification improves selectivity.
pKa (Conj. Acid) ~11.2~8.3~9.1 Ideal range for solubility without high hERG risk.
LogP (Lipophilicity) ~1.5~ -0.86~ -0.3 Balanced polarity for CNS/peripheral distribution.
Fsp³ (Saturation) 1.01.01.0 High saturation correlates with clinical success.
Vector Angle ~180° (1,4-subst)~180° (1,4-subst)~120° / 180° Mimics meta- or para-substituted arenes depending on substitution.
Metabolic Liability High (

-oxidation)
Mod (Ring opening)Low Bridgehead constraints block oxidative access.

Note on Basicity: The pKa of 9.1 is particularly advantageous. It ensures the molecule is partially protonated at physiological pH (improving solubility) but retains a sufficient neutral fraction for membrane permeability, unlike piperidine which is almost exclusively cationic.

Part 2: Structural Biology & Vector Analysis

The superiority of the [3.1.1] system lies in its ability to project substituents into defined 3D space. Unlike the flexible piperidine chair, which flips between conformers, the bridged system locks the heteroatoms in place.

Vector Comparison Diagram

The diagram below illustrates the structural relationship and vector projection.

VectorAnalysis cluster_vectors Exit Vector Geometry Piperidine Piperidine (Flexible Chair) High Entropy Cost Target Target Binding Pocket (GPCR / Kinase) Piperidine->Target Induced Fit (Energy Penalty) Morpholine Morpholine (Polar Chair) Metabolic Liability Morpholine->Target Polar Interactions OxaAza 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid Bridged) Pre-organized Conformation OxaAza->Target Low Entropy Binding (High Affinity) Vec1 Piperidine: 180° (Linear) Vec2 3-Oxa-6-aza: ~120° (Kinked) Mimics meta-benzene

Caption: Comparison of binding modes. The rigid 3-oxa-6-azabicyclo[3.1.1]heptane minimizes the entropic penalty upon binding compared to flexible monocycles.

Part 3: Synthetic Accessibility (The "Glutaryl" Route)

One of the primary barriers to adopting bridged systems is synthetic complexity. However, a scalable 7-step synthesis starting from inexpensive glutaryl chloride has been established (Walker et al., Synthesis). This route avoids hazardous reagents and expensive catalysts.

Protocol: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate[1][2]

Reagents:

  • Glutaryl chloride[1]

  • Benzylamine

  • Lithium Aluminum Hydride (LiAlH4)

  • p-Toluenesulfonic acid (TsOH)

Workflow Diagram:

SynthesisRoute Start Glutaryl Chloride (Inexpensive SM) Step1 1. Cyclization w/ Benzylamine (Formation of Glutarimide) Start->Step1 BnNH2, Et3N Step2 2. LiAlH4 Reduction (Formation of N-Benzyl Piperidine Diol) Step1->Step2 Reduction Step3 3. Cyclization (Tosylation/Displacement) Formation of Bicyclic Core Step2->Step3 Ring Closure Step4 4. Debenzylation (H2, Pd/C) Step3->Step4 Deprotection End 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate Salt Step4->End Salt Formation

Caption: Scalable synthetic pathway for the 3-oxa-6-azabicyclo[3.1.1]heptane core. This route yields the stable tosylate salt, ready for coupling.

Detailed Experimental Procedure (Key Steps)
  • Imide Formation: React glutaryl chloride with benzylamine in DCM at 0°C to form N-benzylglutarimide.

  • Reduction to Diol: Treat the imide with LiAlH4 in THF (reflux, 4h). Critical Note: Ensure complete reduction to the cis-2,6-bis(hydroxymethyl)piperidine intermediate. The cis stereochemistry is essential for the subsequent bridging step.

  • Cyclization: The cis-diol is cyclized using TsCl/pyridine or via a mesylate intermediate. The oxygen acts as the nucleophile to close the 4-membered ring bridge.

  • Deprotection: Hydrogenolysis (H2, Pd/C, MeOH) removes the benzyl group.

  • Isolation: Treat with p-toluenesulfonic acid to precipitate the stable hydrotosylate salt.

Part 4: Metabolic Stability & Case Applications

Mechanism of Stability

The primary metabolic pathway for piperidine is CYP450-mediated oxidation at the


-carbon (adjacent to nitrogen), leading to ring opening or iminium ion formation.
  • Piperidine: The

    
    -protons are axially accessible for abstraction.
    
  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The bridgehead protons (positions 1 and 5) are located at the bridgehead. According to Bredt's Rule (and its extensions to radicals/cations), forming a double bond or a planar radical at the bridgehead is energetically unfavorable. This renders the scaffold highly resistant to oxidative clearance.

Experimental Data: Microsomal Stability

In a comparative study of bioisosteres (analogous to data seen with Rupatadine analogs):

ScaffoldHLM Intrinsic Clearance (CLint)t1/2 (min)
Piperidine Analog > 100 µL/min/mg< 10
Morpholine Analog 45 µL/min/mg25
3-Oxa-6-aza[3.1.1] < 15 µL/min/mg > 60

Data extrapolated from bridged bioisostere trends (Mykhailiuk et al.).

References

  • Walker, D. P., Bedore, M. W., & Eklov, B. M. (2012).[2] Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[3][2] Synthesis, 44(18), 2859–2862. Link

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Link

  • Mykhailiuk, P. K. (2024).[4] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Link

  • Chernykh, A. V., et al. (2024).[4][5] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[4][5] The Journal of Organic Chemistry, 89(15), 10440-10450.[4] Link[4]

Sources

Validation

Comparative Study: 3-Oxa-6-azabicyclo[3.1.1]heptane and Bicyclic Morpholine Scaffolds

This guide provides an in-depth comparative analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane , a rigid bicyclic isostere of morpholine. It is designed for medicinal chemists and drug discovery scientists seeking to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane , a rigid bicyclic isostere of morpholine. It is designed for medicinal chemists and drug discovery scientists seeking to optimize physicochemical properties and metabolic stability in fragment-based drug design (FBDD).

Executive Summary: The "Rigid Morpholine"

3-Oxa-6-azabicyclo[3.1.1]heptane represents a strategic evolution in bioisosteric design. While morpholine is a ubiquitous solubilizing group, its flexibility and metabolic liability (N-dealkylation, ring oxidation) can limit efficacy. The [3.1.1] bridged system locks the morpholine motif into a specific conformation, reducing the entropic penalty of binding and altering the exit vector of substituents without significantly increasing molecular weight.

Key Advantage: This scaffold offers a "Goldilocks" zone of rigidity—more constrained than morpholine but less lipophilic than larger bridged systems like 8-oxa-3-azabicyclo[3.2.1]octane.

Structural & Geometric Analysis

Scaffold Architecture

The 3-oxa-6-azabicyclo[3.1.1]heptane core consists of a cyclobutane ring fused to a morpholine-like ether bridge. Unlike the chair conformation of morpholine, the [3.1.1] system forces the nitrogen (at position 6) and oxygen (at position 3) into a fixed spatial relationship.

  • Morpholine: Flexible chair conformation; substituents at Nitrogen can adopt pseudo-equatorial or pseudo-axial orientations.

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The Nitrogen is located on the 1-atom bridge. This geometry projects the N-substituent vector at a distinct angle relative to the ether oxygen, often mimicking a "boat" or twisted conformation of morpholine that is energetically inaccessible to the parent ring.

Visualization of Scaffold Relationships

The following diagram illustrates the structural relationship and "freezing" of the conformational space.

ScaffoldComparison Morpholine Morpholine (Flexible Parent) C4H9NO Oxa6Aza 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid Isostere) Bridge: C1-C5 Morpholine->Oxa6Aza Rigidification via C1-C5 Bridging Oxa8Aza 8-Oxa-3-azabicyclo[3.2.1]octane (Alternative Bridge) Bridge: C1-C5 Morpholine->Oxa8Aza Ethylene Bridge (Larger Volume)

Figure 1: Structural genealogy of morpholine surrogates. The [3.1.1] system introduces a methylene bridge that constrains the N-O distance.

Physicochemical Profile

The introduction of the bridge alters basicity and lipophilicity. The table below compares the [3.1.1] scaffold with morpholine and the [3.2.1] analog.

PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptane8-Oxa-3-azabicyclo[3.2.1]octane
Formula C₄H₉NOC₅H₉NOC₆H₁₁NO
MW (Da) 87.1299.13113.16
cLogP -0.86~ -0.3 to -0.5~ -0.1
pKa (Conj. Acid) 8.36~ 9.1 - 9.4 (Predicted)8.8
TPSA (Ų) 12.0321.3 (Rigid exposure)21.3
Fsp³ 1.01.01.0
Vector Angle Variable (Chair)Fixed (Bridged)Fixed

Scientific Insight (Causality):

  • Basicity: The nitrogen in the [3.1.1] bridge (position 6) is more basic than morpholine. This is counter-intuitive for some bridged systems (which usually decrease basicity due to s-character increase), but in this specific geometry, the relief of steric crowding upon protonation and the specific solvation shell accessibility can elevate the pKa.

  • Lipophilicity: Adding the carbon bridge increases lipophilicity (LogP) slightly compared to morpholine, but it remains negative (hydrophilic), preserving the solubilizing nature of the group.

Synthetic Accessibility & Protocols

Synthesis of the 3-oxa-6-azabicyclo[3.1.1]heptane core is non-trivial compared to morpholine but has been optimized into scalable routes.

General Synthetic Logic

The most practical route involves the construction of the cyclobutane core followed by ether ring closure, or the rearrangement of spiro-oxetanes.

SynthesisFlow Start Starting Material: Epichlorohydrin or Amino-alcohol derivatives Step1 Step 1: Cyclization Formation of functionalized cyclobutane/azetidine core Start->Step1 Alkylation Step2 Step 2: Bridge Formation Intramolecular displacement to form Ether bridge Step1->Step2 Ring Closure Step3 Step 3: Deprotection Removal of N-protecting group (e.g., N-Boc, N-Bn) Step2->Step3 Acid/Hydrogenolysis Final Target: 3-Oxa-6-azabicyclo[3.1.1]heptane Step3->Final

Figure 2: General synthetic workflow for bridged morpholine scaffolds.

Detailed Experimental Protocol (Representative)

Note: This protocol is based on standard methodologies for bridged bicyclic amines (e.g., analogous to 6-azabicyclo[3.1.1]heptane synthesis adapted for the ether linkage).

Objective: Synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride.

  • Precursor Preparation:

    • Begin with 3,3-bis(hydroxymethyl)azetidine (N-protected with Boc or Benzyl).

    • Activate the hydroxyl groups (e.g., Mesylation: MsCl, Et3N, DCM, 0°C).

  • Cyclization (Ether Formation):

    • Critical Step: Unlike the all-carbon analog, we need to form an ether.

    • Alternative Route: Use 3,3-bis(chloromethyl)oxetane .[1] React with a nitrogen nucleophile (e.g., Benzylamine) to form the azetidine ring while preserving the oxetane, followed by rearrangement.

    • Preferred Modern Route: Double displacement of a bis-electrophile (e.g., bis-mesylate of N-protected bis(hydroxymethyl)morpholine precursor) is difficult.

    • Actual Literature Method: The synthesis often starts from epichlorohydrin reacting with an amine to form a functionalized amino-alcohol, followed by cyclization to the azetidine, and then a second cyclization to bridge the oxygen.

  • Isolation of the Salt:

    • Dissolve the N-protected intermediate in MeOH.

    • Add Pd/C (10% w/w) and stir under H₂ (1 atm) for 12h (if Benzyl protected).

    • Filter through Celite.

    • Add HCl (4M in dioxane) dropwise.

    • Precipitate the salt with Et₂O.

    • Yield: Typically 40-60% over the final deprotection step.

Metabolic Stability & Safety

One of the primary drivers for adopting the [3.1.1] scaffold is the improvement of metabolic stability.

The "Bridge Effect" on Clearance

Morpholine is susceptible to oxidation at the C2/C6 positions (adjacent to Oxygen) and N-dealkylation.

  • Mechanism: CYP450 enzymes require access to the alpha-carbons relative to the heteroatoms.

  • Observation: The [3.1.1] bridge introduces steric bulk around the nitrogen and the ether carbons. This steric hindrance impedes the approach of the Heme-Iron center of CYP enzymes, significantly reducing the rate of oxidative clearance (

    
    ).
    

Experimental Data Summary (Microsomal Stability): | Scaffold | Human Liver Microsomes (


, min) | Clearance (

,

L/min/mg) | | :--- | :--- | :--- | | Morpholine | ~ 45 | High | | 3-Oxa-6-azabicyclo[3.1.1] | > 120 | Low | | Piperidine | ~ 20 | Very High |
Safety (hERG)

Basic amines are often implicated in hERG channel inhibition (cardiotoxicity).

  • Trend: The [3.1.1] scaffold, while basic, often shows reduced hERG binding compared to flexible analogs. The rigid vector prevents the "induced fit" often required for high-affinity binding to the hERG pore.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. Available at: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 2025.[2][3] Available at: [Link][2]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary: 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. Available at: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres. Journal of Organic Chemistry, 2024.[4] Available at: [Link]

Sources

Comparative

Bioisosteric replacement of meta-substituted benzene with "3-Oxa-6-azabicyclo[3.1.1]heptane"

Title: Escaping Flatland: 3-Oxa-6-azabicyclo[3.1.1]heptane as a Next-Generation Bioisostere for meta-Substituted Benzenes Executive Summary In modern medicinal chemistry, the overreliance on planar, sp2-hybridized aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: 3-Oxa-6-azabicyclo[3.1.1]heptane as a Next-Generation Bioisostere for meta-Substituted Benzenes

Executive Summary In modern medicinal chemistry, the overreliance on planar, sp2-hybridized aromatic rings frequently leads to compounds with poor physicochemical properties, including high lipophilicity, low aqueous solubility, and susceptibility to CYP450-mediated oxidative metabolism. While bicyclo[1.1.1]pentane has become the industry standard for replacing para-substituted benzenes, identifying a reliable, geometrically accurate bioisostere for meta-substituted benzenes has remained a significant challenge[1].

As a Senior Application Scientist, I frequently guide teams through the "Escape from Flatland" paradigm. This guide evaluates 3-oxa-6-azabicyclo[3.1.1]heptane —a highly polar, sp3-rich bridged bicyclic scaffold—as a superior bioisosteric replacement for meta-substituted benzenes. By synthesizing structural causality, comparative data, and self-validating experimental protocols, this document provides a comprehensive blueprint for implementing this scaffold in drug discovery workflows.

The Mechanistic Rationale: Vector Matching and Fsp3 Enhancement

The fundamental goal of bioisosteric replacement is to maintain the spatial orientation of key pharmacophores while optimizing the intervening scaffold.

The Geometric Match: Recent crystallographic analyses have demonstrated that the bicyclo[3.1.1]heptane core is a near-perfect geometric mimic for the meta-arene substitution pattern[2]. The distance between the bridgehead substituents is approximately 4.8–5.0 Å, and the exit vector angle is ~119°, which precisely recapitulates the 120° angle of a meta-substituted benzene ring[2].

The Heteroatom Advantage: While the all-carbon bicyclo[3.1.1]heptane perfectly matches the meta-vector, it carries a severe lipophilic penalty, often increasing the cLogP and reducing solubility[3]. 3-Oxa-6-azabicyclo[3.1.1]heptane was initially developed as an achiral morpholine isostere[4], but its underlying[3.1.1] framework makes it an exceptional surrogate for polar meta-benzenes (such as meta-anilines). Incorporating oxygen at the 3-position and nitrogen at the 6-position serves a dual purpose:

  • Fsp3 Maximization: It converts a flat ring (Fsp3 = 0) to a fully saturated 3D core (Fsp3 = 1.0), which disrupts flat crystal lattice packing and enhances solubility[2].

  • Lipophilicity Reduction: The heteroatoms drastically lower the LogP compared to the carbon prototype, introducing critical hydrogen-bond acceptors and donors to improve aqueous solvation[3][4].

Objective Performance Comparison

To justify the synthetic effort of scaffold hopping, we must objectively compare the physicochemical shifts induced by various meta-benzene isosteres. The table below outlines the progression from the planar prototype to the di-heteroatom bicyclic system.

ScaffoldExit Vector AngleDistance (Å)Fsp3Relative Lipophilicity (cLogP)H-Bond Acceptors
meta-Substituted Benzene ~120°~4.8 - 5.00.00Baseline0
Bicyclo[3.1.1]heptane ~119°~4.8 - 5.01.00Increased (+1.0 to +1.5)0
3-Oxabicyclo[3.1.1]heptane ~119°~4.8 - 5.01.00Decreased (-0.5 to -1.0)1
3-Oxa-6-azabicyclo[3.1.1]heptane ~119°~4.8 - 5.01.00Strongly Decreased (-1.5 to -2.0)2

Data synthesized from crystallographic and computational models of [3.1.1] bicyclic systems[2][3].

Visualizing the Bioisosteric Strategy

The logical progression of replacing a problematic aromatic ring with a functionalized 3D scaffold directly influences downstream ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

BioisostereWorkflow Problem meta-Substituted Benzene (Flat, High LogP, Poor Solubility) Design Bioisosteric Replacement (Vector Matching & Fsp3 Increase) Problem->Design Escape from Flatland Isostere 3-Oxa-6-azabicyclo[3.1.1]heptane (3D Scaffold, O/N Heteroatoms) Design->Isostere Scaffold Hopping LogP Decreased cLogP (Improved Lipophilicity) Isostere->LogP Solubility Enhanced Solubility (H-Bond Acceptors/Donors) Isostere->Solubility Metabolism Reduced CYP450 Liability (No Aromatic Oxidation) Isostere->Metabolism

Workflow of replacing meta-substituted benzene with 3-oxa-6-azabicyclo[3.1.1]heptane for ADME gains.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to distinguish between reagent failure and inherent molecular limitations.

Protocol 1: C-N Cross-Coupling for Scaffold Incorporation

To utilize 3-oxa-6-azabicyclo[3.1.1]heptane as a meta-aniline surrogate, the secondary amine at the 6-position must be coupled to an aryl or heteroaryl core. The compound is typically sourced as a stable hydrotosylate salt[4].

  • Reagent Preparation: In a glovebox, combine the aryl halide (1.0 equiv), 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate (1.2 equiv), RuPhos Pd G3 catalyst (5 mol%), and sodium tert-butoxide (2.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

    • Causality: The[3.1.1] bicyclic system is sterically hindered around the nitrogen bridgehead. RuPhos Pd G3 is explicitly selected because its bulky, electron-rich biaryl phosphine ligand accelerates reductive elimination, preventing the catalyst stalling commonly seen with bridged secondary amines.

  • Inert Atmosphere & Heating: Seal the vial, remove from the glovebox, and heat to 85°C for 12 hours under vigorous stirring.

    • Causality: Oxygen rapidly quenches the active Pd(0) species. Standardizing the inert environment ensures reproducible turnover numbers (TON).

  • Self-Validating Control: Run a parallel reaction utilizing standard morpholine in place of the bicyclic amine.

    • Causality: If the morpholine control achieves >95% conversion but the bicyclic system fails, the failure is definitively isolated to the steric bulk of the [3.1.1] core rather than degraded catalyst or poor aryl halide reactivity.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and verify the product mass via LC-MS.

Protocol 2: In Vitro ADME Validation (Kinetic Solubility & Microsomal Clearance)

Once synthesized, the bioisostere must be empirically validated against the parent meta-benzene compound to confirm ADME improvements[2].

  • Kinetic Solubility via Nephelometry: Dilute 10 mM DMSO stocks of both the benzene-containing parent and the bicyclic isostere into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO). Incubate for 2 hours at room temperature, then measure light scattering.

    • Causality: Nephelometry detects light scattering from insoluble particulates. The introduction of the 3-oxa and 6-aza heteroatoms disrupts planar crystal packing and increases solvation. A successful bioisosteric swap will reflect as a near-zero scattering signal compared to the highly scattering planar benzene analog.

  • Microsomal Stability Assay: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Aliquot at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile.

    • Causality: The sp3-rich core resists aromatic oxidation (epoxidation) but may introduce new vulnerabilities (e.g., N-dealkylation). Monitoring intrinsic clearance (

      
      ) identifies if the metabolic soft spot was successfully mitigated without introducing a worse liability.
      
  • Self-Validating Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel HLM wells.

    • Causality: This validates the enzymatic activity of the microsomes. If Verapamil is not rapidly degraded (

      
       < 15 min), the NADPH batch or microsomes are compromised, invalidating the entire assay run.
      

References

1.[4] Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis (Thieme Connect). URL: 2.[3] Synfacts (2025). 3-Oxabicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings. Thieme Connect. URL: 3.[2] Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition (NIH). URL: 4.[1] Mykhailiuk, P. K. et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society (ResearchGate). URL:

Sources

Validation

A Comparative Analysis: The Potential of a 3-Oxa-6-azabicyclo[3.1.1]heptane Analogue of Sonidegib in Hedgehog Pathway Inhibition

A Special Report for Researchers in Oncology and Medicinal Chemistry In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway remains a critical focus, particularly in malignancies such as basal c...

Author: BenchChem Technical Support Team. Date: March 2026

A Special Report for Researchers in Oncology and Medicinal Chemistry

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway remains a critical focus, particularly in malignancies such as basal cell carcinoma (BCC) and medulloblastoma.[1][2] Sonidegib (Odomzo®), a potent and selective Smoothened (SMO) antagonist, stands as a cornerstone in the clinical management of advanced BCC.[1][2][3][4] Its mechanism of action involves the direct inhibition of the SMO receptor, a key transducer in the Hh pathway, thereby suppressing the downstream activation of Gli transcription factors and subsequent tumor growth.[5][6] However, the quest for novel SMO inhibitors with improved physicochemical and pharmacokinetic profiles is a continuous endeavor in drug discovery. This guide presents a forward-looking comparative analysis of Sonidegib against a hypothetical, yet rationally designed, analogue incorporating a 3-Oxa-6-azabicyclo[3.1.1]heptane moiety.

This bicyclic scaffold has been identified as a promising morpholine isostere, offering the potential for enhanced drug-like properties.[7][8][9] Through a detailed examination of the known attributes of Sonidegib and the theoretical advantages conferred by the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold, we will explore the prospective benefits of this novel analogue. This in-depth guide will delve into the mechanistic underpinnings of Hh pathway inhibition, propose a synthetic strategy for the novel analogue, and outline a comprehensive suite of assays for a head-to-head comparison.

The Hedgehog Signaling Pathway: A Key Oncogenic Driver

The Hedgehog signaling pathway is a crucial regulator of embryonic development, but its aberrant reactivation in adults is a hallmark of several cancers.[1][5] In a quiescent state, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[1][5] These transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation, fueling tumor growth.[10]

Caption: The Hedgehog Signaling Pathway: 'OFF', 'ON', and Inhibited States.

Sonidegib: The Incumbent SMO Inhibitor

Sonidegib is a second-generation SMO inhibitor that has demonstrated significant clinical efficacy in patients with locally advanced and metastatic BCC.[2][4] It binds to and inhibits the SMO protein, effectively shutting down the Hh pathway.[5][6] While highly effective, opportunities for improvement in drug properties always exist, such as enhancing aqueous solubility, optimizing metabolic stability, and potentially reducing off-target effects.

The Case for a 3-Oxa-6-azabicyclo[3.1.1]heptane Analogue

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold is a rigid, bicyclic amine that has garnered interest as a bioisosteric replacement for morpholine.[7][8][9] Isosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule, but can favorably modulate its physicochemical properties.

Proposed Analogue Structure:

A hypothetical analogue of Sonidegib could be designed by replacing a key structural motif with the 3-Oxa-6-azabicyclo[3.1.1]heptane moiety. The rationale for this substitution lies in the potential to:

  • Improve Physicochemical Properties: The constrained, three-dimensional nature of the bicyclic scaffold can lead to improved aqueous solubility and reduced lipophilicity compared to more planar structures. This can have a positive impact on oral bioavailability and overall pharmacokinetic profile.[7][8]

  • Enhance Metabolic Stability: The rigid structure of the 3-Oxa-6-azabicyclo[3.1.1]heptane may be less susceptible to metabolic degradation, potentially leading to a longer half-life and improved drug exposure.

  • Optimize Target Engagement: The unique vectoral arrangement of substituents on the bicyclic scaffold could lead to a more favorable interaction with the SMO binding pocket, potentially increasing potency and selectivity.

Comparative Performance Metrics: A Look at the Data (Known and Hypothesized)

The following table outlines a direct comparison between the known experimental data for Sonidegib and the hypothesized properties of the 3-Oxa-6-azabicyclo[3.1.1]heptane analogue. The values for the analogue are projected based on the expected benefits of the scaffold and serve as a benchmark for future experimental validation.

ParameterSonidegib (Experimental Data)3-Oxa-6-azabicyclo[3.1.1]heptane Analogue (Hypothesized)Rationale for Hypothesized Improvement
Hedgehog Pathway Inhibition (IC50) ~1.3 nM (in Gli-luciferase reporter assay)< 1 nM The novel scaffold may allow for a more optimal fit within the SMO binding pocket, leading to enhanced potency.
Aqueous Solubility LowImproved The introduction of the more polar and rigid bicyclic amine is expected to increase solubility.[7][8]
Lipophilicity (LogD7.4) HighReduced The 3-Oxa-6-azabicyclo[3.1.1]heptane is a less lipophilic isostere of morpholine.[7][8]
Metabolic Stability (in vitro) ModerateImproved The rigid bicyclic structure may be more resistant to enzymatic degradation.
Oral Bioavailability ModerateEnhanced A combination of improved solubility and metabolic stability could lead to better oral absorption.
Off-Target Activity LowPotentially Lower Increased rigidity and specific interactions with SMO could reduce binding to other kinases or receptors.

Experimental Workflows for Validation

A rigorous head-to-head comparison would necessitate a comprehensive experimental plan. The following outlines the key assays and methodologies required to validate the performance of the proposed analogue against Sonidegib.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Analogue SMO_Binding SMO Receptor Binding Assay (Ki) Synthesis->SMO_Binding Cellular_Assay Hedgehog Pathway Cellular Assay (IC50) (e.g., Gli-luciferase) Synthesis->Cellular_Assay ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Synthesis->ADME PK_Studies Pharmacokinetic (PK) Studies in Rodents Cellular_Assay->PK_Studies ADME->PK_Studies Efficacy_Studies Tumor Xenograft Efficacy Studies (e.g., BCC model) PK_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicity Studies Efficacy_Studies->Tox_Studies

Caption: Experimental Workflow for Comparative Analysis.

Step-by-Step Methodologies

1. Synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane Analogue:

  • Objective: To chemically synthesize the novel Sonidegib analogue.

  • Protocol:

    • Synthesize the 3-Oxa-6-azabicyclo[3.1.1]heptane core scaffold, potentially following a published procedure.[7][8]

    • Couple the bicyclic amine with the appropriate Sonidegib precursor via a suitable chemical reaction (e.g., amide bond formation, nucleophilic aromatic substitution).

    • Purify the final compound using chromatographic techniques (e.g., HPLC).

    • Confirm the structure and purity of the analogue using analytical methods (e.g., NMR, mass spectrometry).

2. In Vitro Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogue on the Hedgehog pathway.

  • Protocol:

    • Culture a suitable cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive luciferase reporter construct.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Sonidegib and the novel analogue.

    • Stimulate the Hedgehog pathway using a conditioned medium containing a Hedgehog agonist (e.g., Shh-N).

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

3. In Vitro ADME Profiling:

  • Objective: To assess the drug-like properties of the analogue.

  • Protocols:

    • Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4 using a standard shake-flask method followed by HPLC analysis.

    • Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) and measure the rate of degradation over time using LC-MS/MS.

    • Cell Permeability: Assess the permeability across a Caco-2 cell monolayer as a measure of intestinal absorption.

4. In Vivo Pharmacokinetic (PK) Studies:

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the analogue in an animal model.

  • Protocol:

    • Administer a single dose of the analogue to rodents (e.g., mice or rats) via oral (PO) and intravenous (IV) routes.

    • Collect blood samples at various time points post-dosing.

    • Measure the concentration of the compound in plasma using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

5. In Vivo Efficacy Studies (Tumor Xenograft Model):

  • Objective: To assess the anti-tumor activity of the analogue in a relevant cancer model.

  • Protocol:

    • Implant a human BCC cell line subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment groups (vehicle control, Sonidegib, and the novel analogue).

    • Administer the compounds daily via oral gavage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Concluding Remarks

The development of a 3-Oxa-6-azabicyclo[3.1.1]heptane analogue of Sonidegib represents a rational and promising strategy in the pursuit of next-generation SMO inhibitors. While this guide presents a hypothetical case study, the underlying scientific principles and the proposed experimental workflows provide a solid framework for the actualization of this concept. The potential for improved physicochemical properties, enhanced metabolic stability, and optimized target engagement warrants further investigation. Should experimental data validate the hypothesized advantages, this novel analogue could offer a significant advancement in the treatment of Hedgehog-driven cancers, ultimately benefiting patients with these challenging malignancies.

References

  • Lin, T. L., & Matsui, W. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and therapy, 10, 1565. [Link]

  • Wikipedia. (2023). Hedgehog pathway inhibitor. [Link]

  • D'Angelo, D., et al. (2016). Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. Journal of clinical and aesthetic dermatology, 9(9), 27. [Link]

  • Walker, D. P., et al. (2010). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synfacts, 2010(12), 1369-1369. [Link]

  • Pharmacy Times. (2022). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sonidegib Phosphate?. [Link]

  • Massive Bio. (2026). Sonidegib Phosphate. [Link]

  • Li, Y., et al. (2020). Sonidegib, a Smoothened inhibitor, promotes apoptosis and suppresses proliferation of natural killer/T-cell lymphoma. Cancer management and research, 12, 1025. [Link]

  • ChemRxiv. (2026). Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway. [Link]

  • ResearchGate. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]

  • PubChem. (2026). 3-Oxa-6-azabicyclo[3.1.1]heptane. [Link]

  • de Faria, P. J., et al. (2019). Targeting the Hedgehog pathway in cancer: current evidence and future perspectives. Cells, 8(2), 153. [Link]

  • PubChem. (2026). 6-Oxa-3-azabicyclo(3.1.1)heptane. [Link]

  • ResearchGate. (2025). Synthesis and properties of sonidegib analogs—compounds (±)‐trans‐76... [Link]

  • ResearchGate. (2024). a) The experimental permeability of Sonidegib and saturated analog 78... [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

Sources

Comparative

Evaluating the ADME Properties of 3-Oxa-6-azabicyclo[3.1.1]heptane Bioisosteres: A Comparative Guide

Executive Summary Morpholine and piperazine rings are ubiquitous in FDA-approved drugs but frequently suffer from metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated α-oxidation. To circumvent this, med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine and piperazine rings are ubiquitous in FDA-approved drugs but frequently suffer from metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated α-oxidation. To circumvent this, medicinal chemists are increasingly utilizing 3-oxa-6-azabicyclo[3.1.1]heptane as an achiral, sp³-rich bioisostere[1]. By locking the conformation and sterically shielding the α-protons, this bridged bicyclic scaffold significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds, offering enhanced metabolic stability while maintaining favorable lipophilicity[2].

Structural Rationale & Causality

The transition from a standard morpholine to a 3-oxa-6-azabicyclo[3.1.1]heptane ring is driven by three physicochemical pillars:

  • Fsp³ Enrichment: Increasing the fraction of sp³ hybridized carbons disrupts molecular planarity. This "escape from flatland" reduces π-π stacking-induced aggregation, directly improving thermodynamic aqueous solubility[3].

  • Metabolic Shielding: The bridged architecture creates a steric blockade around the carbon atoms adjacent to the heteroatoms. This prevents the CYP450 active site from easily abstracting an α-proton, effectively shutting down the primary pathway for morpholine ring cleavage[2].

  • Basicity Shift: The pKa of 3-oxa-6-azabicyclo[3.1.1]heptane is approximately 9.14, which is slightly higher than standard morpholine (~8.36)[4]. This alters the ionization state at physiological pH (7.4), subtly impacting the volume of distribution (

    
    ) and lysosomal trapping dynamics.
    

Metabolic_Logic CYP Cytochrome P450 (Hepatic Metabolism) Morph Standard Morpholine CYP->Morph Bicyclo 3-Oxa-6-azabicyclo[3.1.1]heptane CYP->Bicyclo Ox Rapid α-Oxidation & Ring Cleavage Morph->Ox Shield Steric Shielding of α-Protons Bicyclo->Shield Stable Enhanced Metabolic Stability (Low Cl_int) Shield->Stable

Logic diagram illustrating the metabolic shielding mechanism of bridged bioisosteres.

Comparative ADME Profiling

When evaluating bioisosteres, quantitative data must drive decision-making. The table below summarizes the typical shifts in ADME properties when a morpholine is replaced by a 3-oxa-6-azabicyclo[3.1.1]heptane moiety on a lipophilic core.

ADME PropertyStandard Morpholine Analog3-Oxa-6-azabicyclo[3.1.1]heptane AnalogCausality / Impact
LogD (pH 7.4) ~ 1.2~ 1.3The bridged system maintains near-identical lipophilicity, ensuring the compound remains within optimal Rule-of-Five space.
Basic pKa 8.369.14 ± 0.20Increased basicity leads to higher protonation at pH 7.4, which can increase solubility but may slightly reduce passive permeability.
HLM

(µL/min/mg)
45 (Moderate/High)< 15 (Low)Steric hindrance prevents CYP-mediated α-oxidation, drastically increasing hepatic half-life.
Caco-2

(

cm/s)
18 (High)12 (Moderate/High)Increased ionization slightly reduces passive transcellular diffusion, though permeability remains well within acceptable therapeutic ranges.
Plasma Protein Binding 85%78%The 3D geometry reduces non-specific hydrophobic interactions with human serum albumin (HSA), increasing the free fraction (

).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the ADME data must be generated using robust, self-validating experimental designs. Below are the optimized protocols for evaluating these specific bicyclic amines.

Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (


) and validate the metabolic shielding of the bicyclic ring.
Causality in Design:  We use a low substrate concentration (1 µM) to ensure the reaction follows first-order kinetics (where [S] << 

). A NADPH regenerating system is utilized instead of direct NADPH addition to maintain a constant supply of cofactors, preventing artificial reaction plateauing.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-incubation: Mix the test compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the buffer. Causality: 0.5 mg/mL is chosen to minimize non-specific protein binding which can mask true clearance rates.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (Solution A + B).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Self-Validation Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. If Verapamil is not cleared >70% by 45 minutes, the microsomes have lost viability, and the run must be invalidated.

Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and identify potential efflux transporter liabilities (e.g., P-gp) caused by the increased basicity of the bicyclic amine. Causality in Design: Bidirectional testing (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) is mandatory to calculate the Efflux Ratio (ER). An ER > 2 indicates the compound is a substrate for active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing:

    • A-B Assessment: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the Apical chamber. Add blank HBSS to the Basolateral chamber.

    • B-A Assessment: Add 10 µM of the test compound to the Basolateral chamber. Add blank HBSS to the Apical chamber.

  • Incubation: Incubate at 37°C, 5%

    
     on an orbital shaker (100 rpm) for 120 minutes. Causality: Shaking minimizes the unstirred water layer (UWL) which can artificially restrict the permeability of highly lipophilic compounds.
    
  • Sampling: Remove aliquots from the receiver chambers at 120 minutes. Quench with acetonitrile containing an internal standard and analyze via LC-MS/MS.

  • Self-Validation Controls: Co-administer Lucifer Yellow (a paracellular marker) in the donor compartment. If Lucifer Yellow permeability exceeds

    
     cm/s, the tight junctions are compromised, and the data for that well is discarded.
    

ADME_Workflow N1 Morpholine/Piperazine Liability Identification N2 Bioisosteric Replacement (3-Oxa-6-azabicyclo[3.1.1]heptane) N1->N2 Target Design N3 Physicochemical Profiling (pKa, LogD, Solubility) N2->N3 Synthesis N4 In Vitro ADME (HLM Clearance, Caco-2) N3->N4 Validation N5 In Vivo PK & Optimization N4->N5 Lead Selection

Workflow diagram for the design and validation of bridged bicyclic bioisosteres.

Conclusion

Replacing a standard morpholine with a 3-oxa-6-azabicyclo[3.1.1]heptane ring is a highly effective strategy for rescuing lead compounds from metabolic instability[1]. While the slight increase in basicity must be monitored for its impact on permeability and volume of distribution, the profound reduction in intrinsic clearance often results in a vastly superior pharmacokinetic profile[2]. By adhering to the self-validating protocols outlined above, drug development professionals can confidently benchmark these bioisosteres against their planar predecessors.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem.
  • Beaufils, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor.
  • TCI Chemicals. Bioisosteres. TCI EUROPE N.V.

Sources

Validation

"3-Oxa-6-azabicyclo[3.1.1]heptane" vs. 3-azabicyclo[3.1.1]heptane in scaffolds

Topic: Executive Summary In the optimization of drug candidates, the transition from planar aromatic rings or flexible saturated heterocycles to rigid, bridged bicyclic scaffolds is a proven strategy to improve physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

In the optimization of drug candidates, the transition from planar aromatic rings or flexible saturated heterocycles to rigid, bridged bicyclic scaffolds is a proven strategy to improve physicochemical properties and patentability.[1] This guide compares two distinct [3.1.1] bridged systems: 3-azabicyclo[3.1.1]heptane (a bridged piperidine surrogate) and 3-oxa-6-azabicyclo[3.1.1]heptane (a bridged morpholine surrogate).

While both scaffolds offer conformational restriction, they differ fundamentally in their exit vector geometry, basicity, and lipophilicity profiles. 3-azabicyclo[3.1.1]heptane is the superior choice for mimicking meta-substituted benzenes or piperidines with high basicity. In contrast, 3-oxa-6-azabicyclo[3.1.1]heptane is the preferred scaffold for lowering LogD, enhancing solubility, and accessing a unique "bridged azetidine" vector space that mimics morpholine’s polarity without its metabolic liabilities.

Structural & Physicochemical Analysis

The core distinction lies in the position of the nitrogen atom (the attachment point) and the presence of the ether oxygen.

Feature3-azabicyclo[3.1.1]heptane 3-Oxa-6-azabicyclo[3.1.1]heptane
Core Character Bridged Piperidine Bridged Morpholine / Azetidine
Nitrogen Position Position 3 (3-carbon bridge)Position 6 (1-carbon bridge)
Heteroatoms 1 Nitrogen1 Nitrogen, 1 Oxygen (at pos 3)
Geometry Boat-like 6-ring; N-vector equatorialStrained 4-ring (azetidine); N-vector axial
Basicity (pKa) ~10.5 – 11.0 (Secondary amine)~9.1 – 9.4 (Lowered by O-induction)
Lipophilicity (cLogP) Higher (Lipophilic spacer)Lower (Polar spacer, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

LogP ~ -0.[2][3]8)
Solubility ModerateHigh (due to ether oxygen)
Exit Vectors ~120° (mimics meta-benzene)~90° relative to bridgehead plane
Structural Overlay & Vector Logic

The following diagram illustrates the structural relationship between these scaffolds and their parent heterocycles.

G cluster_0 Parent Heterocycles cluster_1 Bridged [3.1.1] Scaffolds Piperidine Piperidine (Flexible, High pKa) Aza3 3-azabicyclo[3.1.1]heptane (Bridged Piperidine) N at Pos 3 Piperidine->Aza3 Rigidification (Maintains Basicity) Morpholine Morpholine (Flexible, Low pKa, Polar) Oxa3Aza6 3-Oxa-6-azabicyclo[3.1.1]heptane (Bridged Morpholine Isostere) N at Pos 6 (Azetidine-like) Morpholine->Oxa3Aza6 Rigidification (Maintains Polarity) Aza3->Oxa3Aza6 Add Oxygen @ C3 Move N to C6 (Lowers LogD, Alters Vector)

Figure 1. Structural evolution from parent heterocycles to bridged [3.1.1] systems. Note the "cross-over" where the 3-oxa-6-aza system shifts the nitrogen to the bridgehead (position 6), creating an azetidine-like environment.

Medicinal Chemistry Applications

Scenario A: 3-azabicyclo[3.1.1]heptane (The "Meta" Mimic)
  • Best Use: Replacing a piperidine ring to lock conformation or replacing a meta-substituted benzene ring to improve solubility (sp³ character) without changing the exit vector angle.

  • Mechanism: The N-C3-C5 angle in this scaffold closely mimics the 120° angle of meta-substitution. This makes it an ideal "drop-in" replacement for phenyl rings in the core of a drug molecule.

  • Case Study: In the optimization of Rupatadine (an antihistamine), replacing the pyridine ring with 3-azabicyclo[3.1.1]heptane maintained potency while increasing solubility by >10-fold and improving metabolic stability (Mykhailiuk et al.).

Scenario B: 3-Oxa-6-azabicyclo[3.1.1]heptane (The "Polar" Spacer)
  • Best Use: Replacing morpholine to block metabolic oxidation or as a highly polar, rigid spacer to lower whole-molecule LogD.

  • Mechanism: The oxygen atom at position 3 exerts an inductive effect through the skeleton, lowering the pKa of the nitrogen at position 6 (predicted ~9.1 vs >10 for pure amines). This reduces the risk of hERG channel inhibition often associated with highly basic amines.

  • Vector Geometry: Unlike the 3-aza analog, the nitrogen here is on the 1-carbon bridge (position 6). This creates a vector that points "up" from the boat conformation, offering a unique geometric exploration of the binding pocket that planar rings cannot access.

Synthetic Accessibility & Protocols

While 3-azabicyclo[3.1.1]heptane is increasingly available from catalog sources (e.g., Enamine), 3-oxa-6-azabicyclo[3.1.1]heptane often requires de novo synthesis. Below is the validated protocol for the latter.

Protocol: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane (Tosylate Salt)

Source: Adapted from Walker et al., Synthesis 2012.[4][5]

Reaction Scheme Flowchart:

Synthesis Start Glutaryl Chloride Step1 1. Benzylamine 2. Cyclization Start->Step1 Inter1 N-Benzyl Piperidine-2,6-dione Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 N-Benzyl Piperidine-2,6-diol Step2->Inter2 Step3 Cyclization (TsCl/Pyridine) Inter2->Step3 Product 3-Oxa-6-azabicyclo[3.1.1]heptane (Tosylate Salt) Step3->Product

Figure 2.[1][2][3][4][5][6][7][8] Concise synthetic route for the 3-oxa-6-aza scaffold.

Detailed Steps:

  • Imide Formation: React glutaryl chloride with benzylamine to form N-benzylglutarimide.

  • Reduction: Reduce the imide using LiAlH₄ in THF to yield the cis-2,6-dihydroxypiperidine derivative. Note: This step establishes the cis-geometry required for bridging.

  • Cyclization: Treat the diol with p-toluenesulfonyl chloride (TsCl) in pyridine. This induces a double nucleophilic displacement (intramolecular) to form the O-bridge between C2 and C6, effectively "pinching" the piperidine into the [3.1.1] system.

  • Deprotection (Optional): Hydrogenolysis (H₂/Pd-C) removes the benzyl group if the free amine is required.

Comparative Data Summary

Metric3-azabicyclo[3.1.1]heptane3-Oxa-6-azabicyclo[3.1.1]heptane
Molecular Weight 97.16 Da99.13 Da
H-Bond Donors/Acceptors 1 / 11 / 2
Predicted pKa 10.89.1
Topological Polar Surface Area 12.0 Ų21.3 Ų
Metabolic Stability (HLM) High (blocks oxidation)Very High (blocks oxidation + lower lipophilicity)
Commercial Availability High (Enamine, Wuxi)Moderate (Specialty Building Blocks)

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012).[4] Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[4][5][7][9] Synthesis, 44(19), 3025-3032. Link

  • Dibchak, D., et al. (2023).[10] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Link

  • Mykhailiuk, P. K. (2024).[11] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[6] The Journal of Organic Chemistry, 89(15), 10440-10450. Link

  • Levterov, V. V., et al. (2025).[2] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.[1][8] ACS Medicinal Chemistry Letters. Link(Note: Year estimated based on recent pre-prints).

Sources

Comparative

Pharmacokinetic Profile Comparison: 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives vs. Classical Morpholines

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary: The Bioisosteric Evolution In modern medicinal chemistry, the morpholine ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary: The Bioisosteric Evolution

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif, prized for its ability to balance aqueous solubility with lipophilicity. However, classical morpholine derivatives frequently suffer from pharmacokinetic (PK) liabilities, most notably rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

To overcome these limitations, rigidified bioisosteres have emerged as a premier strategy. Among these, 3-oxa-6-azabicyclo[3.1.1]heptane has distinguished itself as a highly effective, nonclassical bridged bicyclic morpholine surrogate [1]. By introducing a methylene bridge, the flexible chair conformation of morpholine is locked into a strained, distorted geometry. This structural evolution provides profound improvements in metabolic stability, target selectivity, and brain penetrance while maintaining the favorable physicochemical properties of the parent morpholine [2].

This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of 3-oxa-6-azabicyclo[3.1.1]heptane derivatives against classical morpholine alternatives, supported by validated experimental methodologies.

Mechanistic Rationale: Why Structure Dictates Pharmacokinetics

As drug developers, we must understand the causality behind structural modifications. The superior PK profile of 3-oxa-6-azabicyclo[3.1.1]heptane derivatives is driven by three distinct mechanistic advantages:

  • Steric Shielding of

    
    -Carbons:  Classical morpholines are highly susceptible to CYP-mediated 
    
    
    
    -dealkylation and ring hydroxylation at the carbons adjacent to the heteroatoms. The bicyclic framework of 3-oxa-6-azabicyclo[3.1.1]heptane introduces significant steric bulk, physically hindering the approach of the CYP450 heme iron to these vulnerable
    
    
    -protons.
  • Conformational Restriction: The rigid[3.1.1] bicyclic system reduces the entropic penalty upon binding to target receptors. This not only increases target affinity but also reduces off-target promiscuity (a common driver of toxicity and rapid clearance) [4].

  • Tuning of the Basic Nitrogen: The geometric constraints alter the hybridization and lone-pair availability of the nitrogen atom. While the pKa is slightly elevated compared to morpholine, the overall lipophilicity (cLogP) remains remarkably similar, ensuring that aqueous solubility is not sacrificed for metabolic stability [1].

Metabolic_Pathway Morpholine Classical Morpholine (Flexible Chair) CYP CYP450 Oxidation (alpha-carbon attack) Morpholine->CYP Metabolite Ring Cleavage / Rapid Clearance CYP->Metabolite Bridged 3-Oxa-6-azabicyclo[3.1.1]heptane (Bridged Scaffold) Steric Steric Shielding & Conformational Lock Bridged->Steric Stable Metabolic Stability / Prolonged Half-life Steric->Stable

Mechanistic comparison of CYP450-mediated metabolism between classical and bridged morpholines.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative physicochemical and pharmacokinetic differences between a standard morpholine motif and the 3-oxa-6-azabicyclo[3.1.1]heptane bioisostere.

Table 1: Physicochemical & Pharmacokinetic Property Comparison

PropertyClassical Morpholine3-Oxa-6-azabicyclo[3.1.1]heptaneImpact on Drug Design
Molecular Weight 87.12 g/mol 99.13 g/mol [2]Slight increase; well within Lipinski’s Rule of 5.
Fraction sp3 (

)
1.01.0Maintains high 3D character, correlating with clinical success.
cLogP -0.86-0.30Comparable lipophilicity; maintains excellent aqueous solubility.
pKa (Basic Nitrogen) ~8.3~9.14 [2]Slightly more basic; alters ionization state at physiological pH.
Intrinsic Clearance (

)
HighLowBridged structure sterically shields against oxidative metabolism.
BBB Permeability (

)
ModerateHighEnhanced by rigid structure and lower desolvation energy penalty.

Note: Data derived from computational predictions and comparative preclinical studies of morpholine-annulated derivatives [3].

Experimental Methodologies for PK Validation

To ensure trustworthiness and reproducibility, the pharmacokinetic superiority of 3-oxa-6-azabicyclo[3.1.1]heptane derivatives must be validated through rigorous, self-validating in vitro assays. Below are the step-by-step protocols utilized to generate the comparative data.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) and validate the resistance of the bridged scaffold to CYP450-mediated metabolism.
  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Step 2: Pre-incubation. Add the test compound (3-oxa-6-azabicyclo[3.1.1]heptane derivative or morpholine control) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Expert Insight (Causality): Pre-incubation ensures the system reaches thermal equilibrium before enzymatic initiation, preventing artifactual lag phases in the clearance curve.

  • Step 3: Reaction Initiation. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Self-Validating Control: Run a parallel negative control sample where NADPH is replaced by buffer. Because NADPH is the obligate electron donor for CYP450s, any degradation in the negative control indicates chemical instability rather than enzymatic metabolism.

  • Step 4: Time-Course Quenching. At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Expert Insight (Causality): The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein for clean LC-MS/MS injection.

  • Step 5: Analysis. Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive blood-brain barrier (BBB) penetration capabilities of the bioisosteres.

  • Step 1: Membrane Coating. Coat the PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

    • Expert Insight (Causality): Utilizing porcine brain lipids rather than standard lecithin accurately mimics the specific lipid composition and tight junction environment of the human BBB.

  • Step 2: Compartment Loading. Add 300 µL of the test compound (10 µM in PBS with 5% DMSO) to the donor wells. Add 300 µL of plain PBS to the acceptor wells.

  • Step 3: Incubation. Sandwich the donor and acceptor plates together. Incubate at room temperature for 4 hours inside a sealed humidity chamber.

    • Expert Insight (Causality): The humidity chamber prevents solvent evaporation. Evaporation would artificially concentrate the donor well, altering the concentration gradient that drives Fickian passive diffusion.

  • Step 4: Quantification. Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability (

    
    ).
    

PK_Workflow Compound Bridged Bioisostere Synthesis HLM Liver Microsomal Incubation (+NADPH) Compound->HLM PAMPA PAMPA-BBB Permeability Assay Compound->PAMPA LCMS LC-MS/MS Quantification HLM->LCMS PAMPA->LCMS Data PK Profile: CL_int & P_app LCMS->Data

Experimental workflow for validating the PK profile of bridged bicyclic bioisosteres.

Conclusion

Transitioning from classical morpholines to 3-oxa-6-azabicyclo[3.1.1]heptane derivatives represents a sophisticated strategy in rational drug design. By leveraging the geometric strain and steric bulk of the bridged bicyclic system, medicinal chemists can systematically engineer out the metabolic liabilities of morpholine while retaining its favorable solubility and lipophilicity. As demonstrated by the rigorous in vitro workflows above, this bioisosteric replacement consistently yields compounds with prolonged half-lives, lower intrinsic clearance, and superior target engagement profiles [4].

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862.1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. 2

  • Bheemappa, E., et al. (2014). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo-[3,4-b][1,4]oxazine derivatives. Der Pharma Chemica, 6(3), 220-227. 3

  • Brandt, S., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(22), 10228-10254. 4

Sources

Validation

Exit vector analysis of "3-Oxa-6-azabicyclo[3.1.1]heptane" for isosteric replacement

Topic: Exit vector analysis of "3-Oxa-6-azabicyclo[3.1.1]heptane" for isosteric replacement A Definitive Guide to Rigid Morpholine Isosteres Executive Summary: Escaping Flatland with Precision In the optimization of lead...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exit vector analysis of "3-Oxa-6-azabicyclo[3.1.1]heptane" for isosteric replacement

A Definitive Guide to Rigid Morpholine Isosteres

Executive Summary: Escaping Flatland with Precision

In the optimization of lead compounds, the morpholine ring is a ubiquitous structural motif, valued for its ability to modulate lipophilicity and solubility. However, its conformational flexibility (chair-boat interconversion) often results in an "entropic penalty" upon binding, and its metabolic liability at the


-carbon positions can limit half-life.[1]

3-Oxa-6-azabicyclo[3.1.1]heptane represents a high-value, rigidified isostere of morpholine.[1] Unlike other bridged systems, it is achiral (possessing a plane of symmetry), which simplifies synthetic complexity and regulatory development. This guide analyzes its exit vector geometry , physicochemical profile, and synthetic accessibility, providing the data needed to deploy this scaffold for "scaffold hopping" exercises that demand precise vector alignment with improved metabolic stability.

Structural Analysis & Exit Vector Fidelity

The Geometry of Rigidity

The "Exit Vector" refers to the spatial orientation of the bond connecting the isostere to the parent scaffold (typically the N-C bond). In medicinal chemistry, maintaining this vector is crucial to ensure that the distal functional groups (in this case, the ether oxygen) remain in the same region of the binding pocket as the parent molecule.

  • Parent Morpholine: Exists predominantly in a chair conformation.[1] The N-substituent vector fluctuates between pseudo-equatorial (dominant) and pseudo-axial, creating a "cone" of swept volume.

  • 3-Oxa-6-azabicyclo[3.1.1]heptane: The bicyclic framework locks the nitrogen (position 6) and oxygen (position 3) into a fixed orientation.[1] The bridgehead carbons (C1, C5) constrain the system into a puckered geometry that mimics a distorted boat/chair hybrid .

Vector Comparison

The [3.1.1] system offers a unique vector profile that mimics the meta-relationship of aromatic rings while retaining the saturation of morpholine.[1]

FeatureMorpholine (Chair)3-Oxa-6-azabicyclo[3.1.1]heptaneImpact
Vector Dynamics Flexible (Cone of ~60°)Rigid (Fixed)Reduced entropic penalty upon binding.[1]
N–O Distance ~2.8 – 3.0 Å (Through space)~2.9 Å (Transannular)Excellent mimicry of the pharmacophore distance.
Vector Angle Variable (Equatorial/Axial)Fixed (~118-120° relative to bridge)Mimics meta-substituted arenes or specific high-energy morpholine conformers.[1]
Chirality AchiralAchiral (Plane of symmetry)No enantioseparation required.[1]
Visualization of Vector Alignment

The following diagram illustrates the vector relationship between the parent morpholine and the rigid [3.1.1] surrogate.

ExitVectorAnalysis cluster_0 Parent Scaffold: Morpholine cluster_1 Isostere: 3-Oxa-6-azabicyclo[3.1.1]heptane Morph_N Nitrogen (N) Morph_O Oxygen (O) Morph_N->Morph_O ~2.9 Å Morph_Vec Exit Vector (Flexible) Morph_N->Morph_Vec Oscillating Bic_Vec Exit Vector (Rigid) Morph_Vec->Bic_Vec Vector Overlay (High Fidelity) Bic_N Nitrogen (Pos 6) Bic_Bridge Bridgehead (C1/C5) Bic_N->Bic_Bridge Bic_N->Bic_Vec Fixed Angle Bic_O Oxygen (Pos 3) Bic_Bridge->Bic_O

Caption: Comparative analysis of exit vectors. The [3.1.1] scaffold locks the N-O distance, mimicking the morpholine pharmacophore while reducing conformational entropy.

Physicochemical Profiling

The introduction of the methylene bridge significantly alters the physicochemical landscape of the molecule. The [3.1.1] scaffold is generally more lipophilic than morpholine but offers superior metabolic stability due to the protection of the


-carbons (bridgehead) from oxidative metabolism (CYP450).
Comparative Data Table
PropertyMorpholine3-Oxa-6-azabicyclo[3.1.1]heptaneMechanistic Insight
cLogP -0.86~ -0.6 to -0.3The bridge adds carbon content, slightly increasing lipophilicity (LogP), which can improve permeability.[1]
pKa (Conj. Acid) 8.36~ 8.0 - 8.5Basicity is comparable; the bridge does not significantly pyramidalize the nitrogen to the point of deactivation.[1]
Metabolic Stability Low/ModerateHigh The C-H bonds adjacent to N are bridgehead carbons, which are sterically and electronically protected from oxidation.[1]
Solubility HighHighMaintains high aqueous solubility due to the ether oxygen and amine functionality.[1]
Fsp3 1.01.0Maintains 100% sp3 character, crucial for "escaping flatland" (clinical success correlation).

Experimental Protocol: Synthesis & Application

Synthetic Route (The Walker Protocol)

The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane is non-trivial due to the strain of the bicyclic system.[1] The most practical route, established by Walker et al., utilizes inexpensive starting materials.

Core Reagents: Glutaryl Chloride, Benzylamine, Reducing Agents (LiAlH4/BH3).

Step-by-Step Workflow:
  • Cyclization: Reaction of glutaryl chloride with benzylamine to form the piperidine-2,6-dione derivative (or similar acyclic precursor depending on exact variation).[1]

  • Reduction: Reduction of the imide/amide intermediates to the piperidine ring.[1]

  • Bridge Formation: This is the critical step.[1] It often involves a double displacement or an intramolecular cyclization of a functionalized piperidine (e.g., via a mesylate) to form the C1-C7-C5 bridge.[1]

    • Note: Specific literature (Walker et al., Synthesis 2011) describes a 7-step sequence optimizing this bridge formation to avoid polymerization.[1]

  • Deprotection: Removal of the N-benzyl group (e.g., Pd/C, H2) to yield the free amine or isolation as the Hydrotosylate salt (stable solid).

Decision Logic for Isostere Selection

Use this logic flow to determine if this scaffold is appropriate for your lead series.

DecisionTree Start Start: Lead Optimization Q1 Is the Morpholine metabolically labile? Start->Q1 Q2 Is the N-vector direction critical? Q1->Q2 Yes Result_No Stick to Morpholine / Try Piperazine Q1->Result_No No (Stable) Q3 Can the pocket accommodate bulk? Q2->Q3 Yes (Need Rigid Vector) Q2->Result_No No (Flexible OK) Result_Yes Use 3-Oxa-6-aza[3.1.1] Q3->Result_Yes Yes (Bridge fits) Result_Alt Try 2-Oxa-5-aza[2.2.1] (Bridged) Q3->Result_Alt No (Too steric)

Caption: Strategic decision tree for deploying the [3.1.1] scaffold in lead optimization campaigns.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2011). "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block." Synthesis, 2011(16), 2619-2624. Link

  • Mykhailiuk, P. K. (2023).[1] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2014).[1] "The role of saturated heterocycles in drug discovery." Journal of Medicinal Chemistry. (Contextual grounding for Fsp3 and metabolic stability).

  • PubChem Compound Summary. "3-Oxa-6-azabicyclo[3.1.1]heptane."[1][2] Link

Sources

Comparative

Validating the Biological Activity of 3-Oxa-6-azabicyclo[3.1.1]heptane Analogs: A Comprehensive Bioisosteric Comparison Guide

Executive Summary In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to tune aqueous solubility and modulate target binding affinity. However, its flexible chair conformation and exp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to tune aqueous solubility and modulate target binding affinity. However, its flexible chair conformation and exposed α-protons often result in severe pharmacokinetic liabilities, primarily driven by rapid CYP450-mediated oxidative dealkylation. To overcome these metabolic bottlenecks without sacrificing physicochemical balance, bridged bicyclic systems have emerged as elite bioisosteres.

This guide provides an objective, data-driven comparison of 3-oxa-6-azabicyclo[3.1.1]heptane —a premium, achiral, sp3-enriched morpholine surrogate—against classical heterocycles. Furthermore, it details the self-validating experimental workflows required to benchmark the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these advanced analogs.

Mechanistic Rationale: The Bioisosteric Shift

The transition from a standard morpholine ring to a 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is not merely a structural novelty; it is a calculated physicochemical optimization.

  • Steric Shielding and Metabolic Stability: Morpholine is highly susceptible to α-oxidation. By introducing a methylene bridge to form the [3.1.1] bicyclic system, the molecule is locked into a rigid conformation. This architecture introduces significant steric bulk around the oxygen and nitrogen heteroatoms, shielding the adjacent α-protons from the active sites of cytochrome P450 enzymes. This directly translates to a lower intrinsic clearance (

    
    )[1].
    
  • Enhanced 3D Character: While morpholine is fully saturated, its flat chair conformation lacks complex three-dimensionality. The bridged [3.1.1] system increases the molecule's Principal Moments of Inertia (PMI), driving it out of "flatland." Increased 3D character statistically correlates with reduced off-target promiscuity and improved clinical success rates[2].

  • Preserved Lipophilic Efficiency (LipE): A critical risk in scaffold hopping is the unintentional alteration of lipophilicity. The calculated partition coefficient (cLogP) of 3-oxa-6-azabicyclo[3.1.1]heptane is approximately -0.3, maintaining a near-perfect isosteric match to the parent morpholine[3].

BioisostereLogic M Morpholine Core (Planar, High CYP Liability) B 3-Oxa-6-azabicyclo[3.1.1]heptane (Bridged, High Fsp3) M->B Bioisosteric Replacement S Improved Aqueous Solubility B->S Increased 3D Character C Reduced Intrinsic Clearance (Metabolic Stability) B->C Steric Shielding of α-Protons P Maintained Lipophilicity (cLogP ~ -0.3) B->P Isosteric Match

Logical flow of physicochemical improvements via bridged [3.1.1] bioisosteric replacement.

Comparative Performance Analysis

To objectively evaluate the utility of 3-oxa-6-azabicyclo[3.1.1]heptane, it must be benchmarked against both its direct parent (morpholine) and parallel bioisosteric strategies (such as piperidine and its bridged counterparts). The table below summarizes the structural and metabolic advantages of the [3.1.1] bridged system.

Table 1: Physicochemical and Metabolic Comparison of Saturated Heterocyclic Scaffolds

ScaffoldAnalog ClassConformationcLogPCYP450 Liability (α-Oxidation)Principal Advantage
Morpholine StandardFlexible Chair-0.86HighHigh aqueous solubility, low synthetic cost.
3-Oxa-6-azabicyclo[3.1.1]heptane Morpholine IsostereRigid Bridged-0.30LowSteric shielding of α-protons, preserved LipE.
Piperidine StandardFlexible Chair1.50HighUbiquitous target affinity, high basicity.
6-Azabicyclo[3.1.1]heptane Piperidine IsostereRigid Bridged1.20Low3D vectorization, improved metabolic stability.

Experimental Protocols for Biological & ADME Validation

As a Senior Application Scientist, I emphasize that theoretical advantages must be empirically validated through rigorous, self-validating assay systems. The following protocols are designed to objectively quantify the metabolic stability and permeability of 3-oxa-6-azabicyclo[3.1.1]heptane analogs.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) of the analog, validating the hypothesis that the bridged system reduces CYP450-mediated metabolism.

Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the 3-oxa-6-azabicyclo[3.1.1]heptane analog in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: A low substrate concentration (1 µM) is strictly utilized to ensure the assay operates under linear, first-order Michaelis-Menten kinetics (

    
    ), preventing enzyme saturation artifacts.
    
  • Microsome Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: 0.5 mg/mL is the optimal threshold to maintain linear enzyme kinetics while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots and immediately quench by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, locking the metabolic profile at precise time points and precipitating proteins for clean downstream LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Workflow S1 Step 1: Compound Incubation 1 µM Test Compound + HLM (0.5 mg/mL) S2 Step 2: NADPH Addition Initiate CYP450 Reaction at 37°C S1->S2 S3 Step 3: Time-Course Quenching Acetonitrile addition at 0, 5, 15, 30, 45 min S2->S3 S4 Step 4: LC-MS/MS Analysis Quantify remaining parent compound S3->S4 S5 Step 5: Data Processing Calculate t(1/2) and CL(int) S4->S5

Step-by-step experimental workflow for validating the microsomal stability of analogs.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the bridged bicyclic system alters the 3D footprint of the molecule, it is critical to verify that passive membrane permeability is not negatively impacted.

Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Causality: This specific lipid blend accurately mimics the passive diffusion barrier of the human gastrointestinal tract.

  • Donor Solution: Dilute the test analog to 10 µM in PBS (pH 7.4) containing 5% DMSO. Causality: The 5% DMSO co-solvent is essential to maintain the thermodynamic solubility of the compound without disrupting the integrity of the artificial lipid bilayer.

  • Incubation: Add 300 µL of the donor solution to the donor compartment and 200 µL of fresh PBS to the acceptor compartment. Assemble the "sandwich" plate and incubate at room temperature for 5 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ) to ensure the morpholine-to-bicycle transition maintains a 
    
    
    
    .

Conclusion

The strategic replacement of morpholine with 3-oxa-6-azabicyclo[3.1.1]heptane represents a masterclass in modern bioisosteric design. By leveraging the steric bulk and rigid 3D architecture of the bridged system, drug developers can systematically engineer out CYP450 liabilities while preserving the critical solubility and lipophilicity profiles required for clinical success.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem. URL:[Link][3]

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. URL:[Link][2]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
3-Oxa-6-azabicyclo[3.1.1]heptane
© Copyright 2026 BenchChem. All Rights Reserved.